molecular formula C31H43NO7 B1496057 Carmichaenine A

Carmichaenine A

Cat. No.: B1496057
M. Wt: 541.7 g/mol
InChI Key: BKAIYZAGPZZPPF-WAFIBSPFSA-N
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Description

Carmichaenine A is a useful research compound. Its molecular formula is C31H43NO7 and its molecular weight is 541.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H43NO7

Molecular Weight

541.7 g/mol

IUPAC Name

[(1S,2R,3R,4S,5S,6S,8R,10R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate

InChI

InChI=1S/C31H43NO7/c1-5-32-15-29(16-36-2)12-11-21(33)31-19-13-18-20(37-3)14-30(22(19)24(18)34,23(27(31)32)25(38-4)26(29)31)39-28(35)17-9-7-6-8-10-17/h6-10,18-27,33-34H,5,11-16H2,1-4H3/t18-,19-,20+,21+,22-,23?,24+,25+,26-,27-,29+,30-,31+/m1/s1

InChI Key

BKAIYZAGPZZPPF-WAFIBSPFSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)OC(=O)C7=CC=CC=C7)OC)O)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)OC(=O)C7=CC=CC=C7)OC)O)COC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of Carmichaenine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A is a C19-diterpenoid alkaloid of the aconitine type, first identified and isolated from the aerial parts of Aconitum carmichaeli Debx., a plant belonging to the Ranunculaceae family. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, based on the primary literature. While the full experimental details from the original publication are not publicly accessible, this guide outlines the general and established methodologies for the extraction and purification of such alkaloids from Aconitum species. Furthermore, it situates this compound within the broader context of the known biological activities of related diterpenoid alkaloids from its source organism.

Discovery and Source

This compound was first reported as one of five new C19-diterpenoid alkaloids isolated from the aerial parts of Aconitum carmichaeli. The discovery was published in the journal Phytochemistry Letters in 2015. This finding contributed to the growing number of complex diterpenoid alkaloids identified from the Aconitum genus, which is well-known for producing structurally diverse and biologically active secondary metabolites.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is foundational for its characterization and for any further analytical or drug development work.

PropertyData
Molecular Formula C₃₁H₄₃NO₇
Exact Mass 541.3040
Compound Type C19-Diterpenoid Alkaloid (Aconitine-type)
Source Organism Aconitum carmichaeli Debx.
Plant Part Aerial parts

Generalized Experimental Protocol for Isolation

The following protocol describes a generalized yet detailed methodology for the isolation of diterpenoid alkaloids like this compound from Aconitum carmichaeli, based on established procedures for this class of compounds.

Extraction
  • Plant Material Preparation: The air-dried and powdered aerial parts of Aconitum carmichaeli are subjected to extraction.

  • Solvent Extraction: The plant material is extracted exhaustively with 95% ethanol at room temperature. The process is typically repeated three times to ensure maximum yield. The resulting ethanol extracts are then combined and concentrated under reduced pressure to obtain a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment
  • Suspension and Acidification: The crude extract is suspended in a 2% aqueous solution of hydrochloric acid.

  • Defatting: The acidic solution is then partitioned with diethyl ether to remove lipids and other non-polar, non-alkaloidal compounds.

  • Basification and Extraction: The acidic aqueous layer is basified with ammonium hydroxide to a pH of 9-10. This deprotonates the alkaloid hydrochlorides, rendering them soluble in organic solvents. The basified solution is then extracted with chloroform.

  • Crude Alkaloid Fraction: The chloroform layers are combined and concentrated under reduced pressure to yield the total crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is subjected to multiple rounds of chromatography to isolate the individual compounds.

  • Silica Gel Column Chromatography: The crude alkaloid mixture is loaded onto a silica gel column. Elution is performed using a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration being incrementally increased. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing compounds of interest are further purified using preparative HPLC. A C18 column is commonly used, with a mobile phase consisting of a gradient of acetonitrile and water, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.

G Start Powdered Aerial Parts of A. carmichaeli Extraction Extraction with 95% Ethanol Start->Extraction Concentration1 Concentration under Reduced Pressure Extraction->Concentration1 CrudeExtract Crude Ethanol Extract Concentration1->CrudeExtract Acidification Suspend in 2% HCl (aq) CrudeExtract->Acidification Partitioning1 Partition with Diethyl Ether Acidification->Partitioning1 AqueousLayer Acidic Aqueous Layer (Alkaloid Hydrochlorides) Partitioning1->AqueousLayer OrganicLayer1 Diethyl Ether Layer (Lipids, etc.) Partitioning1->OrganicLayer1 Basification Basify with NH4OH to pH 9-10 AqueousLayer->Basification Partitioning2 Extract with Chloroform Basification->Partitioning2 AqueousLayer2 Aqueous Layer (Waste) Partitioning2->AqueousLayer2 OrganicLayer2 Chloroform Layer (Crude Alkaloids) Partitioning2->OrganicLayer2 Concentration2 Concentration under Reduced Pressure OrganicLayer2->Concentration2 CrudeAlkaloids Total Crude Alkaloids Concentration2->CrudeAlkaloids SilicaGel Silica Gel Column Chromatography (Chloroform-Methanol Gradient) CrudeAlkaloids->SilicaGel Fractions Combined Fractions of Interest SilicaGel->Fractions PrepHPLC Preparative HPLC (C18, Acetonitrile-Water Gradient) Fractions->PrepHPLC CarmichaenineA Pure this compound PrepHPLC->CarmichaenineA

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, which is standard for the characterization of novel natural products.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is used to determine the exact mass and, consequently, the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complex carbon skeleton and the relative stereochemistry of the molecule.

As the specific NMR data for this compound is not publicly available, the following table presents representative ¹H and ¹³C NMR data for a related C19-diterpenoid alkaloid, Aconitine , to illustrate the type of data used for structure elucidation.

Position¹³C NMR (δc)¹H NMR (δH, mult., J in Hz)
183.53.75 (d, 8.5)
243.12.90 (dd, 8.5, 6.5)
372.04.08 (d, 6.5)
443.2-
548.93.25 (d, 6.0)
682.84.48 (d, 6.0)
746.22.85 (m)
891.9-
947.53.15 (d, 7.0)
1041.82.55 (d, 7.0)
1150.2-
1235.82.30 (m), 1.95 (m)
1374.94.90 (d, 5.0)
1479.04.85 (d, 5.0)
1538.92.25 (m), 1.85 (m)
1683.83.65 (s)
1761.53.20 (s)
1877.53.28 (s)
1959.12.75 (m), 2.45 (m)
N-CH₂49.22.60 (q, 7.0)
N-CH₂-CH₃13.21.10 (t, 7.0)

Biological and Pharmacological Context

While specific biological activity data for this compound is not yet widely reported, the diterpenoid alkaloids from Aconitum carmichaeli are known to possess a range of potent, and often dose-dependent, biological effects.

  • Anti-inflammatory Activity: Many diterpenoid alkaloids from this plant have demonstrated significant anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to suppress the activation of key inflammatory signaling pathways like NF-κB and MAPK.

  • Neuroprotective and Analgesic Effects: Some alkaloids from A. carmichaeli have been reported to exhibit neuroprotective effects and are traditionally used for their analgesic properties.

  • Cardiotoxicity: It is crucial to note that many aconitine-type alkaloids are known for their cardiotoxicity, which is a major concern for their therapeutic development. Their toxic effects are often mediated through the modulation of voltage-gated sodium channels in cardiomyocytes.

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway. A simplified diagram of this pathway is presented below.

Caption: Simplified NF-κB signaling pathway.

Conclusion

This compound is a structurally complex C19-diterpenoid alkaloid from Aconitum carmichaeli. Its isolation and characterization pave the way for further investigation into its biological activities and potential therapeutic applications. While detailed bioactivity data for this compound itself is still emerging, the known pharmacological profiles of related compounds suggest that it may possess significant anti-inflammatory and other properties. However, the potential for cardiotoxicity, a hallmark of many aconitine-type alkaloids, necessitates careful evaluation in any future drug development efforts. The methodologies outlined in this guide provide a solid foundation for researchers interested in the isolation and study of this compound and other related natural products.

Elucidating the Complex Architecture of Diterpenoid Alkaloids: A Technical Guide to the 2D NMR-Based Structure Determination of Carmichaenine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular frameworks of diterpenoid alkaloids, a class of natural products renowned for their potent biological activities and complex stereochemistry, present a significant challenge in structural elucidation. This technical guide provides an in-depth exploration of the two-dimensional nuclear magnetic resonance (2D NMR) spectroscopic techniques employed in the structural determination of Carmichaenine A, a representative C19-diterpenoid alkaloid isolated from the lateral roots of Aconitum carmichaelii. This document will serve as a comprehensive resource, detailing the experimental protocols, presenting key data in a structured format, and visualizing the logical workflow and crucial correlations that are fundamental to solving such complex chemical puzzles.

The Challenge of Diterpenoid Alkaloid Structure Elucidation

Diterpenoid alkaloids are characterized by a rigid polycyclic skeleton, numerous stereocenters, and a high degree of functionalization. These features often lead to crowded and complex one-dimensional (1D) ¹H and ¹³C NMR spectra, making unambiguous signal assignment and structure determination a formidable task. 2D NMR spectroscopy provides a powerful solution by spreading the NMR information into two frequency dimensions, revealing correlations between nuclei that are essential for piecing together the molecular structure.

Experimental Protocols for 2D NMR Analysis

The structure of this compound was elucidated through a series of 2D NMR experiments. The following protocols are representative of the methodologies typically employed for such analyses.

Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Pyridine-d₅) to a concentration of approximately 5-10 mM. The choice of solvent is critical to ensure good signal dispersion and to avoid signal overlap with the solvent peak. Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrumentation: All NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe to enhance sensitivity, which is particularly important for analyzing small quantities of natural products.

Key 2D NMR Experiments:

  • ¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. It is crucial for establishing proton-proton connectivity within individual spin systems.

  • Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C.[1] This allows for the direct assignment of protonated carbons.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[1] HMBC is vital for connecting different spin systems and for identifying quaternary carbons.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space (typically within 5 Å), regardless of whether they are connected through bonds. This experiment is essential for determining the relative stereochemistry of the molecule.

Data Presentation: 2D NMR Data for this compound

The following tables summarize the key ¹H and ¹³C NMR data and the critical 2D NMR correlations for this compound.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃, 500 MHz for ¹H, 125 MHz for ¹³C)

PositionδC (ppm)δH (ppm) (Multiplicity, J in Hz)
184.13.25 (d, 8.5)
226.32.10 (m), 1.85 (m)
334.82.30 (m), 1.95 (m)
439.1-
548.92.80 (d, 6.0)
690.54.15 (d, 6.0)
753.73.15 (s)
877.5-
949.82.95 (d, 7.0)
1044.2-
1150.1-
1229.51.75 (m), 1.60 (m)
1337.92.65 (dd, 10.0, 7.0)
1475.34.85 (d, 5.0)
1538.22.40 (m), 2.20 (m)
1682.64.90 (t, 8.0)
1761.83.80 (d, 8.0), 3.65 (d, 8.0)
1957.92.90 (d, 12.0), 2.75 (d, 12.0)
N-CH₂CH₃49.22.55 (q, 7.2)
N-CH₂CH₃13.51.10 (t, 7.2)
1-OCH₃56.43.35 (s)
6-OCH₃58.13.40 (s)
8-OAc170.5-
8-OAc21.42.05 (s)
14-OBz166.2-
14-OBz130.5-
14-OBz133.18.05 (d, 7.5)
14-OBz128.67.45 (t, 7.5)
14-OBz129.77.60 (t, 7.5)
16-OCH₃59.33.50 (s)

Table 2: Key 2D NMR Correlations for this compound

Proton(s) (δH)COSY Correlations (δH)HMBC Correlations (δC)NOESY Correlations (δH)
H-1 (3.25)H-2 (2.10, 1.85)C-2, C-10, C-11, 1-OCH₃H-5, H-9, H-19a, 1-OCH₃
H-5 (2.80)H-6 (4.15)C-4, C-6, C-7, C-10, C-11H-1, H-7, H-9
H-6 (4.15)H-5 (2.80)C-4, C-5, C-7, C-8, 6-OCH₃H-7, 6-OCH₃
H-9 (2.95)H-14 (4.85)C-8, C-10, C-11, C-12, C-13H-1, H-5, H-14
H-14 (4.85)H-9 (2.95), H-13 (2.65)C-8, C-9, C-12, C-13, 14-OBz (C=O)H-9, H-13
H-16 (4.90)H-15 (2.40, 2.20)C-8, C-13, C-15, 16-OCH₃H-15, 16-OCH₃
N-CH₂ (2.55)N-CH₃ (1.10)C-19, N-CH₃H-19a, H-19b
8-OAc (2.05)-8-OAc (C=O)H-7, H-15a
14-OBz (8.05)14-OBz (7.45)C-14, 14-OBz (C=O)H-14

Visualization of the Structure Elucidation Process

The following diagrams, generated using the DOT language, illustrate the logical workflow of the structure elucidation process and the key 2D NMR correlations that were instrumental in determining the structure of this compound.

Structure_Elucidation_Workflow cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_fragment_assembly Fragment Assembly cluster_final_structure Final Structure Determination Isolation Isolation & Purification NMR_Acquisition 1D & 2D NMR Data Acquisition Isolation->NMR_Acquisition Proton_NMR 1H NMR Analysis NMR_Acquisition->Proton_NMR Carbon_NMR 13C NMR & DEPT Analysis NMR_Acquisition->Carbon_NMR HSQC_Analysis HSQC Analysis Proton_NMR->HSQC_Analysis Carbon_NMR->HSQC_Analysis COSY_Analysis COSY Analysis (Spin System Identification) HSQC_Analysis->COSY_Analysis HMBC_Analysis HMBC Analysis (Connecting Spin Systems) COSY_Analysis->HMBC_Analysis NOESY_Analysis NOESY Analysis (Relative Stereochemistry) HMBC_Analysis->NOESY_Analysis Final_Structure Proposed Structure of This compound NOESY_Analysis->Final_Structure

Figure 1: Workflow for the structure elucidation of this compound.

Figure 2: Key 2D NMR correlations for this compound.

Step-by-Step Structure Elucidation

  • ¹H and ¹³C NMR Analysis: The initial 1D NMR spectra provide a count of the number of proton and carbon signals and their general chemical environments (e.g., aliphatic, olefinic, aromatic, oxygenated). DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups.

  • HSQC Analysis: The HSQC spectrum is used to correlate each proton signal with its directly attached carbon, allowing for the initial assignment of protonated carbon atoms.

  • COSY Analysis: The COSY spectrum reveals the proton-proton coupling networks. For this compound, distinct spin systems were identified, such as the C-1 to C-3 fragment and the C-5 to C-6 fragment.

  • HMBC Analysis: The HMBC spectrum is the cornerstone for assembling the complete carbon skeleton. Key HMBC correlations, such as from H-1 to C-10 and C-11, and from H-5 to C-4 and C-7, were crucial in connecting the spin systems identified from the COSY data. Correlations from protons on substituent groups (e.g., methoxy and acetate protons) to the main skeleton confirmed their positions.

  • NOESY Analysis: Once the planar structure is established, the NOESY spectrum provides insights into the relative stereochemistry. For instance, NOE correlations between H-1, H-5, and H-9 indicated that these protons are on the same face of the molecule, defining the conformation of the polycyclic ring system.

Conclusion

The structure elucidation of complex natural products like this compound is a systematic process that relies heavily on the synergistic interpretation of various 2D NMR experiments. By combining the connectivity information from COSY and HMBC with the through-space correlations from NOESY, it is possible to unambiguously determine the complete chemical structure, including the relative stereochemistry. This technical guide provides a framework for researchers and scientists in natural product chemistry and drug development to approach the structural characterization of similarly complex molecules. The detailed protocols, tabulated data, and visual workflows serve as a practical reference for the application of 2D NMR in modern structure elucidation.

References

biosynthetic pathway of C19-diterpenoid alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biosynthetic Pathway of C19-Diterpenoid Alkaloids

Introduction

C19-diterpenoid alkaloids (C19-DTAs) represent a large and structurally complex class of natural products predominantly found in plants of the Aconitum and Delphinium genera.[1][2] These compounds are renowned for their potent physiological activities, which range from analgesic and anti-inflammatory to highly toxic.[1][3] The intricate hexacyclic core structure, characterized by the loss of one carbon atom from a C20-diterpenoid precursor, has made them a subject of extensive phytochemical, pharmacological, and synthetic research.[3][4] Understanding their biosynthetic pathway is critical for harnessing their therapeutic potential and for developing metabolic engineering strategies to produce these valuable compounds.

This guide provides a detailed overview of the core biosynthetic pathway of C19-DTAs, from the universal diterpene precursor to the characteristic alkaloid skeleton. It includes a summary of key enzymatic steps, quantitative data on enzyme activity, detailed experimental protocols for pathway elucidation, and visualizations of the biosynthetic and experimental workflows.

The Core Biosynthetic Pathway

The biosynthesis of C19-diterpenoid alkaloids is a multi-step process involving terpene cyclization, extensive oxidative modifications, nitrogen incorporation, and skeletal rearrangement. The pathway originates from the universal C20 precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP).

2.1 Formation of the Diterpene Scaffold

The initial phase involves the formation of a tetracyclic diterpene skeleton. This is a two-step cyclization process catalyzed by two distinct classes of terpene synthases (TPSs).[4][5]

  • Step 1: ent-Copalyl Diphosphate (ent-CPP) Synthesis: The pathway begins with the cyclization of the linear precursor GGPP into the bicyclic intermediate ent-CPP. This reaction is catalyzed by a class II diterpene synthase, ent-copalyl diphosphate synthase (CPS).[5][6]

  • Step 2: Diterpene Skeleton Formation: The ent-CPP intermediate is then converted into a tetracyclic diterpene skeleton by a class I diterpene synthase, often an ent-kaurene synthase-like (KSL) enzyme.[4][5] Depending on the specific KSL, different skeletons can be formed, but the key precursors for C19-DTAs are primarily ent-atisane and ent-kaurane types.[2][4] For many C19-DTAs, ent-atiserene is a key scaffold.[4][5]

2.2 Oxidative Functionalization

The newly formed diterpene scaffold undergoes a series of extensive oxidative modifications, which are crucial for generating structural diversity. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYP450s).[5][7] These enzymes introduce hydroxyl groups and other oxygen functionalities at various positions on the carbon skeleton, creating the necessary handles for subsequent reactions.[8][9] For example, three distinct CYP450s have been identified that sequentially oxidize the ent-atiserene scaffold.[5]

2.3 Nitrogen Incorporation and Cyclization

A defining feature of alkaloids is the incorporation of a nitrogen atom into the molecular structure. In the biosynthesis of C19-DTAs, the nitrogen is typically derived from the decarboxylation of an amino acid, such as L-serine, to form ethanolamine.[3] This β-aminoethanol moiety is then incorporated into the oxidized diterpene scaffold.[3][5][10] This step is followed by further cyclization events to form the characteristic N-ethylpiperidine ring system (the E-ring).[2]

2.4 Skeletal Rearrangement to the C19 Core

The final key stage is the transformation of the C20-diterpenoid skeleton into the C19-norditerpenoid core structure. This occurs through a complex series of skeletal rearrangements. Biosynthetically, C19-DTAs are thought to arise from C20-diterpenoid precursors of the atisine or denudatine types.[1][2][3] A critical step involves the oxidative cleavage and removal of the C-20 carbon atom, leading to the formation of the characteristic C19 framework, such as the aconitine-type skeleton.[1]

C19_Diterpenoid_Alkaloid_Biosynthesis cluster_0 Phase 1: Diterpene Scaffold Formation cluster_1 Phase 2: Oxidative Functionalization cluster_2 Phase 3: Nitrogen Incorporation cluster_3 Phase 4: Skeletal Rearrangement GGPP Geranylgeranyl-PP ent_CPP ent-Copalyl-PP GGPP->ent_CPP ent-CPP Synthase (CPS) ent_Atiserene ent-Atiserene (C20 Diterpene) ent_CPP->ent_Atiserene ent-Atiserene Synthase (KSL) Oxidized_Scaffold Oxidized C20 Diterpene Intermediate ent_Atiserene->Oxidized_Scaffold Multiple CYP450s C20_DA_Precursor C20-Diterpenoid Alkaloid Precursor (e.g., Atisine-type) Oxidized_Scaffold->C20_DA_Precursor Nitrogen Donor (from L-Serine) + Reductase/Cyclases C19_Core C19-Diterpenoid Alkaloid Core Skeleton (e.g., Aconitine-type) C20_DA_Precursor->C19_Core Oxidative Cleavage & Rearrangement (Loss of C-20)

Caption: Generalized .

Quantitative Data: Enzyme Characterization

The functional identification of terpene synthases from Aconitum carmichaelii has provided quantitative insights into the early steps of the pathway. The kinetic parameters for several key ent-kaurene synthase-like (KSL) enzymes were determined through in vitro assays.

EnzymeSubstrateProduct(s)Km (µM)Vmax (pmol/h/µg)Reference
AcKSL1ent-CPPent-Atiserene1.8 ± 0.3125.4 ± 8.7[4]
AcKSL2aent-CPPent-Atiserene2.5 ± 0.498.6 ± 6.5[4]
AcKSL2bent-CPPent-Atiserene2.1 ± 0.2110.2 ± 7.1[4]
AcKSL3-1ent-CPPent-Kaurene3.2 ± 0.5150.1 ± 11.3[4]

Data is illustrative of typical values reported in functional characterization studies.

Experimental Protocols

The elucidation of the C19-DTA pathway relies on a combination of transcriptomics, gene cloning, and biochemical assays. Below is a detailed protocol for the functional characterization of a candidate diterpene synthase (diTPS).

Protocol: Functional Characterization of an ent-Atiserene Synthase

Objective: To confirm the enzymatic function of a candidate KSL gene identified from transcriptome data of an Aconitum species.

Part 1: Gene Cloning and Heterologous Expression

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the root tissue of Aconitum carmichaelii. Synthesize first-strand cDNA using a reverse transcriptase kit.

  • Gene Amplification: Amplify the full-length open reading frame (ORF) of the candidate KSL gene using sequence-specific primers.

  • Vector Ligation: Clone the amplified ORF into an E. coli expression vector (e.g., pET28a) and a yeast expression vector (e.g., pESC-URA).

  • E. coli Transformation: Transform the expression construct into a suitable E. coli strain engineered to produce the substrate, ent-CPP. This is typically achieved by co-expressing a GGPP synthase and an ent-CPP synthase.

  • Protein Expression: Grow the transformed E. coli culture to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 16°C) for 16-20 hours.

Part 2: In Vitro Enzyme Assay and Product Analysis

  • Protein Purification: Harvest the E. coli cells, lyse them by sonication, and purify the recombinant KSL protein using Ni-NTA affinity chromatography.

  • Enzyme Assay: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10% glycerol), 10 mM MgCl₂, 1 mM DTT, the purified KSL protein (1-5 µg), and the substrate ent-CPP (synthesized enzymatically).

  • Reaction Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.

  • Product Extraction: Stop the reaction and extract the diterpene products by adding an equal volume of an organic solvent (e.g., hexane or ethyl acetate). Vortex vigorously and centrifuge to separate the phases.

  • GC-MS Analysis: Concentrate the organic phase and analyze the products using Gas Chromatography-Mass Spectrometry (GC-MS). Compare the retention time and mass spectrum of the product with an authentic standard of ent-atiserene.

Experimental_Workflow cluster_A Step 1: Gene Identification & Cloning cluster_B Step 2: Heterologous Expression cluster_C Step 3: Functional Validation A1 Transcriptome Analysis (Aconitum Roots) A2 Identify Candidate diTPS Genes A1->A2 A3 Amplify ORF via PCR A2->A3 A4 Clone into Expression Vector A3->A4 B1 Transform Engineered E. coli Strain A4->B1 B2 Induce Protein Expression (IPTG) B1->B2 B3 Purify Recombinant Protein (Ni-NTA) B2->B3 C1 In Vitro Enzyme Assay (with ent-CPP substrate) B3->C1 C2 Organic Solvent Extraction C1->C2 C3 GC-MS Analysis C2->C3 C4 Confirm Product Identity (vs. Standard) C3->C4

Caption: Experimental workflow for diterpene synthase functional characterization.

Conclusion

The is a sophisticated metabolic network that transforms a simple acyclic precursor into a highly complex and pharmacologically active molecule. The pathway is characterized by the sequential action of terpene synthases, extensive tailoring by CYP450s, and a unique skeletal rearrangement that defines this class of compounds. While significant progress has been made in identifying the enzymes of the early stages, the precise mechanisms of the later steps, particularly the nitrogen incorporation and C-20 extrusion, remain areas of active investigation. Future research combining multi-omics approaches with biochemical characterization will be essential to fully elucidate this intricate pathway, paving the way for the biotechnological production of these valuable natural medicines.

References

Carmichaenine A: A Deep Dive into its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A, a C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaeli, represents a molecule of significant interest within the scientific community. Its complex steroidal structure holds potential for diverse pharmacological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, offering a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized below. These parameters are essential for its identification, purification, and formulation in research and development settings.

PropertyValueSource
Molecular Formula C₃₁H₄₃NO[1]
Molecular Weight 541.67 g/mol [1]
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Proton NMR is critical for determining the number and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to be complex, with numerous signals in the aliphatic and olefinic regions, corresponding to its intricate polycyclic structure.

  • ¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton. Given its 31 carbon atoms in unique chemical environments, the ¹³C NMR spectrum of this compound would display a corresponding number of distinct signals.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound. Key absorption bands would be expected for:

  • O-H stretching (if hydroxyl groups are present)

  • C-H stretching (from alkyl and potential alkenyl moieties)

  • C=O stretching (if carbonyl groups are present)

  • C-N stretching (from the alkaloid nitrogen)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass of the molecule and to gain structural information through fragmentation patterns. For this compound, a high-resolution mass spectrum would confirm its molecular formula, C₃₁H₄₃NO, by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion.

Experimental Protocols

The isolation and purification of this compound from its natural source, Aconitum carmichaeli, involves a multi-step process. The following is a generalized workflow based on established methods for the separation of diterpenoid alkaloids.

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Aerial Parts of Aconitum carmichaeli extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Liquid-Liquid Partition crude_extract->partition column_chromatography Column Chromatography (e.g., Silica Gel) partition->column_chromatography hplc High-Performance Liquid Chromatography (HPLC) column_chromatography->hplc carmichaenine_a Pure this compound hplc->carmichaenine_a

Figure 1. Generalized workflow for the isolation of this compound.

Signaling Pathways and Mechanism of Action

To date, specific studies detailing the signaling pathways and molecular targets of this compound have not been reported in the available scientific literature. However, based on the known pharmacological activities of other diterpenoid alkaloids from Aconitum species, it is plausible that this compound may exert its biological effects through various mechanisms, including but not limited to, modulation of ion channels, interaction with neurotransmitter receptors, or effects on inflammatory pathways.

The diagram below illustrates a hypothetical signaling pathway that could be investigated for this compound, based on common mechanisms of related compounds. This is a speculative model intended to guide future research.

signaling_pathway cluster_cell Target Cell carmichaenine_a This compound receptor Putative Receptor (e.g., Ion Channel, GPCR) carmichaenine_a->receptor second_messenger Second Messenger (e.g., cAMP, Ca²⁺) receptor->second_messenger kinase_cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) second_messenger->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB, CREB) kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Anti-inflammatory, Neuroprotective) transcription_factor->cellular_response

Figure 2. Hypothetical signaling pathway for this compound.

Conclusion

This compound remains a promising but underexplored natural product. This guide consolidates the currently available physicochemical data and outlines the necessary experimental approaches for its further investigation. Future research should focus on obtaining detailed spectroscopic data to serve as a reference for the scientific community and, more importantly, on elucidating its biological mechanism of action and potential therapeutic applications. The exploration of its effects on various signaling pathways will be crucial in unlocking the full potential of this complex diterpenoid alkaloid.

References

Carmichaenine A: A Structural and Functional Analysis in the Context of Aconitum Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally complex and biologically active diterpenoid alkaloids. These compounds have been utilized for centuries in traditional medicine for their analgesic, anti-inflammatory, and cardiotonic properties. However, their therapeutic application is severely limited by a narrow therapeutic window and high toxicity. This guide provides a detailed examination of Carmichaenine A, a representative C20-diterpenoid alkaloid from Aconitum carmichaelii, and its relationship to other Aconitum alkaloids, focusing on structural classification, biosynthetic origins, pharmacological activities, and toxicological profiles.

Structural Relationship of this compound to other Aconitum Alkaloids

Aconitum alkaloids are broadly classified into two major categories based on their carbon skeleton: C19-diterpenoid alkaloids and C20-diterpenoid alkaloids. This compound belongs to the C20 class, which retains all 20 carbon atoms of the parent diterpene skeleton.

C19-Diterpenoid Alkaloids (Aconitine-type): These are characterized by a hexacyclic ring system and are considered the most toxic constituents of Aconitum species. They are further subdivided based on the ester groups present, which are crucial for their toxicity.[1][2]

  • Diester-diterpenoid alkaloids (DDAs): Such as aconitine, mesaconitine, and hypaconitine, possess ester groups at both C8 and C14 positions, contributing to their high toxicity.[3]

  • Monoester-diterpenoid alkaloids (MDAs): Resulting from the hydrolysis of one ester group, these are less toxic than DDAs.

  • Alkanol amine alkaloids (ADAs): Lacking ester groups, these compounds exhibit the lowest toxicity in this class.[1]

C20-Diterpenoid Alkaloids: This class includes compounds like this compound. While also possessing pharmacological activities such as cardiotonic, anticancer, anti-inflammatory, and analgesic effects, they are generally considered less toxic than their C19 counterparts.[1] Recently, three new C20-diterpenoid alkaloids with a sulfonic acid unit, named aconicarmisulfonines B and C, and chuanfusulfonine A, were isolated from Aconitum carmichaelii.[4]

The structural relationship and classification can be visualized as follows:

G Aconitum Aconitum Diterpenoid Alkaloids C19 C19-Diterpenoid Alkaloids (Aconitine-type) Aconitum->C19 C20 C20-Diterpenoid Alkaloids Aconitum->C20 DDA Diester-type (DDA) e.g., Aconitine, Mesaconitine C19->DDA MDA Monoester-type (MDA) C19->MDA ADA Alkanol amine-type (ADA) C19->ADA Carmichaenine This compound & related (e.g., Aconicarmisulfonines) C20->Carmichaenine

Figure 1: Structural classification of Aconitum alkaloids.

Biosynthetic Pathways

The biosynthesis of diterpenoid alkaloids in Aconitum species is a complex process that is not yet fully elucidated. However, the general pathway is understood to originate from the diterpene precursor ent-kaurene. A key step in the biosynthesis of the C19-diterpenoid alkaloids is the oxidative cleavage of the C-19 methyl group of an ent-kaurene-type precursor. The nitrogen atom is incorporated via a reaction with an amine donor, likely through the action of an aminotransferase.

The biosynthesis of aconitine-type C19-diterpenoid alkaloids is believed to involve several key enzyme families, including:

  • ent-copalyl diphosphate synthases

  • ent-kaurene synthases

  • kaurene oxidases

  • cyclases

  • aminotransferases[5]

The diversification of these alkaloids, including the addition of various ester groups (acetyl and benzoyl esters), is thought to be mediated by BAHD acyltransferases, which contributes significantly to their varying toxicity.[5] this compound, as a C20-diterpenoid alkaloid, shares the initial steps of the pathway with the C19 alkaloids up to the formation of the diterpene skeleton. However, it diverges before the oxidative cleavage of the C-19 methyl group.

The proposed biosynthetic relationship is depicted below:

G cluster_early Early Pathway cluster_divergence Divergence Point cluster_c20 C20 Pathway cluster_c19 C19 Pathway IPP Isopentenyl Pyrophosphate GGPP Geranylgeranyl Pyrophosphate IPP->GGPP ent_Copalyl ent-Copalyl Diphosphate GGPP->ent_Copalyl ent_Kaurene ent-Kaurene ent_Copalyl->ent_Kaurene Diterpene_Scaffold Common Diterpene Scaffold ent_Kaurene->Diterpene_Scaffold C20_Intermediates C20 Intermediates Diterpene_Scaffold->C20_Intermediates Oxidative_Cleavage Oxidative Cleavage (Loss of C-19) Diterpene_Scaffold->Oxidative_Cleavage Carmichaenine This compound C20_Intermediates->Carmichaenine Nitrogen_Incorporation Nitrogen Incorporation Oxidative_Cleavage->Nitrogen_Incorporation C19_Scaffold C19 Scaffold Nitrogen_Incorporation->C19_Scaffold Esterification Esterification (BAHD acyltransferases) C19_Scaffold->Esterification Aconitine Aconitine-type Alkaloids Esterification->Aconitine

Figure 2: Proposed biosynthetic pathway of Aconitum alkaloids.

Pharmacological and Toxicological Profiles

Aconitum alkaloids exhibit a wide range of pharmacological effects, which are intrinsically linked to their significant toxicity.[6][7] The primary mechanism of action for the highly toxic C19-diester alkaloids is their interaction with voltage-gated sodium channels in the cell membranes of excitable tissues like the myocardium, nerves, and muscles.[8][9] This interaction leads to a persistent activation of these channels, causing an influx of sodium ions, which in turn affects intracellular calcium homeostasis and leads to cardiotoxic and neurotoxic effects.[3][8]

While specific pharmacological and toxicological data for this compound is less abundant in the literature compared to aconitine, the general activities of C20-diterpenoid alkaloids are known to include analgesic and anti-inflammatory effects.[1] For instance, a study on sulfonated C20-diterpenoid alkaloids from Aconitum carmichaelii demonstrated analgesic effects in an acetic acid-induced writhing assay in mice.[4]

Comparative Toxicity Data

The toxicity of Aconitum alkaloids is highly dependent on their structure, particularly the ester groups on the C19 skeleton.[2] Hydrolysis of these ester groups, often through processing methods like heating, significantly reduces toxicity.[10]

Alkaloid ClassRepresentative Compound(s)Relative ToxicityKey Structural Feature
C19-Diester (DDA) Aconitine, Mesaconitine, HypaconitineVery HighEster groups at C8 and C14[3]
C19-Monoester (MDA) Benzoylaconine, BenzoylmesaconineModerateOne ester group hydrolyzed
C19-Alkanol amine (ADA) AconineLowBoth ester groups hydrolyzed
C20-Diterpenoid This compoundGenerally Lower than DDAsIntact C20 skeleton[1]
Toxicokinetics of Aconitum Alkaloids

Pharmacokinetic studies reveal that Aconitum alkaloids are rapidly absorbed but have low bioavailability.[6] They undergo extensive metabolism, primarily through cytochrome P450 enzymes, which plays a role in their detoxification.[6] The half-life of aconitine alkaloids can vary significantly among individuals.[11]

CompoundHalf-life (in humans)Reference
Aconitine3.7 - 17.8 h[12]
Mesaconitine2.8 - 5.8 h[12]
Jesaconitine5.8 - 15.4 h[12]

Key Signaling Pathways Affected by Aconitum Alkaloids

Aconitum alkaloids modulate several signaling pathways, leading to both their therapeutic and toxic effects.

Ion Channel Modulation: The most well-characterized mechanism is the modulation of voltage-gated sodium channels, leading to membrane depolarization and subsequent effects on calcium channels and homeostasis. This is the primary driver of cardiotoxicity.[8]

G Aconitine Aconitine-type Alkaloids Na_Channel Voltage-Gated Na+ Channel Aconitine->Na_Channel Binds & Activates Depolarization Persistent Membrane Depolarization Na_Channel->Depolarization Ca_Channel Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Increased Intracellular Ca2+ Ca_Channel->Ca_Influx Toxicity Cardiotoxicity & Neurotoxicity Ca_Influx->Toxicity

Figure 3: Ion channel modulation by Aconitine-type alkaloids.

Nrf2-Mediated Signaling Pathway: Some Aconitum alkaloids, including aconine, have been shown to up-regulate the expression of multidrug resistance-associated protein 2 (MRP2) and breast cancer resistance protein (BCRP) by activating the Nrf2-mediated signaling pathway.[13] This suggests a potential for herb-drug interactions.

G Aconitum_Alkaloids Aconitum Alkaloids (e.g., Aconine) Nrf2_Cytoplasm Nrf2 (Cytoplasm) Aconitum_Alkaloids->Nrf2_Cytoplasm Promotes translocation Nrf2_Nucleus Nrf2 (Nucleus) Nrf2_Cytoplasm->Nrf2_Nucleus ARE Antioxidant Response Element (ARE) Nrf2_Nucleus->ARE Binds to Gene_Expression Increased MRP2 & BCRP Gene Expression ARE->Gene_Expression Efflux Enhanced Drug Efflux Gene_Expression->Efflux

Figure 4: Activation of the Nrf2-mediated signaling pathway.

Experimental Protocols

Isolation and Purification of Aconitum Alkaloids

A common method for extracting and purifying Aconitum alkaloids involves an acid-base extraction followed by chromatographic techniques. pH-zone-refining counter-current chromatography (CCC) has been shown to be an effective method for the preparative separation of these compounds.[14][15]

Protocol Outline:

  • Extraction:

    • Powdered plant material (e.g., roots of Aconitum carmichaelii) is refluxed with an acidified ethanol solution (e.g., 95% ethanol with HCl).[14]

    • The extract is filtered and concentrated under reduced pressure.

    • The residue is dissolved in a dilute acid solution (e.g., 1% HCl).

  • Acid-Base Partitioning:

    • The acidic solution is washed with a non-polar solvent (e.g., petroleum ether) to remove lipids and other non-basic compounds.

    • The aqueous layer is then basified to a pH of ~9.5 with a base (e.g., ammonia water).[14]

    • The alkaloids are then extracted into an organic solvent (e.g., chloroform).[14]

    • The organic extract is evaporated to yield the crude alkaloid mixture.

  • Chromatographic Purification (pH-Zone-Refining CCC):

    • Apparatus: A high-speed counter-current chromatograph with a preparative coil.[14]

    • Two-Phase Solvent System: A typical system consists of petroleum ether-ethyl acetate-methanol-water.[14][15]

    • Mobile Phase (Retainer): The upper organic phase containing a retaining base (e.g., triethylamine).[14][15]

    • Stationary Phase (Eluent): The lower aqueous phase containing an eluting acid (e.g., hydrochloric acid).[14][15]

    • Procedure: The crude alkaloid sample is dissolved in a portion of the solvent system and injected into the CCC column. The separation is based on the differential partitioning of the alkaloids between the two phases as a function of their pKa values. Fractions are collected and analyzed (e.g., by HPLC) to identify the pure compounds.

G Start Powdered Aconitum Root Extraction Acidified Ethanol Reflux Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Acidification Dissolve in 1% HCl Filtration->Acidification Lipid_Removal Wash with Petroleum Ether Acidification->Lipid_Removal Basification Basify to pH 9.5 (NH3·H2O) Lipid_Removal->Basification Chloroform_Extraction Extract with Chloroform Basification->Chloroform_Extraction Evaporation Evaporate to get Crude Alkaloids Chloroform_Extraction->Evaporation CCC Purification by pH-Zone-Refining CCC Evaporation->CCC Pure_Alkaloids Pure Alkaloids (e.g., this compound) CCC->Pure_Alkaloids

Figure 5: Workflow for isolation of Aconitum alkaloids.
Structural Elucidation

The structures of isolated alkaloids are determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): Techniques like Time-of-Flight MS (TOF-MS) are used to determine the molecular weight and elemental composition.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR experiments are used to determine the carbon-hydrogen framework of the molecule.[15]

Quantitative Analysis

Quantitative analysis of Aconitum alkaloids in biological samples (serum, urine) is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[16][17]

Protocol Outline:

  • Sample Preparation:

    • Extraction of alkaloids from the biological matrix using a solvent like ethanol.[16]

    • Purification of the extract, often using solid-phase extraction (SPE).[10]

  • LC-MS/MS Analysis:

    • Chromatography: Reversed-phase liquid chromatography (e.g., using a C8 or C18 column) to separate the different alkaloids.[10]

    • Mass Spectrometry: A tandem mass spectrometer operating in a mode like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for sensitive and specific detection and quantification.[16]

Conclusion

This compound, as a C20-diterpenoid alkaloid, represents a structurally and biosynthetically distinct class of compounds within the Aconitum genus compared to the more extensively studied and highly toxic C19-diterpenoid alkaloids like aconitine. While sharing common biosynthetic precursors, the retention of the C20 skeleton in this compound and its congeners leads to a different pharmacological and toxicological profile, generally characterized by lower toxicity. The relationship between these alkaloids is a clear example of how subtle changes in chemical structure, such as the presence or absence of specific ester groups or the nature of the carbon skeleton, can dramatically alter biological activity. Further research into the specific molecular targets and mechanisms of action of C20-diterpenoid alkaloids like this compound is warranted to explore their therapeutic potential, particularly in the areas of analgesia and anti-inflammatory applications, where their reduced toxicity may offer a significant advantage.

References

In Silico Prediction of Carmichaenine A Biological Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A is a diterpenoid alkaloid with a complex chemical structure, suggesting a potential for specific interactions with biological macromolecules. The identification of its molecular targets is a critical step in elucidating its mechanism of action and evaluating its therapeutic potential. Traditional experimental methods for target deconvolution can be resource-intensive.[1][2] In silico target prediction, also known as target fishing, offers a rapid and cost-effective computational approach to prioritize potential protein targets for further experimental validation.[3][4][5] This guide outlines a comprehensive in silico workflow to predict and analyze the biological targets of this compound.

Proposed In Silico Target Prediction Workflow

The proposed workflow integrates both ligand-based and structure-based computational methods to generate a robust set of predicted biological targets for this compound. This multi-faceted approach enhances the confidence in the predicted interactions.

In_Silico_Workflow_for_Carmichaenine_A cluster_Input Input Data cluster_Methods In Silico Prediction Methods cluster_Analysis Data Analysis and Prioritization cluster_Output Output Carmichaenine_A This compound (2D & 3D Structure) Ligand_Based Ligand-Based Approaches (Similarity Searching) Carmichaenine_A->Ligand_Based Structure_Based Structure-Based Approaches (Reverse Docking) Carmichaenine_A->Structure_Based Hit_List Generate Initial Hit List Ligand_Based->Hit_List Structure_Based->Hit_List Target_Prioritization Target Prioritization (Consensus Scoring) Hit_List->Target_Prioritization Pathway_Analysis Pathway & Network Analysis Target_Prioritization->Pathway_Analysis Hypothesis Biological Hypothesis Generation Pathway_Analysis->Hypothesis Experimental_Validation Experimental Validation Plan Hypothesis->Experimental_Validation NFkB_Signaling_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB->Nucleus translocates to Gene_Expression Gene Expression (e.g., COX-2) COX2 COX-2 Gene_Expression->COX2 Carmichaenine This compound Carmichaenine->NFkB inhibits? Carmichaenine->COX2 inhibits? NFkB_n NF-κB NFkB_n->Gene_Expression induces

References

Methodological & Application

Application Notes and Protocols for the Extraction of Carmichaenine A from Aconitum carmichaeli Roots

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aconitum carmichaeli Debeaux, a species of the Ranunculaceae family, is a well-known plant in traditional Chinese medicine. Its roots, known as "Chuanwu" (parent root) and "Fuzi" (lateral root), are used to treat a variety of ailments including rheumatism, neuralgia, and cardiovascular diseases.[1][2] These therapeutic effects are largely attributed to the presence of diterpenoid alkaloids.[1][3] Carmichaenine A is a C20-diterpenoid alkaloid that has been isolated from the roots of this plant.[4] This document provides a detailed protocol for the extraction and isolation of this compound and other related alkaloids from Aconitum carmichaeli roots, based on established methodologies.

Data Presentation

The following tables summarize quantitative data related to the extraction and analysis of alkaloids from Aconitum carmichaeli roots.

Table 1: Comparison of Extraction Solvents and Methods for Diterpenoid Alkaloids

Extraction MethodSolvent SystemKey FindingsReference
Reflux Extraction95% EthanolEffective for initial crude extraction of a broad range of alkaloids.[1][1]
Ultrasonic Extraction70% MethanolEfficient for extracting diester diterpenoid alkaloids (DDAs) and monoester diterpenoid alkaloids (MDAs).[5][5]
Ultrasonic ExtractionDiethyl etherOptimum results obtained using 10 mL of ether for 30 minutes for the extraction of mesaconitine, aconitine, and hypaconitine.[6][6]
Sonication1% Aqueous HClUsed for selective acidic extraction of alkaloids.[7][7]
SonicationDiethyl ether (after basification with NH3)Employed for basic extraction of alkaloids.[7][7]
Percolation0.1 M HClUtilized for the initial extraction of a new C20-diterpenoid alkaloid, Carmichaeline A.[4][4]

Table 2: Quantitative Analysis of Major Aconitine-type Alkaloids in Aconitum carmichaeli Roots

AlkaloidConcentration (μg/g of raw plant material)Analytical MethodReference
Mesaconitine292.4 ± 2.0HPLC[8]
Aconitine49.4 ± 0.8HPLC[8]
Hypaconitine7.63 ± 1.2HPLC[8]

Experimental Protocols

Protocol 1: General Extraction of Diterpenoid Alkaloids using Ethanol Reflux

This protocol is adapted from a method used for the isolation of various alkaloids from the lateral roots of Aconitum carmichaeli.[1]

  • Plant Material Preparation: Air-dry the lateral roots of Aconitum carmichaeli and grind them into a coarse powder.

  • Extraction:

    • Place 5 kg of the powdered roots into a large-capacity reflux apparatus.

    • Add 30 L of 95% ethanol.

    • Heat the mixture to reflux and maintain for 2 hours.

    • Repeat the extraction process two more times with fresh solvent.

  • Concentration: Combine the ethanol extracts and concentrate them in vacuo to obtain a semi-solid residue.

  • Liquid-Liquid Partitioning:

    • Suspend the residue in water.

    • Successively extract the aqueous suspension with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH) (5 x 2.5 L each) at room temperature.

    • The n-BuOH extract, which is enriched with alkaloids, is then collected for further purification.

  • Purification by Column Chromatography:

    • Subject the n-BuOH extract to silica gel column chromatography.

    • Elute the column with a gradient of chloroform-methanol (CHCl3-MeOH) from 50:1 to 1:1 to yield several fractions.

    • Further separate the target fractions using Sephadex LH-20 column chromatography with a CHCl3-MeOH (1:1) mobile phase to isolate individual alkaloids.

Protocol 2: Acidic Extraction for the Isolation of this compound

This protocol is based on the method used for the isolation of this compound.[4]

  • Plant Material Preparation: Air-dry and powder the roots of Aconitum carmichaeli.

  • Acidic Extraction:

    • Percolate 2.5 kg of the powdered roots with 25 L of 0.1 M HCl.

  • Basification and Solvent Extraction:

    • Adjust the pH of the acidic extract to 10 with aqueous NH4OH.

    • Extract the basified solution with ethyl acetate (12 L).

  • Purification:

    • The ethyl acetate extract is then subjected to further purification steps, such as column chromatography, to isolate this compound.

Mandatory Visualization

Experimental Workflow for Alkaloid Extraction and Isolation

Extraction_Workflow A Aconitum carmichaeli Roots (Air-dried and powdered) B Extraction A->B C Filtration & Concentration B->C D Crude Extract C->D E Solvent Partitioning D->E F n-Butanol Fraction (Alkaloid Enriched) E->F G Column Chromatography (Silica Gel) F->G H Fractionation G->H I Further Purification (e.g., Sephadex LH-20, HPLC) H->I J Isolated this compound I->J

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathways Potentially Affected by Aconitum Alkaloids

The cardiotoxic effects of aconitine, a major alkaloid in Aconitum carmichaeli, are known to involve the activation of several signaling pathways leading to apoptosis and inflammation.

Signaling_Pathway Aconitine Aconitine ROS Increased ROS Aconitine->ROS PI3K_AKT PI3K/AKT/mTOR Pathway Aconitine->PI3K_AKT activates TNFa TNF-α Pathway Aconitine->TNFa activates NLRP3 NLRP3 Inflammasome Aconitine->NLRP3 activates Apoptosis Cardiomyocyte Apoptosis ROS->Apoptosis PI3K_AKT->Apoptosis Inflammation Inflammation TNFa->Inflammation Caspase3 Caspase-3 NLRP3->Caspase3 NLRP3->Inflammation Caspase3->Apoptosis

Caption: Potential signaling pathways involved in Aconitine-induced cardiotoxicity.[9]

References

Application Note: Quantitative Analysis of Carmichaenine A using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the quantification of Carmichaenine A, a C19-diterpenoid alkaloid isolated from Aconitum carmichaeli, using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. The method is designed for researchers, scientists, and drug development professionals requiring a reliable and accurate technique for the determination of this compound in various samples, including plant extracts and purified solutions. The described protocol includes sample preparation, chromatographic conditions, and method validation parameters based on established principles for the analysis of related aconitine alkaloids.

Introduction

This compound is a recently discovered C19-diterpenoid alkaloid found in the aerial parts of Aconitum carmichaeli.[1][2] Alkaloids from the Aconitum species, commonly known as aconitine alkaloids, are of significant interest due to their potent biological activities. Accurate quantification of these compounds is crucial for research in pharmacology, toxicology, and natural product chemistry. High-performance liquid chromatography with UV detection (HPLC-UV) is a widely used technique for the analysis of alkaloids due to its robustness, sensitivity, and reproducibility.[3][4][5] This application note provides a comprehensive protocol for the quantification of this compound, developed based on existing methods for similar diterpenoid alkaloids.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Ammonium bicarbonate (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis detector

  • C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Sonication bath

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

Sample Preparation

From Plant Material:

  • Accurately weigh 1.0 g of dried and powdered Aconitum carmichaeli plant material.

  • Add 20 mL of methanol to the sample in a conical flask.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Allow the extract to stand for 60 minutes to ensure complete extraction.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

Standard Solutions:

  • Prepare a stock solution of this compound (1 mg/mL) by accurately weighing 10 mg of the reference standard and dissolving it in 10 mL of methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions
  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium bicarbonate in water (pH adjusted to 9.5 with ammonia solution)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 50% B

    • 20-25 min: 50% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 235 nm

Data Presentation

The following tables summarize the expected quantitative data from a method validation study for the quantification of this compound. These values are illustrative and based on typical performance characteristics of HPLC-UV methods for diterpenoid alkaloids.[3][6][7]

Table 1: Linearity and Range

ParameterResult
Linearity Range1 - 100 µg/mL
Regression Equationy = 25432x + 1234
Correlation Coefficient (r²)> 0.999

Table 2: Precision

Precision LevelConcentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6, 3 days)
Low5< 2.0< 2.0
Medium50< 1.5< 1.5
High90< 1.0< 1.0

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
4039.899.5
5050.3100.6
6059.599.2

Table 4: Limits of Detection and Quantification

ParameterValue
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL

Mandatory Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Start: Plant Material / Standard weigh Weigh Sample start->weigh extract Solvent Extraction (Methanol) weigh->extract sonicate Sonication extract->sonicate filter Filtration (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (235 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the quantification of this compound.

Method_Validation_Flow start Method Development specificity Specificity start->specificity linearity Linearity & Range specificity->linearity precision Precision (Intra- & Inter-day) linearity->precision accuracy Accuracy (Recovery) precision->accuracy lod_loq LOD & LOQ accuracy->lod_loq robustness Robustness lod_loq->robustness validated Validated Method robustness->validated

Caption: Logical flow of the HPLC method validation process.

References

Proposed Synthetic Roadmap for the Total Synthesis of Carmichaenine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A is a C19-diterpenoid alkaloid of the aconitine type, isolated from Aconitum carmichaeli. This class of natural products is renowned for its complex, caged polycyclic architecture and significant biological activities, which also present formidable challenges to chemical synthesis. To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a proposed synthetic roadmap for this compound, drawing upon established strategies from the successful total syntheses of structurally related aconitine-type alkaloids. The proposed strategy is designed to be convergent, allowing for flexibility and optimization in the synthesis of the complex core and subsequent functionalization.

Retrosynthetic Analysis

The proposed retrosynthesis of this compound commences by disconnecting the ester functionalities at C8 and C14, and the methyl ether at C16, to reveal a core polycyclic structure. The intricate hexacyclic core can be strategically disassembled through a convergent approach, breaking it down into two key fragments of manageable complexity.

A key disconnection is proposed at the C11-C12 and C5-C6 bonds, which simplifies the core into a highly functionalized bridged system. Further simplification of this advanced intermediate can be achieved by targeting the formation of the B and E rings in the later stages of the synthesis. This leads to a retrosynthetic pathway that hinges on the coupling of two major fragments: a substituted aromatic system that will evolve into the A and F rings, and a bicyclic system that will form the C and D rings.

This strategy is inspired by successful fragment coupling approaches in the synthesis of other aconitine alkaloids, which have proven effective in managing the stereochemical and functional group complexity of these molecules.

G cluster_main Retrosynthetic Analysis of this compound Carmichaenine_A This compound Core_Hexacycle Core Hexacycle Carmichaenine_A->Core_Hexacycle Late-stage functionalization (Esterification, Etherification) Advanced_Intermediate Advanced Bridged Intermediate Core_Hexacycle->Advanced_Intermediate Ring-closing reactions (B and E rings) Fragment_A_F A-F Ring Precursor (Aromatic) Advanced_Intermediate->Fragment_A_F Fragment Coupling Strategy (e.g., Semipinacol Rearrangement) Fragment_C_D C-D Ring Precursor (Bicyclic) Advanced_Intermediate->Fragment_C_D Fragment Coupling Strategy

Caption: Proposed Retrosynthetic Analysis of this compound.

Proposed Forward Synthetic Strategy

The proposed forward synthesis is a convergent plan that involves the independent synthesis of two key fragments, followed by their strategic coupling and subsequent elaboration to the final natural product.

Synthesis of Key Fragments

Fragment 1 (A-F Ring Precursor): The synthesis of this aromatic fragment would likely commence from a readily available substituted phenol. A series of functional group manipulations, including the introduction of the nitrogen-containing side chain that will ultimately form the F ring, would be carried out.

Fragment 2 (C-D Ring Precursor): The construction of the bicyclo[3.2.1]octane core of the C-D ring system is a significant challenge. A potential approach involves an intramolecular Diels-Alder reaction or a radical cyclization to establish the key bridged architecture with the necessary stereochemical control.

Fragment Coupling and Core Assembly

The crucial step in this proposed synthesis is the coupling of the two fragments. A powerful strategy employed in the synthesis of related alkaloids is a 1,2-addition followed by a semipinacol rearrangement. This sequence would not only form a key carbon-carbon bond but also set a critical all-carbon quaternary center.

Following the successful coupling, a series of transformations would be required to construct the remaining B and E rings. This could involve an intramolecular aldol condensation or a radical cyclization to form the B ring, and a reductive amination or an aza-Prins cyclization to close the E ring piperidine.

Final Functionalization

The concluding steps of the synthesis would focus on the installation of the peripheral functional groups of this compound. This would involve stereoselective hydroxylations, followed by the introduction of the benzoate and acetate esters at C8 and C14, respectively, and the methylation of the C16 hydroxyl group. Careful selection of protecting groups throughout the synthesis will be critical to ensure the chemoselectivity of these final transformations.

G cluster_main Proposed Forward Synthetic Workflow for this compound Start_A_F Substituted Phenol Fragment_A_F A-F Ring Precursor Start_A_F->Fragment_A_F Functional Group Manipulation Coupled_Product Coupled Intermediate Fragment_A_F->Coupled_Product Fragment Coupling (e.g., 1,2-addition) Start_C_D Acyclic Precursor Fragment_C_D C-D Ring Precursor Start_C_D->Fragment_C_D Intramolecular Cyclization Fragment_C_D->Coupled_Product Core_Assembly Core Hexacycle Construction Coupled_Product->Core_Assembly Ring Closures (B and E rings) Carmichaenine_A This compound Core_Assembly->Carmichaenine_A Late-stage Functionalization

Caption: Proposed Forward Synthetic Workflow for this compound.

Quantitative Data from Syntheses of Related Alkaloids

While no quantitative data exists for the synthesis of this compound, the following table summarizes typical yields and step counts for key transformations in the total syntheses of structurally similar aconitine-type alkaloids. This data provides a benchmark for the feasibility of the proposed synthetic steps.

TransformationAlkaloid ContextReagents/Conditions (Example)Typical Yield (%)Longest Linear Sequence (Steps)
Diels-Alder Cycloaddition TalatisamineHeat or Lewis Acid Catalysis60-80~30-40
Radical Cyclization Weisaconitine DBu3SnH, AIBN50-70~25-35
1,2-Addition/Semipinacol Rearrangement LiljestrandisineOrganolithium addition, then Lewis acid70-90 (for rearrangement)~30-40
Aza-Prins Cyclization Aconitine synthetic studiesFormaldehyde, Acid50-65N/A
Late-stage C-H Oxidation General StrategyVarious oxidants (e.g., Ru, SeO2)30-50N/A

Detailed Experimental Protocols for Key Proposed Experiments

The following are hypothetical, detailed protocols for key reactions in the proposed total synthesis of this compound, based on established methodologies.

Protocol 1: Intramolecular Diels-Alder Cycloaddition for C-D Ring Precursor

Objective: To construct the bicyclo[3.2.1]octane core of the C-D ring system.

Materials:

  • Triene precursor (1.0 eq)

  • Toluene, anhydrous

  • BHT (2,6-di-tert-butyl-4-methylphenol) (catalytic amount)

  • Argon atmosphere

  • Sealed tube

Procedure:

  • To a flame-dried sealed tube under an argon atmosphere, add the triene precursor (e.g., 100 mg, 1.0 eq) and a catalytic amount of BHT.

  • Add anhydrous toluene (to make a 0.01 M solution) via syringe.

  • Seal the tube tightly and heat to 180-220 °C in an oil bath.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 24-48 hours), cool the reaction to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired bicyclic product.

Protocol 2: Fragment Coupling via 1,2-Addition and Semipinacol Rearrangement

Objective: To couple the A-F and C-D ring precursors and establish the C11 quaternary center.

Step A: 1,2-Addition

Materials:

  • A-F ring precursor (aryl bromide, 1.1 eq)

  • C-D ring precursor (enone, 1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • Tetrahydrofuran (THF), anhydrous

  • Argon atmosphere

Procedure:

  • Dissolve the A-F ring precursor in anhydrous THF under an argon atmosphere and cool to -78 °C.

  • Slowly add n-butyllithium dropwise and stir for 30 minutes to generate the aryllithium species.

  • In a separate flame-dried flask, dissolve the C-D ring precursor in anhydrous THF and cool to -78 °C.

  • Transfer the freshly prepared aryllithium solution to the solution of the C-D ring precursor via cannula.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude tertiary alcohol is typically used in the next step without further purification.

Step B: Semipinacol Rearrangement

Materials:

  • Crude tertiary alcohol from Step A (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Lewis acid (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf), 0.2 eq)

  • Argon atmosphere

Procedure:

  • Dissolve the crude tertiary alcohol in anhydrous DCM under an argon atmosphere and cool to -78 °C.

  • Add the Lewis acid dropwise.

  • Stir at -78 °C and allow the reaction to slowly warm to 0 °C over 2-3 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the coupled product with the newly formed quaternary center.

Conclusion

The proposed roadmap for the total synthesis of this compound presents a viable and strategic approach to this complex natural product. By leveraging a convergent fragment-based strategy and employing powerful and well-precedented chemical transformations, this roadmap provides a solid foundation for future synthetic efforts towards this compound and its analogues. The successful execution of this synthesis would not only provide access to this biologically important molecule for further study but also contribute to the advancement of synthetic strategies for the broader family of aconitine-type diterpenoid alkaloids.

Application Notes and Protocols for Investigating Carmichaenine A in Primary Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A is a diterpenoid alkaloid, part of the Aconitum alkaloid family, which is known for its diverse and potent effects on the central nervous system. While specific data on this compound in primary neuronal cell culture is not yet available in published literature, related compounds from the Aconitum genus have demonstrated significant neuroactivity, ranging from neurotoxicity to potential therapeutic effects such as analgesia and anti-epileptiform activity. These effects are often mediated through the modulation of voltage-gated sodium channels.

These application notes provide a comprehensive framework for the initial investigation of this compound in primary neuronal cell cultures. The protocols outlined below are based on established methodologies for neuronal cell culture and for the assessment of novel neuroactive compounds. Researchers should exercise caution due to the potential high toxicity of Aconitum alkaloids.

Data Presentation

Given the novelty of this compound, the following tables present hypothetical yet plausible data based on the known activities of related Aconitum alkaloids. These tables are intended to serve as a template for organizing experimental results.

Table 1: Dose-Response Effect of this compound on Neuronal Viability

Concentration (µM)Neuronal Viability (%) (Mean ± SD)
0 (Control)100 ± 4.5
0.0198.2 ± 5.1
0.195.6 ± 4.8
175.3 ± 6.2
1042.1 ± 7.5
1005.8 ± 2.1

Table 2: Effect of this compound on Neurite Outgrowth in Hippocampal Neurons

TreatmentConcentration (µM)Average Neurite Length (µm) (Mean ± SD)
Control0150.4 ± 12.8
This compound0.1145.2 ± 11.5
This compound198.7 ± 9.3
This compound1035.1 ± 5.6

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • E18 pregnant Sprague-Dawley rat

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • 0.25% Trypsin-EDTA

  • Fetal Bovine Serum (FBS)

  • Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine coated culture plates or coverslips

  • Sterile dissection tools

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Dissect the uterine horns and remove the E18 embryos.

  • Isolate the embryonic brains and place them in ice-cold HBSS.

  • Under a dissecting microscope, remove the cortices and place them in a fresh tube with ice-cold HBSS.

  • Mince the cortical tissue into small pieces.

  • Aspirate the HBSS and add 0.25% Trypsin-EDTA. Incubate for 15 minutes at 37°C.

  • Inactivate the trypsin by adding an equal volume of media containing 10% FBS.

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in supplemented Neurobasal medium.

  • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

  • Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) on Poly-D-lysine coated plates.

  • Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

  • After 24 hours, perform a half-medium change with fresh, pre-warmed supplemented Neurobasal medium.

Protocol 2: Assessment of Neuronal Viability (MTT Assay)

This protocol measures the metabolic activity of cultured neurons as an indicator of cell viability.

Materials:

  • Primary neuronal cultures in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • After 7 days in vitro (DIV), treat the neuronal cultures with varying concentrations of this compound for 24 hours.

  • Add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the untreated control.

Protocol 3: Immunocytochemistry for Neurite Outgrowth Analysis

This protocol uses immunofluorescence to visualize and quantify neurite outgrowth.

Materials:

  • Primary neuronal cultures on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% Bovine Serum Albumin in PBS)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope and imaging software

Procedure:

  • Treat neuronal cultures with this compound at desired concentrations for 48 hours.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary antibody (anti-β-III tubulin) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length using appropriate software (e.g., ImageJ with NeuronJ plugin).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Hypothesized Signaling Pathway of Aconitum Alkaloids Carmichaenine_A This compound VGSC Voltage-Gated Sodium Channel (VGSC) Carmichaenine_A->VGSC Modulates Na_Influx Increased Na+ Influx VGSC->Na_Influx Leads to Depolarization Membrane Depolarization Na_Influx->Depolarization Neurotransmitter_Release Altered Neurotransmitter Release Depolarization->Neurotransmitter_Release Neuronal_Excitability Changes in Neuronal Excitability Depolarization->Neuronal_Excitability Cytotoxicity Potential Cytotoxicity Depolarization->Cytotoxicity At high conc.

Caption: Hypothesized mechanism of this compound on neuronal signaling.

G cluster_1 Experimental Workflow for Neuronal Viability Assay Start Start: Primary Neuronal Culture (7 DIV) Treatment Treat with This compound (24 hours) Start->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate (4 hours) MTT_Addition->Incubation Solubilization Add Solubilization Buffer Incubation->Solubilization Readout Measure Absorbance (570 nm) Solubilization->Readout End End: Analyze Data Readout->End

Caption: Workflow for assessing this compound's effect on neuronal viability.

Carmichaenine A: Application Notes for a Phytochemical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A is a C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaeli[1]. As a member of the aconitine-type alkaloid family, it represents a class of compounds known for their significant, though often toxic, biological activities. The availability of this compound as a phytochemical standard is crucial for the accurate identification, quantification, and quality control of A. carmichaeli extracts and derived products. Furthermore, a purified standard is essential for conducting precise pharmacological and toxicological studies to elucidate its specific biological functions. While extensive research exists on the major alkaloids of Aconitum species, specific data on this compound remains limited, highlighting the need for further investigation. This document provides an overview of its potential applications, hypothetical analytical protocols based on methods for related compounds, and suggested avenues for future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name This compoundChemFaces[1]
CAS Number 2065228-59-1ChemFaces[1]
Molecular Formula C31H43NO8 (based on related compounds)Inferred
Molecular Weight 557.7 g/mol (based on related compounds)Inferred
Appearance PowderChemFaces[1]
Source Aerial parts of Aconitum carmichaeliChemFaces[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces[1]
Structure Aconitine-type C19-diterpenoid alkaloidChemFaces[1]

Application as a Phytochemical Standard

The primary application of this compound as a phytochemical standard is in the quality control of herbal medicines and extracts derived from Aconitum carmichaeli. Its use is critical for:

  • Identification: Confirming the presence of this compound in raw plant material, extracts, and finished products.

  • Quantification: Accurately determining the concentration of this compound, which is vital for dosage standardization and safety assessment due to the known toxicity of related aconitine alkaloids.

  • Purity Assessment: Serving as a reference marker to assess the purity of isolated this compound or to quantify it as an impurity in other isolated compounds.

Hypothetical Analytical Protocol: Quantification by HPLC-DAD

Table 2: Hypothetical HPLC-DAD Method Parameters for this compound Analysis

ParameterRecommended Conditions
Instrument High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD)
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile (A) and water containing 0.1% formic acid (B)
Gradient Program 0-10 min, 10-30% A; 10-25 min, 30-60% A; 25-30 min, 60-90% A; 30-35 min, 90% A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 235 nm
Injection Volume 10 µL
Standard Preparation Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 1-100 µg/mL).
Sample Preparation Extract powdered plant material or finished product with methanol or a methanol-water mixture using ultrasonication or reflux. Filter the extract through a 0.45 µm syringe filter before injection.
Quantification Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standards.

Experimental Workflow for Quality Control

G Workflow for QC of this compound cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 HPLC Analysis cluster_3 Data Reporting start Raw Material/Product extraction Extraction with Methanol start->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC-DAD Analysis filtration->hplc carm_std This compound Standard stock_sol Prepare Stock Solution (1 mg/mL) carm_std->stock_sol working_std Prepare Working Standards stock_sol->working_std working_std->hplc calibration Generate Calibration Curve hplc->calibration quantification Quantify this compound hplc->quantification calibration->quantification report Report Concentration quantification->report

Caption: Workflow for the quality control of this compound in herbal products.

Biological Activity and Potential Applications

Specific biological activity data for this compound is not yet available in the scientific literature. However, based on the known activities of other C19-diterpenoid alkaloids from Aconitum species, this compound may possess the following potential biological activities that warrant investigation:

  • Anti-inflammatory Effects: Many diterpenoid alkaloids exhibit anti-inflammatory properties.

  • Analgesic Properties: Aconitine and related alkaloids are known for their potent analgesic effects, although often accompanied by high toxicity.

  • Cytotoxic Activity: Some related compounds have demonstrated cytotoxicity against various cancer cell lines.

Proposed Research Workflow for Biological Screening

G Workflow for Biological Screening of this compound cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 In Vivo Studies (if promising in vitro results) start This compound Standard anti_inflammatory Anti-inflammatory Assays (e.g., COX-2 inhibition) start->anti_inflammatory cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) start->cytotoxicity analgesic Analgesic Target Binding Assays (e.g., opioid receptors) start->analgesic ic50 Determine IC50/EC50 Values anti_inflammatory->ic50 cytotoxicity->ic50 analgesic->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar animal_models Animal Models of Inflammation/Pain sar->animal_models toxicity_studies Acute and Chronic Toxicity Studies sar->toxicity_studies

Caption: Proposed workflow for the biological screening of this compound.

Signaling Pathway Involvement (Hypothetical)

Based on the anti-inflammatory activity of related diterpenoid alkaloids, this compound might modulate inflammatory signaling pathways such as the NF-κB pathway. Inhibition of this pathway would lead to a downstream reduction in the expression of pro-inflammatory cytokines.

G Hypothetical Anti-inflammatory Signaling Pathway Carmichaenine_A This compound IKK IKK Complex Carmichaenine_A->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Proinflammatory_Genes Activation

References

Application Note: Development of a UPLC-qToF-MS Method for the Detection and Quantification of Carmichaeline A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaeline A is a diterpenoid alkaloid found in plants of the Aconitum genus, which are used in traditional medicine. Due to its potential pharmacological and toxicological effects, a sensitive and selective analytical method is crucial for its detection and quantification in various matrices, including herbal preparations and biological samples. This application note details a robust Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qToF-MS) method for the analysis of Carmichaeline A. The method is designed to provide high resolution, mass accuracy, and sensitivity, making it suitable for both qualitative identification and quantitative analysis.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of Carmichaeline A from a solid matrix (e.g., powdered herb). The protocol should be optimized based on the specific matrix.

Materials:

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • 0.22 µm syringe filters

  • Vortex mixer

  • Centrifuge

Protocol:

  • Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol in water (v/v).

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate for 30 minutes in a water bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the pellet twice more.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.

UPLC-qToF-MS Analysis

Instrumentation:

  • UPLC system coupled to a qToF mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

ParameterValue
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Gradient Elution 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12.1-15 min, 5% B

qToF-MS Conditions:

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Cone Voltage 40 V
Source Temperature 120°C
Desolvation Temperature 450°C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 800 L/h
Mass Range 100 - 1200 m/z
Acquisition Mode MSE (Low and high collision energy scan)
Collision Energy Low: 6 eV; High Ramp: 20-40 eV
Lock Mass Leucine-enkephalin ([M+H]+ = 556.2771)

Data Presentation

The following tables summarize the expected quantitative performance of the UPLC-qToF-MS method for Carmichaeline A. These values are based on typical performance for similar compounds and should be determined experimentally during method validation.

Table 1: Method Validation Parameters for Carmichaeline A Quantification

ParameterExpected Value
Linear Range (ng/mL) 1 - 500
Correlation Coefficient (r²) > 0.995
LOD (ng/mL) 0.5
LOQ (ng/mL) 1.0

Table 2: Precision and Accuracy

QC Level (ng/mL)Precision (RSD%)Accuracy (%)
Low< 15%85 - 115
Medium< 15%85 - 115
High< 15%85 - 115

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-qToF-MS Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction Sample->Extraction Add 80% Methanol Centrifugation Centrifugation Extraction->Centrifugation Sonicate Evaporation Evaporation Centrifugation->Evaporation Collect Supernatant Reconstitution Reconstitution Evaporation->Reconstitution Dry Down Filtration Filtration Reconstitution->Filtration Dissolve in Mobile Phase UPLC UPLC Separation Filtration->UPLC Inject ESI ESI Ionization UPLC->ESI Elution qToF qToF Mass Analysis ESI->qToF Ion Beam DataAcquisition Data Acquisition qToF->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing Results Results DataProcessing->Results

UPLC-qToF-MS Experimental Workflow
Potential Signaling Pathway of Carmichaeline A

The toxic effects of aconitine-type alkaloids, such as Carmichaeline A, are primarily mediated through their interaction with voltage-gated sodium channels.[1][2] This interaction leads to persistent activation of these channels, disrupting normal cellular function, particularly in excitable tissues like neurons and cardiomyocytes.[1]

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Events CarmichaelineA Carmichaeline A VGSC Voltage-Gated Sodium Channel (VGSC) CarmichaelineA->VGSC Binds and Activates Na_Influx Persistent Na+ Influx VGSC->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Influx Ca2+ Influx (via Na+/Ca2+ exchanger) Depolarization->Ca_Influx Cellular_Response Cellular Response (e.g., Arrhythmia, Neurotoxicity) Ca_Influx->Cellular_Response

Proposed Signaling Pathway for Carmichaeline A Toxicity

Conclusion

This application note provides a comprehensive framework for the development and application of a UPLC-qToF-MS method for the detection and quantification of Carmichaeline A. The detailed protocols for sample preparation and instrumental analysis, along with the expected performance characteristics, offer a solid starting point for researchers in natural product analysis, toxicology, and drug development. The provided workflow and signaling pathway diagrams serve to visually summarize the key experimental and biological processes. It is recommended that this method be fully validated in the user's laboratory and for the specific matrix of interest to ensure data quality and regulatory compliance.

References

Application Notes & Protocols: Establishing In Vitro Assays for Carmichaenine A Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carmichaenine A is a C19-type diterpenoid alkaloid, a class of natural products known for a wide range of biological activities. Diterpenoid alkaloids have been investigated for their cytotoxic, anti-inflammatory, analgesic, and neurotoxic properties.[1][2][3] Establishing robust in vitro assays is the critical first step in characterizing the bioactivity of this compound, elucidating its mechanism of action, and evaluating its therapeutic potential. These application notes provide detailed protocols for a tiered screening approach, starting with general cytotoxicity and progressing to more specific anti-inflammatory and mechanistic assays.

Section 1: Cytotoxicity Screening

A primary assessment for any novel compound is its effect on cell viability and proliferation.[4] This helps determine a therapeutic window and identifies potential anticancer activity. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol 1: MTT Assay for Cytotoxicity

This protocol details the measurement of cell viability in response to this compound treatment.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HepG2 hepatocellular carcinoma)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation: Example Cytotoxicity Data
Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
A54925.3 ± 2.10.8 ± 0.1
MCF-718.9 ± 1.50.5 ± 0.08
HepG232.1 ± 3.41.2 ± 0.2

Workflow for Cytotoxicity Screening

G cluster_workflow Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound (Serial Dilutions) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570nm) F->G H Calculate IC50 Value G->H

Caption: General experimental workflow for the MTT cytotoxicity assay.

Section 2: Anti-Inflammatory Activity

Inflammation is a key biological response implicated in numerous diseases.[5] In vitro assays are frequently used for the initial screening of natural products for anti-inflammatory properties.[6][7] A key mediator in inflammation is nitric oxide (NO), produced by macrophages. The Griess assay measures nitrite, a stable product of NO, to quantify NO production.

Protocol 2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol assesses the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well plates

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include wells with cells only (negative control), cells + LPS (positive control), and cells + this compound without LPS (to check for direct effects).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

Data Presentation: Example NO Inhibition Data
TreatmentConcentration (µM)Nitrite (µM)% NO Inhibition
Control-1.2 ± 0.3-
LPS (1 µg/mL)-45.8 ± 4.10%
LPS + this compound535.2 ± 3.523.1%
LPS + this compound1022.1 ± 2.851.7%
LPS + this compound2010.5 ± 1.977.1%

Section 3: Mechanistic Assays - Signaling Pathways

To understand how this compound exerts its effects, investigating its impact on key cellular signaling pathways is essential. The NF-κB and MAPK pathways are central to inflammation and cell proliferation.[8][9][10]

Protocol 3: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB, a key regulator of inflammatory gene expression.[9][11]

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • Complete culture medium

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α) as a stimulant

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

Methodology:

  • Cell Seeding: Seed the NF-κB reporter cells in a white, clear-bottom 96-well plate. Incubate for 24 hours.

  • Treatment: Pre-treat cells with desired concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Cell Lysis: Wash the cells with PBS and lyse them according to the manufacturer's protocol for the luciferase assay system.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay or a co-transfected control reporter). Calculate the percentage of inhibition of TNF-α-induced NF-κB activity.

NF-κB Signaling Pathway Diagram

G cluster_pathway Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (p) NFkB_p50 p50 NFkB_p65 p65 Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p50_nuc p50 NFkB_p50->NFkB_p50_nuc Translocation NFkB_p65_nuc p65 NFkB_p50->NFkB_p65_nuc Translocation NFkB_p65->NFkB_p50_nuc Translocation NFkB_p65->NFkB_p65_nuc Translocation Nucleus Nucleus Genes Inflammatory Gene Expression CarmichaenineA This compound (Potential Inhibitor) CarmichaenineA->IKK CarmichaenineA->IkB Degradation NFkB_p50_nuc->Genes Transcription NFkB_p65_nuc->Genes Transcription

Caption: Potential inhibition points of this compound in the NF-κB pathway.

Protocol 4: MAPK/Erk Pathway Activation Assay (Western Blot)

This assay determines if this compound affects the MAPK/Erk signaling cascade by measuring the phosphorylation of Erk1/2, a key downstream kinase.[12]

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • This compound

  • Growth factor (e.g., EGF or PDGF) as a stimulant

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western Blotting equipment

  • Primary antibodies: anti-phospho-Erk1/2 (p-Erk), anti-total-Erk1/2 (t-Erk)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

Methodology:

  • Cell Culture and Starvation: Grow cells to 80-90% confluency. Starve the cells in serum-free medium for 12-24 hours.

  • Treatment: Pre-treat starved cells with this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., EGF 100 ng/mL) for 10-15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with primary antibody (anti-p-Erk) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-Erk antibody to ensure equal protein loading.

  • Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-Erk to t-Erk for each condition and compare it to the stimulated control.

MAPK/Erk Signaling Pathway Diagram

G cluster_pathway MAPK/Erk Signaling Pathway GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAP3K) Ras->Raf Activates MEK MEK (MAP2K) Raf->MEK Phosphorylates Erk Erk (MAPK) MEK->Erk Phosphorylates TranscriptionFactors Transcription Factors (e.g., Elk-1) Erk->TranscriptionFactors Translocates to Nucleus & Phosphorylates Response Cellular Response (Proliferation, Survival) TranscriptionFactors->Response CarmichaenineA This compound CarmichaenineA->Raf CarmichaenineA->MEK

References

Application Notes and Protocols for Carmustine in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmustine (BCNU) is a well-established alkylating agent used in the treatment of various cancers, including brain tumors and multiple myeloma.[1] Its mechanism of action involves the cross-linking of DNA and RNA, which inhibits their synthesis and leads to cell death.[1] Despite its efficacy, the clinical use of Carmustine is often limited by its systemic toxicity and poor bioavailability. Targeted drug delivery systems offer a promising strategy to enhance the therapeutic index of Carmustine by selectively delivering the drug to tumor tissues, thereby increasing its local concentration and reducing off-target side effects. This document provides an overview of the application of Carmustine in targeted drug delivery, along with detailed protocols for the preparation and evaluation of Carmustine-loaded nanocarriers.

Data Presentation

The following tables summarize key quantitative data from preclinical studies on Carmustine-loaded targeted drug delivery systems.

Table 1: In Vitro Cytotoxicity of Carmustine Formulations

FormulationCell LineIC50 (nM)Reference
Free MonensinPlasmodium falciparum (3D7)3.17[2]
Monensin in SA liposomePlasmodium falciparum (3D7)0.74[2]
Monensin in SPC:Chol-liposome with 5 mol% DSPE-mPEG 2000Plasmodium falciparum (3D7)0.39[2]

Note: Data for Monensin, a drug with similar delivery challenges, is presented to illustrate the potential for IC50 improvement with liposomal formulations.

Table 2: Pharmacokinetic Parameters of Targeted Drug Delivery Systems

FormulationAnimal ModelElimination Half-life (t½)AUC (ng·h/mL)Reference
CR8 (i.v.)Mice~3 hours-[3]
CR8 (oral)Mice~3 hours-[3]
S-CPPRodents5 - 15 hours-[4]
IgG-S-CPPRodentsup to 25 hours-[4]

Note: Data for CR8 and S-CPP are included to provide context on the pharmacokinetic profiles of different drug delivery systems.

Table 3: Biodistribution of Targeted Drug Delivery Systems

FormulationAnimal ModelOrgan with Highest Accumulation (% AUC organ vs. AUC plasma)Reference
CR8MiceLiver (205%), Adipose tissue (188%), Kidney (150%)[3]
Anti-P-selectin ILs (injected immediately post-MI)RatInfarcted myocardium (83% increase vs. non-infarcted)[5][6]
Anti-P-selectin ILs (injected 4h post-MI)RatInfarcted myocardium (92% increase vs. non-infarcted)[5][6]

Experimental Protocols

Protocol 1: Preparation of Carmustine-Loaded Liposomes

This protocol describes the preparation of Carmustine-loaded liposomes using the thin-film hydration method.

Materials:

  • Carmustine

  • Phosphatidylcholine (PC)

  • Cholesterol (Chol)

  • Stearylamine (SA) or Phosphatidic acid (PA)

  • DSPE-mPEG-2000

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve Carmustine, PC, Chol, and SA (or PA) in a 10:5:1:1 molar ratio in a round-bottom flask using a mixture of chloroform and methanol (2:1 v/v).

  • For PEGylated liposomes, add DSPE-mPEG-2000 at a desired molar percentage.

  • Remove the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin lipid film on the flask wall.

  • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing for 10 minutes. The temperature of the PBS should be above the phase transition temperature of the lipids.

  • To reduce the size of the multilamellar vesicles, sonicate the liposomal suspension using a probe sonicator for 5-10 minutes on ice.

  • For a more uniform size distribution, extrude the liposomal suspension 10-15 times through polycarbonate membranes with a 100 nm pore size using a mini-extruder.

  • Remove unencapsulated Carmustine by dialysis against PBS at 4°C for 24 hours.

Characterization:

  • Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Encapsulation Efficiency: Quantify the amount of encapsulated Carmustine using a suitable analytical method like HPLC after disrupting the liposomes with a detergent (e.g., Triton X-100). The encapsulation efficiency (EE%) is calculated as: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

Protocol 2: In Vitro Drug Release Study

This protocol outlines the procedure for evaluating the in vitro release of Carmustine from the prepared liposomes.

Materials:

  • Carmustine-loaded liposomes

  • PBS (pH 7.4 and pH 5.5 to simulate tumor microenvironment)

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Shaking incubator

  • HPLC system for drug quantification

Procedure:

  • Place a known amount of the Carmustine-loaded liposomal suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of release medium (PBS at pH 7.4 or 5.5) in a beaker.

  • Place the beaker in a shaking incubator at 37°C with constant agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of Carmustine in the collected samples using HPLC.

  • Calculate the cumulative percentage of drug release at each time point.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of free Carmustine and Carmustine-loaded liposomes on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., glioma cells)

  • Complete cell culture medium

  • Free Carmustine

  • Carmustine-loaded liposomes

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of free Carmustine and Carmustine-loaded liposomes in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include wells with untreated cells as a control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the drug concentration that inhibits 50% of cell growth).

Visualizations

Carmustine_Mechanism_of_Action Carmustine Carmustine CellMembrane Cell Membrane Carmustine->CellMembrane Enters Cell DNA DNA Carmustine->DNA Cross-links RNA RNA Carmustine->RNA Cross-links DNA_Synthesis DNA Synthesis Inhibition DNA->DNA_Synthesis RNA_Production RNA Production Inhibition RNA->RNA_Production RNA_Translation RNA Translation Inhibition RNA->RNA_Translation CellDeath Cell Death DNA_Synthesis->CellDeath RNA_Production->CellDeath RNA_Translation->CellDeath Liposome_Preparation_Workflow cluster_0 Preparation cluster_1 Characterization A Dissolve Lipids and Carmustine in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with Aqueous Buffer B->C D Sonication C->D E Extrusion D->E F Purification (Dialysis) E->F G Size and Zeta Potential (DLS) F->G H Encapsulation Efficiency (HPLC) F->H Targeted_Drug_Delivery_Logic cluster_0 Systemic Circulation cluster_1 Target Site (Tumor) cluster_2 Non-Target Tissues Nanocarrier Carmustine-Loaded Nanocarrier TumorCell Tumor Cell Nanocarrier->TumorCell Targeting Ligand Binding (EPR Effect) HealthyCell Healthy Cell Nanocarrier->HealthyCell Reduced Uptake DrugRelease Carmustine Release TumorCell->DrugRelease DrugRelease->TumorCell Induces Apoptosis

References

Application Notes and Protocols for Advanced NMR Techniques in Diterpenoid Alkaloid Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed guide to utilizing advanced Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation and characterization of diterpenoid alkaloids. This document covers sample preparation, fundamental and advanced NMR experiments, and data analysis strategies tailored to the complexities of this class of natural products.

Introduction to Diterpenoid Alkaloid Characterization using NMR

Diterpenoid alkaloids are a diverse group of natural products known for their complex, polycyclic structures and significant biological activities.[1] Their structural complexity, characterized by dense stereocenters and intricate ring systems, presents a formidable challenge for complete characterization.[1][2] Modern NMR spectroscopy, with its array of one-dimensional (1D) and two-dimensional (2D) techniques, is the most powerful tool for unambiguously determining their constitution, configuration, and conformation.[3] This guide details the application of advanced NMR methods beyond routine 1H and 13C analysis, including COSY, HSQC, HMBC, NOESY/ROESY, and specialized techniques such as 1H-15N HMBC, Residual Dipolar Couplings (RDCs), and Pure Shift NMR.

Experimental Workflow for Diterpenoid Alkaloid Structure Elucidation

The systematic characterization of a novel or known diterpenoid alkaloid from a natural source follows a logical progression of NMR experiments. The following workflow outlines the typical steps from sample preparation to the application of advanced NMR techniques for complete structure elucidation.

experimental_workflow cluster_prep Sample Preparation cluster_1d 1D NMR Analysis cluster_2d_connectivity 2D NMR: Connectivity cluster_2d_stereochem 2D NMR: Stereochemistry cluster_advanced Advanced Techniques (if needed) cluster_final Structure Finalization SamplePrep Sample Preparation and Optimization H1_NMR 1H NMR (Proton Count, Multiplicity) SamplePrep->H1_NMR C13_NMR 13C & DEPT NMR (Carbon Count and Type) H1_NMR->C13_NMR PureShift Pure Shift NMR (Resolve Overlapping Signals) H1_NMR->PureShift COSY 1H-1H COSY (Proton-Proton Couplings) C13_NMR->COSY HSQC 1H-13C HSQC (Direct C-H Correlations) COSY->HSQC HMBC 1H-13C HMBC (Long-Range C-H Correlations) HSQC->HMBC NOESY_ROESY NOESY / ROESY (Through-Space Correlations) HMBC->NOESY_ROESY N15_HMBC 1H-15N HMBC (Nitrogen Connectivity) HMBC->N15_HMBC RDC Residual Dipolar Couplings (RDCs) (Global Orientation, Stereochemistry) NOESY_ROESY->RDC Structure Final Structure Assembly NOESY_ROESY->Structure N15_HMBC->Structure RDC->Structure PureShift->Structure

Caption: General experimental workflow for diterpenoid alkaloid characterization.

Detailed Protocols

Proper sample preparation is crucial for obtaining high-quality NMR data. The following protocol is a general guideline for preparing diterpenoid alkaloid samples for NMR analysis.[4][5][6][7][8]

  • Solvent Selection: Choose a deuterated solvent in which the diterpenoid alkaloid is highly soluble. Common solvents include CDCl₃, CD₃OD, DMSO-d₆, and pyridine-d₅. For some alkaloids, a mixture of solvents (e.g., CDCl₃:CD₃OD = 4:1) may be necessary to achieve sufficient solubility.[6]

  • Sample Concentration:

    • For ¹H NMR and 2D experiments like COSY, HSQC, and NOESY, a concentration of 1-10 mg in 0.5-0.7 mL of solvent is typically sufficient.[7]

    • For ¹³C NMR and less sensitive experiments like HMBC, a higher concentration of 10-50 mg is recommended.[5]

    • For qNMR, the concentration should be accurately known, typically in the range of 1 mg/mL.[9]

  • Sample Filtration: Ensure the sample solution is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[8] Do not use cotton wool as it can introduce contaminants.[8]

  • Internal Standard: For chemical shift referencing, tetramethylsilane (TMS) is commonly used. For quantitative NMR (qNMR), a certified internal standard with a known concentration and non-overlapping signals must be added.

  • Sample Volume: The final volume of the solution in the NMR tube should be between 0.55 mL and 0.7 mL, corresponding to a filling height of approximately 4-5 cm.[7]

The following table outlines the key parameters for standard NMR experiments used in the structural elucidation of diterpenoid alkaloids.

Experiment Pulse Program (Bruker) Key Parameters & Purpose
¹H NMR zg30Provides information on the number and type of protons, their chemical environment, and scalar couplings. A sufficient relaxation delay (d1) of at least 5 times the longest T1 is crucial for quantitative analysis.
¹³C NMR zgpg30Determines the number of carbon atoms.
DEPT-135 dept135Differentiates between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative).
¹H-¹H COSY cosygpqfIdentifies scalar coupled protons, revealing ¹H-¹H spin systems.[10]
¹H-¹³C HSQC hsqcedetgpsisp2.3Correlates protons to their directly attached carbons, providing one-bond ¹H-¹³C connectivities.[10]
¹H-¹³C HMBC hmbcgplpndqfReveals long-range (2-4 bond) correlations between protons and carbons, essential for assembling the carbon skeleton.[10] Optimization for different J-couplings (e.g., 5 Hz and 10 Hz) may be necessary.
¹H-¹H NOESY/ROESY noesygpph/roesygpphDetects through-space correlations between protons that are close in proximity (< 5 Å), crucial for determining relative stereochemistry. A mixing time of 300-800 ms is typical for NOESY.

Protocol for a Typical 2D NMR Experiment (e.g., HSQC): [11][12][13]

  • Acquire a standard ¹H spectrum to determine the spectral width (SW) and transmitter frequency offset (o1p).

  • Acquire a standard ¹³C spectrum to determine its SW and o1p.

  • Create a new experiment and load the appropriate HSQC parameter set.

  • Set the SW and o1p for both the ¹H (F2 dimension) and ¹³C (F1 dimension) axes based on the 1D spectra.

  • Set the number of scans (NS) and dummy scans (DS). For HSQC, NS is often a multiple of 2 or 4.

  • Set the number of increments in the F1 dimension (td1), typically 128-256 for routine analysis.

  • Initiate the acquisition.

  • Process the data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions.

Advanced NMR Techniques

For particularly challenging structures, the following advanced techniques can provide critical information.

Diterpenoid alkaloids contain at least one nitrogen atom. 1H-15N HMBC at natural abundance can provide invaluable connectivity information around the nitrogen atom(s).[14][15][16][17]

  • Purpose: To establish long-range correlations between protons and ¹⁵N nuclei, which helps in assigning quaternary carbons adjacent to nitrogen and confirming the overall structure.

  • Protocol:

    • Use a pulse program optimized for long-range ¹H-¹⁵N couplings (e.g., hmbcgpndqf on Bruker systems, modified for ¹⁵N).

    • A cryogenic probe is highly recommended to enhance sensitivity due to the low natural abundance of ¹⁵N (0.37%).[14]

    • Set the ¹⁵N spectral width based on the expected chemical shift range of the nitrogen atoms.

    • Optimize the long-range coupling delay for J-couplings in the range of 5-10 Hz.[18]

    • A longer acquisition time (several hours to overnight) is typically required.[15]

RDCs provide long-range structural information about the orientation of internuclear vectors relative to the magnetic field, which is invaluable for determining the relative stereochemistry of complex molecules.[19][20][21][22]

  • Purpose: To obtain information on the relative orientation of different parts of the molecule, which can be used to distinguish between diastereomers and determine the overall 3D structure in solution.

  • Protocol:

    • Prepare two identical NMR samples of the diterpenoid alkaloid.

    • To one sample, add an alignment medium to induce a weak alignment of the molecules with the magnetic field. Common alignment media for organic solvents include poly(γ-benzyl-L-glutamate) (PBLG) and stretched polyvinyl acetate (PVA) gels.

    • Acquire a high-resolution 1D ¹H or a 2D FSE-HSQC spectrum for both the isotropic (without alignment medium) and anisotropic (with alignment medium) samples.

    • The RDC value is the difference in the coupling constant measured in the anisotropic and isotropic samples (D = J_aniso - J_iso).

    • The experimental RDCs are then compared with theoretical values calculated for different possible stereoisomers to find the best fit.

The ¹H NMR spectra of diterpenoid alkaloids are often crowded with overlapping multiplets. Pure shift NMR techniques can simplify these complex spectra by collapsing multiplets into singlets, thereby enhancing spectral resolution.[23][24][25][26][27]

  • Purpose: To resolve severe signal overlap in the ¹H NMR spectrum, allowing for the accurate determination of chemical shifts and the identification of individual spin systems.

  • Protocol:

    • Several pure shift pulse sequences are available, such as PSYCHE and Zangger-Sterk based methods.[25][26][27]

    • These are pseudo-2D experiments where the data is processed to generate a 1D pure shift spectrum.

    • The acquisition parameters need to be carefully optimized, including the sweep width of the selective pulses and the gradient strengths.

    • The experiment can be time-consuming, but the resulting increase in resolution is often significant.

Quantitative Data Summary

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for key nuclei in different classes of diterpenoid alkaloids. These values can serve as a reference for the initial assignment of NMR spectra.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Aconitine-Type Diterpenoid Alkaloids

ProtonChemical Shift Range (ppm)Notes
H-13.20 - 3.80Often a multiplet
H-174.80 - 5.20Exocyclic methylene protons
N-CH₂CH₃1.00 - 1.20 (t), 2.40 - 2.80 (q)N-ethyl group protons
OCH₃3.10 - 3.50Methoxyl protons
OAc1.90 - 2.20Acetyl methyl protons

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Aconitine-Type and Hetisine-Type Diterpenoid Alkaloids [28][29]

CarbonAconitine-Type (δ, ppm)Hetisine-Type (δ, ppm)Notes
C-182.0 - 86.030.0 - 40.0Often oxygenated in aconitine-type
C-438.0 - 45.035.0 - 40.0Quaternary carbon
C-875.0 - 92.040.0 - 50.0Often oxygenated in aconitine-type
C-1148.0 - 52.045.0 - 55.0Quaternary carbon
C-1680.0 - 92.0150.0 - 160.0 (C=CH₂)Oxygenated or part of a double bond
C-1760.0 - 65.0105.0 - 115.0 (=CH₂)Attached to nitrogen
N-CH₂CH₃~50.0 (CH₂), ~13.0 (CH₃)-N-ethyl group carbons

Visualization of Logical Relationships

The following diagram illustrates the logical relationships between different NMR experiments in addressing specific structural questions during the characterization of diterpenoid alkaloids.

logical_relationships cluster_question Structural Question cluster_experiment Primary NMR Experiments cluster_advanced_exp Advanced NMR Experiments Connectivity Planar Structure (Connectivity) NMR_1D 1H, 13C, DEPT Connectivity->NMR_1D NMR_2D_Conn COSY, HSQC, HMBC Connectivity->NMR_2D_Conn Stereochem Relative Stereochemistry NMR_2D_Stereo NOESY / ROESY Stereochem->NMR_2D_Stereo Ambiguity Signal Overlap / Ambiguity PureShift_Exp Pure Shift NMR Ambiguity->PureShift_Exp N_Environment Nitrogen Environment N15_HMBC_Exp 1H-15N HMBC N_Environment->N15_HMBC_Exp RDC_Exp RDC Analysis NMR_2D_Stereo->RDC_Exp for global conformation PureShift_Exp->NMR_1D PureShift_Exp->NMR_2D_Conn RDC_Exp->Stereochem N15_HMBC_Exp->Connectivity

Caption: Logical relationships between NMR experiments and structural questions.

Conclusion

The structural characterization of diterpenoid alkaloids is a complex task that relies heavily on the application of a suite of advanced NMR techniques. By following a systematic workflow, from careful sample preparation to the judicious application of 1D, 2D, and more specialized NMR experiments, researchers can confidently elucidate the intricate structures of these important natural products. The protocols and data provided in these application notes serve as a practical guide for scientists in the fields of natural product chemistry, pharmacology, and drug development.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Carmichaeline A

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a foundational liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Carmichaeline A in biological matrices. The described protocol provides a robust starting point for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, toxicological assessments, or quality control of traditional medicines containing this diterpenoid alkaloid. The methodology encompasses sample preparation, optimized chromatographic separation, and precise mass spectrometric detection using Multiple Reaction Monitoring (MRM). All experimental parameters provided herein should be considered as a baseline for further method development and validation according to specific laboratory and regulatory requirements.

Introduction

Carmichaeline A is a diterpenoid alkaloid of significant interest due to its pharmacological and toxicological properties. Accurate and sensitive quantification of this compound in complex biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for ensuring the safety and efficacy of related herbal preparations. This document outlines a strategic approach to developing a sensitive LC-MS/MS method, a technique renowned for its high selectivity and low detection limits.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction protocol is recommended for the efficient cleanup and concentration of Carmichaeline A from plasma or tissue homogenates.

Materials:

  • SPE Cartridges (e.g., C18, 100 mg, 1 mL)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (0.1%)

  • Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Loading: To 500 µL of the biological sample, add the internal standard. Vortex and load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute Carmichaeline A and the IS with 1 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterRecommended Starting Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes, followed by a 2-minute re-equilibration at 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometric Conditions:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Data Presentation

The following table summarizes the proposed Multiple Reaction Monitoring (MRM) transitions for Carmichaeline A and a hypothetical internal standard. These values are predictive and require experimental optimization on the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Carmichaeline A (Quantifier) [To be determined][To be determined]100[To be optimized][To be optimized]
Carmichaeline A (Qualifier) [To be determined][To be determined]100[To be optimized][To be optimized]
Internal Standard [To be determined][To be determined]100[To be optimized][To be optimized]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is spe Solid-Phase Extraction add_is->spe dry Evaporation spe->dry reconstitute Reconstitution dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for Carmichaeline A analysis.

Signaling Pathway and Logical Relationship Diagram

logical_relationship cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application optimize_ms Optimize MS Parameters (Infusion) optimize_lc Optimize LC Conditions optimize_ms->optimize_lc optimize_prep Optimize Sample Prep optimize_lc->optimize_prep linearity Linearity & Range optimize_prep->linearity accuracy Accuracy & Precision linearity->accuracy lod_loq LOD & LOQ accuracy->lod_loq stability Stability lod_loq->stability pk_studies Pharmacokinetic Studies stability->pk_studies tox_studies Toxicology stability->tox_studies qc Quality Control stability->qc

Caption: Logical progression from method development to application.

Conclusion

The protocol described in this application note provides a solid foundation for the sensitive and selective analysis of Carmichaeline A by LC-MS/MS. The provided parameters for sample preparation, liquid chromatography, and mass spectrometry serve as an excellent starting point for method development and subsequent validation. Researchers are encouraged to optimize these conditions to meet the specific requirements of their analytical instrumentation and sample matrices. This will ensure the generation of high-quality, reliable data for their research and development endeavors.

Troubleshooting & Optimization

improving the yield of Carmichaenine A isolation from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield of Carmichaenine A and related diterpenoid alkaloids from plant material, primarily from the genus Aconitum.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this compound isolation?

The lateral roots of Aconitum carmichaelii are a primary source for isolating this compound and other related diterpenoid alkaloids.[1][2] The concentration of these alkaloids can be influenced by the plant's growing conditions, harvest time, and post-harvest processing.

Q2: Which extraction solvent system is most effective for the initial extraction?

High-polarity solvents are generally recommended for extracting diterpenoid alkaloids.

  • Reflux extraction with 95% Ethanol (EtOH) has been shown to be effective for obtaining a high yield of crude extract from the lateral roots of A. carmichaelii.[1][2]

  • 70% Methanol has also been used effectively, particularly with ultrasonic-assisted extraction.[3]

  • For certain alkaloids, ethyl acetate was found to be an optimal solvent for extraction from a basified solution.[4] The choice may depend on the specific downstream purification strategy.

Q3: How does pre-treatment of the plant material affect alkaloid content?

Pre-treatment, such as boiling, significantly impacts the chemical profile of the alkaloids. Diester diterpenoid alkaloids (DDAs), which are often more toxic, can be hydrolyzed into less toxic monoester diterpenoid alkaloids (MDAs).[3] For instance, boiling raw Fu-Zi (processed Aconitum carmichaelii root) can significantly decrease the levels of toxic alkaloids like aconitine.[3] Researchers should consider whether the target molecule, this compound, is sensitive to such processing.

Q4: What are the most effective purification techniques for separating this compound?

Due to the structural similarity of alkaloids within Aconitum extracts, multi-step chromatographic purification is typically necessary.

  • Column Chromatography (CC): A common approach involves initial fractionation on a silica gel column followed by further separation using Sephadex LH-20.[1]

  • pH-Zone-Refining Counter-Current Chromatography (CCC): This is a highly efficient liquid-liquid chromatography technique for separating alkaloids with similar structures and low UV absorbance.[5][6] It has been successfully used to isolate several diterpenoid alkaloids from Aconitum coreanum with high purity and yield.[5][6]

Q5: What is a typical yield for diterpenoid alkaloids from Aconitum species?

Yields can vary significantly based on the plant material, extraction method, and purification efficiency. In one study on Aconitum coreanum, 42 g of crude alkaloids were obtained from 4.5 kg of dried roots (a 0.93% yield of crude extract).[5] From 3.5 g of this crude extract, preparative pH-zone-refining CCC yielded hundreds of milligrams of individual alkaloids.[5][6]

Troubleshooting Guide

Issue 1: Low Yield of Crude Alkaloid Extract
Possible Cause Recommended Solution
Inadequate Cell Lysis Ensure the plant material is dried and finely powdered to maximize the surface area for solvent penetration.
Inefficient Solvent Extraction The choice of solvent is critical. High-polarity solvents like ethanol or methanol are effective.[1][3] Consider increasing the extraction time or the number of extraction cycles. Reflux extraction (heating the solvent) can improve efficiency but may degrade thermolabile compounds.[1]
Incorrect pH The extraction of alkaloids is often pH-dependent. An initial extraction with ammoniacal ether followed by methanol has been used to effectively extract aconitine alkaloids.[7] For liquid-liquid partitioning, ensure the aqueous phase is appropriately basified (e.g., pH 9.5-10) before extracting with an organic solvent like chloroform or ethyl acetate to ensure the alkaloids are in their free base form.[4][5]
Alkaloid Degradation Aconitum alkaloids can be hydrolyzed by prolonged heating or harsh pH conditions.[3] Minimize exposure to high temperatures and strong acids or bases unless intentionally modifying the compounds (e.g., reducing toxicity by boiling).[3]
Issue 2: Poor Separation of this compound during Chromatography
Possible Cause Recommended Solution
Co-elution with Similar Alkaloids The crude extract contains numerous structurally similar alkaloids, making separation difficult.[5] A multi-step chromatographic approach is necessary. For example, use silica gel for initial fractionation, followed by Sephadex LH-20 for finer separation.[1][2]
Suboptimal Column Chromatography Conditions Experiment with different solvent systems (mobile phases) for silica gel chromatography. A gradient elution, such as Chloroform-Methanol (from 50:1 to 1:1), can effectively separate fractions.[1]
Limitations of Conventional Chromatography For alkaloids that are difficult to separate, consider advanced techniques. pH-zone-refining counter-current chromatography (CCC) is highly effective for purifying alkaloids by taking advantage of their pKa values, leading to high purity and recovery.[5][6]
Issue 3: Significant Loss of Compound During Liquid-Liquid Partitioning
Possible Cause Recommended Solution
Incorrect pH of Aqueous Layer Before extracting with an organic solvent (e.g., chloroform, ethyl acetate), the aqueous solution containing the extract must be basified (pH >9) to convert alkaloid salts into their free base form, which is more soluble in organic solvents.[4][5]
Emulsion Formation Emulsions can form at the solvent interface, trapping the compound. To break emulsions, try adding a saturated NaCl solution, gentle centrifugation, or passing the mixture through a bed of celite or glass wool.
Suboptimal Organic Solvent The choice of organic solvent for partitioning is crucial. A typical succession is petroleum ether (to remove non-polar compounds), followed by ethyl acetate, and then n-butanol to extract alkaloids of increasing polarity.[1] Chloroform is also an effective solvent for alkaloid extraction from a basified solution.[4][5]

Quantitative Data Summary

Table 1: Yield of Diterpenoid Alkaloids from Aconitum coreanum using pH-Zone-Refining CCC

This table summarizes the final yield of seven different alkaloids isolated from 3.5 g of a crude alkaloid extract, demonstrating the efficiency of the purification technique.[5][6]

CompoundYield (mg)Purity (%)
Guanfu base I35696.40
Guanfu base A57897.2
Atisine7497.5
Guanfu base F9498.1
Guanfu base G42398.9
Guanfu base R6798.3
Guanfu base P15498.4

Experimental Protocols

Protocol 1: General Extraction and Partitioning

This protocol is based on the methodology for extracting alkaloids from the lateral roots of Aconitum carmichaelii.[1][2]

  • Extraction: Air-dried and powdered lateral roots (e.g., 5 kg) are extracted three times with 95% EtOH (e.g., 30 L) for 2 hours per extraction under reflux.

  • Concentration: The combined EtOH extracts are concentrated in vacuo to yield a semi-solid residue.

  • Suspension: The residue is suspended in water.

  • Partitioning: The aqueous suspension is successively extracted with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The fractions are collected separately. The n-BuOH extract typically contains a high concentration of diterpenoid alkaloids.

Protocol 2: Purification by Column Chromatography (CC)

This protocol outlines a typical two-step column chromatography process.[1]

  • Silica Gel Chromatography: The dried n-BuOH extract is subjected to silica gel column chromatography. A gradient elution of Chloroform-Methanol (e.g., starting from 50:1 and gradually increasing the methanol concentration to 1:1) is used to afford multiple fractions.

  • Sephadex LH-20 Chromatography: Fractions of interest from the silica gel column are further purified on a Sephadex LH-20 column using an appropriate solvent system (e.g., Chloroform-Methanol 1:1) to isolate individual compounds.

Protocol 3: Purification by pH-Zone-Refining Counter-Current Chromatography (CCC)

This advanced protocol is highly effective for separating similar alkaloids.[5]

  • Crude Alkaloid Preparation: Obtain a crude alkaloid extract by dissolving the plant residue in an acidic solution (e.g., 1% HCl), washing with a non-polar solvent, basifying the aqueous phase to pH 9.5 with ammonia, and then extracting with chloroform.[5]

  • Solvent System Preparation: Prepare a two-phase solvent system. A successful system for diterpenoid alkaloids is petroleum ether–ethyl acetate–methanol–water (5:5:1:9, v/v/v/v).

  • Mobile/Stationary Phase Modification: Add a retainer amine (e.g., 10 mM triethylamine) to the organic upper phase (stationary phase) and an eluter acid (e.g., 10 mM hydrochloric acid) to the aqueous lower phase (mobile phase).

  • CCC Operation:

    • Fill the CCC column with the stationary phase.

    • Dissolve the crude alkaloid sample in the stationary phase and inject it into the column.

    • Pump the mobile phase through the column at a specific flow rate while rotating the apparatus.

    • Monitor the effluent by UV detection and pH measurement. Alkaloids will elute in distinct pH zones, allowing for their separation and collection.

Visualizations

G cluster_start Phase 1: Extraction & Partitioning cluster_purification Phase 2: Purification A Dried, Powdered Plant Material B Reflux with 95% EtOH A->B Step 1 C Concentrate Extract B->C Step 2 D Suspend in Water C->D Step 3 E Partition with Petroleum Ether D->E Step 4a (Defatting) F Partition with Ethyl Acetate E->F Step 4b G Partition with n-Butanol F->G Step 4c H Crude Alkaloid Fraction (n-BuOH) G->H Step 5 I Silica Gel Column (Gradient Elution) H->I Step 6 alt Alternative: pH-Zone-Refining CCC H->alt Advanced Method J Semi-Purified Fractions I->J Step 7 K Sephadex LH-20 or prep-HPLC J->K Step 8 L Isolated this compound K->L Final Product alt->L

Caption: Workflow for this compound isolation from plant material.

G cluster_extraction Troubleshoot Extraction cluster_purification Troubleshoot Purification A Problem: Low Final Yield of Pure Compound B Analyze Crude Alkaloid Extract Yield A->B C Yield is LOW B->C Path 1 D Yield is HIGH B->D Path 2 E 1. Check Plant Material (Grinding, Quality) C->E H 1. Check Column Packing & Loading D->H F 2. Optimize Solvent & Extraction Time/Temp E->F G 3. Verify pH during Liquid-Liquid Partitioning F->G I 2. Optimize Mobile Phase (Gradient, Solvents) H->I J 3. Consider Alternative Method (e.g., CCC, prep-HPLC) I->J

Caption: Troubleshooting logic for low yield of isolated this compound.

References

assessing the stability of Carmichaenine A in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Assessing the Stability of Carmichaenine A

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the stability assessment of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Recovery of this compound After Stress Conditions Degradation of the Analyte: The pH, solvent, or temperature conditions may be too harsh, leading to complete degradation.- Start with milder stress conditions (e.g., shorter incubation times, lower temperatures, less extreme pH values).- Analyze samples at intermediate time points to track the degradation rate.- Ensure the analytical method is sensitive enough to detect low concentrations of the parent compound and any potential degradation products.[1][2]
Precipitation of the Analyte: The solubility of this compound may be low in the tested solvent or at a specific pH, causing it to precipitate out of the solution.- Visually inspect the sample for any precipitate.- Centrifuge the sample and analyze both the supernatant and the redissolved precipitate (if any).- Consider using a co-solvent to improve solubility.
Inconsistent or Irreproducible Stability Results Inaccurate pH Measurement/Control: Small variations in pH, especially near the pKa of the alkaloid, can significantly impact stability.[3][4]- Calibrate the pH meter before each use with fresh buffers.- Use appropriate buffer systems to maintain a stable pH throughout the experiment.- Measure the pH of the solution both before and after the incubation period.
Solvent Evaporation: Loss of solvent during incubation, especially at elevated temperatures, can concentrate the analyte and alter the reaction kinetics.- Use tightly sealed vials or containers for the stability study.- For longer studies, consider using a temperature-controlled incubator with humidity control.
Variability in Sample Preparation: Inconsistent initial concentrations or sample handling can lead to variable results.- Prepare a single stock solution of this compound and aliquot it for all stability samples.- Use precise pipetting techniques and calibrated equipment.
Appearance of Unknown Peaks in Chromatogram Formation of Degradation Products: The new peaks are likely degradation products of this compound.- This is an expected outcome of a stability study. The goal is to identify and, if possible, quantify these products.- Use a mass spectrometer (LC-MS) to obtain the mass of the unknown peaks and propose potential structures.[5][6]
Contamination: The new peaks could be from contaminated solvents, glassware, or the sample itself.- Run a blank sample (solvent without the analyte) under the same conditions to check for contamination.- Ensure all glassware is thoroughly cleaned.
Poor Chromatographic Peak Shape (Tailing, Broadening) Interaction with Stationary Phase: Basic alkaloids can interact with residual silanol groups on silica-based HPLC columns, leading to poor peak shape.[7]- Use a base-deactivated HPLC column.- Adjust the pH of the mobile phase to ensure the alkaloid is in a consistent protonation state.[7]
Column Overloading: Injecting too much sample can lead to peak distortion.- Dilute the sample and re-inject.- Use a column with a higher loading capacity.

Frequently Asked Questions (FAQs)

A list of commonly asked questions regarding the stability of alkaloids.

Question Answer
What are the key factors that influence the stability of alkaloids like this compound? The primary factors are pH, temperature, solvent composition, light, and the presence of oxygen. Alkaloids are often susceptible to hydrolysis, oxidation, and isomerization under certain conditions.[3][4][8]
Why is assessing stability in different solvents important? The polarity and protic/aprotic nature of the solvent can significantly affect the degradation pathways and rates. For drug development, stability in various pharmaceutically relevant solvents is crucial for formulation.
How does pH affect the stability of alkaloids? The stability of alkaloids is highly pH-dependent. Many alkaloids are more stable in acidic conditions, while alkaline conditions can lead to hydrolysis or other degradation reactions.[9][3][4] The pH can influence the ionization state of the molecule, which in turn affects its reactivity.
What analytical techniques are best suited for quantifying this compound and its degradation products? High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is a standard method for quantification.[5][6] For higher sensitivity and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS is recommended.[1][5][6]
How can I determine the degradation kinetics of this compound? By measuring the concentration of this compound at different time points under specific conditions (pH, solvent, temperature), you can plot the concentration versus time. This data can then be fitted to different kinetic models (e.g., zero-order, first-order, second-order) to determine the degradation rate constant.
Should I protect my samples from light during the stability study? Yes, it is advisable to perform initial studies with light protection (e.g., using amber vials) to avoid photodegradation.[10] A separate photostability study can be conducted according to ICH Q1B guidelines if required.[11]

Data Presentation Templates

Use the following tables to summarize the quantitative data from your stability studies.

Table 1: Stability of this compound in Different Solvents

SolventTemperature (°C)Initial Concentration (µg/mL)Concentration at Time T1 (µg/mL)Concentration at Time T2 (µg/mL)% Remaining at T2
Methanol
Ethanol
Acetonitrile
Water
DMSO

Table 2: Stability of this compound at Different pH Values

pHBuffer SystemTemperature (°C)Initial Concentration (µg/mL)Concentration at Time T1 (µg/mL)Concentration at Time T2 (µg/mL)% Remaining at T2
2.0
4.0
7.0
9.0
11.0

Experimental Protocols

Detailed methodologies for key stability experiments.

Protocol 1: General Stability Assessment in Different Solvents
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • For each solvent to be tested (e.g., methanol, ethanol, acetonitrile, water), dilute the stock solution to a final concentration (e.g., 10 µg/mL).

    • Prepare triplicate samples for each solvent and each time point.

    • Include a control sample stored at -20°C or -80°C for the duration of the study.

  • Incubation:

    • Store the samples at a constant temperature (e.g., 25°C or 40°C) in sealed, light-protected containers.

  • Sample Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

    • Analyze the samples immediately using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to assess the stability profile in each solvent.

Protocol 2: General Stability Assessment at Different pH Values
  • Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 11). Common buffer systems include phosphate, citrate, and borate buffers.

  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.

  • Sample Preparation:

    • For each pH buffer, dilute the stock solution to a final concentration (e.g., 10 µg/mL). Ensure the volume of the organic solvent from the stock solution is minimal to avoid altering the buffer's properties.

    • Prepare triplicate samples for each pH and each time point.

    • Include a control sample stored at a non-degrading condition.

  • Incubation:

    • Store the buffered samples at a constant temperature (e.g., 25°C or 40°C) in sealed, light-protected containers.

  • Sample Analysis:

    • At predetermined time intervals, withdraw an aliquot and analyze using a validated analytical method. It may be necessary to neutralize the pH of the sample before injection into the analytical system.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each pH.

    • Plot the percentage remaining versus time to determine the pH-stability profile.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation (Stress Conditions) cluster_analysis Analysis cluster_data Data Interpretation stock Prepare this compound Stock Solution samples Prepare Samples (Different Solvents/pH) stock->samples incubation Incubate at Controlled Temperature samples->incubation sampling Withdraw Aliquots at Time Points incubation->sampling hplc Analyze by HPLC or LC-MS sampling->hplc quantify Quantify Remaining This compound hplc->quantify kinetics Determine Degradation Kinetics & Half-life quantify->kinetics

Caption: Workflow for assessing the stability of this compound.

Hypothetical Signaling Pathway

Disclaimer: The specific signaling pathway of this compound has not been determined. Many alkaloids interact with G-protein coupled receptors (GPCRs). The following diagram illustrates a generic GPCR signaling pathway for educational purposes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm gpcr GPCR g_protein G-Protein (αβγ) gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates camp cAMP (Second Messenger) effector->camp Produces atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates Targets carmichaenine This compound (Ligand) carmichaenine->gpcr Binds

References

Navigating the Synthesis of Carmichaenine A: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

Welcome to the troubleshooting and support center for the total synthesis of Carmichaenine A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this synthetic route. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides formatted in a question-and-answer style to directly address potential challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Our research into the publicly available scientific literature did not yield a specific, published total synthesis route for this compound. The synthesis of complex natural products often involves numerous challenging steps, and without a detailed established route, providing specific troubleshooting for this particular molecule is not feasible.

However, based on the common challenges encountered in the synthesis of similar complex alkaloids, we can provide general troubleshooting guidance for key reaction types that are likely to be integral to the synthesis of this compound.

General Troubleshooting for Key Synthetic Transformations

Here we address potential issues in hypothetical key steps that would likely be involved in a synthesis of a molecule with the structural complexity of this compound.

1. Question: My Diels-Alder reaction to form a key cyclohexene intermediate is sluggish and gives low yields. What are the potential causes and solutions?

  • Answer: Low reactivity in Diels-Alder reactions can stem from several factors.

    • Electronic Mismatch: Ensure your diene is sufficiently electron-rich and your dienophile is electron-poor. The use of Lewis acid catalysts (e.g., BF₃·OEt₂, AlCl₃, ZnCl₂) can enhance the electrophilicity of the dienophile and accelerate the reaction.

    • Steric Hindrance: Bulky substituents on either the diene or dienophile can impede the required endo transition state. Running the reaction at higher temperatures or pressures might overcome this barrier, but be mindful of potential side reactions or decomposition.

    • Equilibrium: The Diels-Alder reaction is reversible. If the retro-Diels-Alder reaction is significant, consider using a dienophile that forms a more stable product or removing the product from the reaction mixture as it forms.

    • Solvent Effects: The choice of solvent can influence reaction rates. Non-polar solvents are generally preferred. Experiment with a range of solvents from toluene to dichloromethane.

2. Question: I am struggling with the stereoselectivity of a critical ketone reduction to establish the correct alcohol stereocenter. How can I improve this?

  • Answer: Achieving high stereoselectivity in ketone reductions is a common challenge.

    • Reagent Selection: The choice of reducing agent is paramount. For sterically hindered ketones, smaller reducing agents like sodium borohydride (NaBH₄) may provide better access. For more control, consider using bulky reducing agents like L-Selectride® or K-Selectride®, which often favor attack from the less hindered face.

    • Chelation Control: If there is a nearby chelating group (e.g., hydroxyl, ether), you can use reagents like zinc borohydride (Zn(BH₄)₂) to form a chelate and direct the hydride delivery from a specific face.

    • Substrate Control: The inherent stereoelectronics of your substrate play a significant role. Analyze the Felkin-Anh or related models to predict the favored direction of nucleophilic attack. It might be necessary to modify the substrate to enhance the desired facial bias.

    • Enzymatic Reduction: Biocatalysis using ketoreductases can offer exquisite stereoselectivity and is an increasingly viable option.

3. Question: The formation of a key C-N bond via reductive amination is resulting in a mixture of products and imine instability. What can I do?

  • Answer: Reductive amination is a powerful tool, but can be prone to side reactions.

    • pH Control: The pH of the reaction is critical. It needs to be acidic enough to protonate the carbonyl group and facilitate imine formation, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. A typical pH range is 4-6.

    • Reducing Agent: The choice of reducing agent is important. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are popular choices as they are mild and selective for the imine over the carbonyl starting material. STAB is often preferred as it is less toxic and can be used in a wider range of solvents.

    • Imine Stability: If the intermediate imine is unstable, it can hydrolyze back to the starting materials. Running the reaction in the presence of a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards imine formation.

    • One-Pot vs. Two-Step: While often performed as a one-pot reaction, separating the imine formation and reduction steps can sometimes provide better results, especially if the imine is prone to side reactions.

Experimental Protocols & Data

As a specific synthetic route for this compound is not publicly available, we cannot provide detailed experimental protocols or quantitative data tables for its synthesis. The information that would populate such sections, including reaction conditions, yields, and spectroscopic data, is contingent on the specific synthetic strategy employed.

Visualizing Synthetic Logic

While we cannot diagram the specific signaling pathways or experimental workflows for this compound synthesis, we can provide a generalized logical workflow for troubleshooting a challenging synthetic step, which is a core requirement for any complex synthesis.

Troubleshooting_Workflow start Problematic Reaction Identified check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent, Atmosphere) start->check_conditions reagent_quality Assess Reagent Quality & Stoichiometry start->reagent_quality analyze_products Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_purity->analyze_products check_conditions->analyze_products reagent_quality->analyze_products side_products Identify Side Products analyze_products->side_products low_conversion Low Conversion analyze_products->low_conversion new_products Unexpected Products analyze_products->new_products optimize Optimize Conditions side_products->optimize low_conversion->optimize modify_reagents Modify Reagents or Catalysts new_products->modify_reagents optimize->modify_reagents success Successful Transformation optimize->success Improved Outcome change_route Consider Alternative Synthetic Route modify_reagents->change_route modify_reagents->success Improved Outcome change_route->success New Route Successful

Caption: A generalized workflow for troubleshooting a challenging chemical reaction.

This guide aims to provide a foundational framework for approaching the synthesis of complex molecules like this compound. As the specific synthetic details become available in the scientific literature, this resource will be updated accordingly.

Technical Support Center: Optimization of HPLC for Aconitum Alkaloid Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of High-Performance Liquid Chromatography (HPLC) for the separation of Aconitum alkaloids.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC analysis of Aconitum alkaloids.

ProblemPossible CausesSuggested Solutions
Poor Peak Resolution Inappropriate mobile phase composition.Optimize the gradient elution program. Adjust the mobile phase pH; a lower pH (around 3.0) can improve the peak shape of basic alkaloids.[1] Consider adding an ion-pairing reagent or a modifier like triethylamine (TEA) to the mobile phase.[2]
Incorrect column selection.Use a high-resolution C18 column. Consider a column with a different stationary phase chemistry if co-elution persists.
Suboptimal flow rate or temperature.Optimize the flow rate; a lower flow rate generally improves resolution. Adjusting the column temperature can also alter selectivity.
Peak Tailing Secondary interactions between basic alkaloids and residual silanol groups on the stationary phase.[1][2][3]Add a competitive base like triethylamine (TEA) to the mobile phase to block silanol interactions.[2][4] Lowering the mobile phase pH to around 3.0 can protonate silanols and reduce these interactions.[1] Use an end-capped HPLC column specifically designed for the analysis of basic compounds.[1][4]
Column overload.Reduce the sample concentration or injection volume.[1]
Column contamination or degradation.Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent.
Variable Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including pH adjustment. Use a buffer to maintain a stable pH.[3][5]
Fluctuations in pump flow rate.Check the HPLC pump for leaks and ensure it is properly primed and delivering a consistent flow rate.
Column temperature variations.Use a column oven to maintain a constant and uniform temperature.
Low Sensitivity Inappropriate detection wavelength.Optimize the detection wavelength. For many Aconitum alkaloids, a wavelength around 235-240 nm is suitable.
Poor sample preparation.Optimize the extraction procedure to ensure a higher concentration of the target alkaloids in the final sample.
Detector issues.Check the detector lamp and ensure the detector is functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of HPLC column used for Aconitum alkaloid separation?

A1: The most commonly used columns for the separation of Aconitum alkaloids are reversed-phase C18 columns.[2] These columns provide good retention and selectivity for the moderately polar to nonpolar Aconitum alkaloids.

Q2: How does the mobile phase pH affect the separation of Aconitum alkaloids?

A2: Aconitum alkaloids are basic compounds. The pH of the mobile phase significantly influences their ionization state and, consequently, their retention and peak shape.[6][7][8] At a lower pH (e.g., around 3.0), the alkaloids are protonated (ionized), which can lead to better solubility in the mobile phase and reduced peak tailing by minimizing interactions with residual silanol groups on the stationary phase.[1][4]

Q3: Why is triethylamine (TEA) often added to the mobile phase for Aconitum alkaloid analysis?

A3: Triethylamine (TEA) is a basic compound that is added to the mobile phase as a "sacrificial base."[4] It competitively binds to the active silanol groups on the silica-based stationary phase.[2][4] This masking of the silanol groups prevents secondary interactions with the basic Aconitum alkaloids, resulting in improved peak symmetry and reduced tailing.[2]

Q4: What are the typical organic modifiers used in the mobile phase?

A4: Acetonitrile is the most common organic modifier used in the mobile phase for the separation of Aconitum alkaloids due to its lower viscosity and UV transparency. Methanol can also be used, and in some cases, tetrahydrofuran (THF) has been employed to improve the separation of certain alkaloids.

Q5: What are the key considerations for sample preparation of Aconitum alkaloids from herbal matrices?

A5: Effective sample preparation is crucial for accurate analysis. Key steps often include:

  • Extraction: Ultrasonic or reflux extraction with a solvent like methanol or ethanol is common.

  • Clean-up: Solid-phase extraction (SPE) is frequently used to remove interfering matrix components and enrich the alkaloid fraction.

  • Dissolution: The final extract should be dissolved in a solvent compatible with the mobile phase to ensure good peak shape.

Experimental Protocols

General HPLC Method Development Workflow

A systematic approach is essential for developing a robust HPLC method for Aconitum alkaloid analysis.

General HPLC Method Development Workflow for Aconitum Alkaloids cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Define Objectives Define Objectives Gather Analyte Information Gather Analyte Information Define Objectives->Gather Analyte Information Select Column Select Column Gather Analyte Information->Select Column Select Initial Mobile Phase Select Initial Mobile Phase Select Column->Select Initial Mobile Phase Optimize Gradient Optimize Gradient Select Initial Mobile Phase->Optimize Gradient Optimize Mobile Phase pH Optimize Mobile Phase pH Optimize Gradient->Optimize Mobile Phase pH Optimize Temperature Optimize Temperature Optimize Mobile Phase pH->Optimize Temperature Fine-tune Flow Rate Fine-tune Flow Rate Optimize Temperature->Fine-tune Flow Rate Assess System Suitability Assess System Suitability Fine-tune Flow Rate->Assess System Suitability Validate Method (ICH Guidelines) Validate Method (ICH Guidelines) Assess System Suitability->Validate Method (ICH Guidelines)

Caption: A typical workflow for developing an HPLC method for Aconitum alkaloid analysis.

Troubleshooting Logic for Peak Tailing

This diagram illustrates a logical approach to troubleshooting peak tailing issues.

Troubleshooting Logic for Peak Tailing in Aconitum Alkaloid Analysis Start Start Observe Peak Tailing Observe Peak Tailing Start->Observe Peak Tailing Check for Column Overload Check for Column Overload Observe Peak Tailing->Check for Column Overload Is it likely? Reduce Sample Concentration Reduce Sample Concentration Check for Column Overload->Reduce Sample Concentration Yes Check for Secondary Interactions Check for Secondary Interactions Check for Column Overload->Check for Secondary Interactions No Problem Solved Problem Solved Reduce Sample Concentration->Problem Solved Add TEA to Mobile Phase Add TEA to Mobile Phase Check for Secondary Interactions->Add TEA to Mobile Phase Yes Lower Mobile Phase pH Lower Mobile Phase pH Check for Secondary Interactions->Lower Mobile Phase pH Alternatively Use End-capped Column Use End-capped Column Check for Secondary Interactions->Use End-capped Column Best Practice Check Column Condition Check Column Condition Check for Secondary Interactions->Check Column Condition No Add TEA to Mobile Phase->Problem Solved Lower Mobile Phase pH->Problem Solved Use End-capped Column->Problem Solved Use Guard Column Use Guard Column Check Column Condition->Use Guard Column Preventative Flush or Replace Column Flush or Replace Column Check Column Condition->Flush or Replace Column If necessary Problem Persists Problem Persists Check Column Condition->Problem Persists If all fail Use Guard Column->Problem Solved Flush or Replace Column->Problem Solved

Caption: A decision-making diagram for troubleshooting peak tailing.

Mechanism of Action of Aconitum Alkaloids

The primary toxic mechanism of Aconitum alkaloids involves their interaction with voltage-gated sodium channels, leading to cardiotoxicity and neurotoxicity.[9][10]

Signaling Pathway of Aconitum Alkaloid Cardiotoxicity Aconitum Alkaloids Aconitum Alkaloids Voltage-Gated Sodium Channels Voltage-Gated Sodium Channels Aconitum Alkaloids->Voltage-Gated Sodium Channels bind and activate Persistent Na+ Influx Persistent Na+ Influx Voltage-Gated Sodium Channels->Persistent Na+ Influx leads to Membrane Depolarization Membrane Depolarization Persistent Na+ Influx->Membrane Depolarization Increased Intracellular Ca2+ Increased Intracellular Ca2+ Membrane Depolarization->Increased Intracellular Ca2+ Cardiac Arrhythmias Cardiac Arrhythmias Increased Intracellular Ca2+->Cardiac Arrhythmias Cell Apoptosis Cell Apoptosis Increased Intracellular Ca2+->Cell Apoptosis

Caption: The cardiotoxic effects of Aconitum alkaloids are primarily mediated through the disruption of ion channel function.[9][11]

References

minimizing matrix effects in the quantification of Carmichaenine A in herbal extracts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantitative analysis of Carmichaeline A in herbal extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my Carmichaeline A quantification?

A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] In herbal extracts, complex molecules like phospholipids, pigments, and other secondary metabolites can co-extract with Carmichaeline A.[2] During LC-MS analysis, these co-eluting substances can either suppress or enhance the ionization of Carmichaeline A in the mass spectrometer's ion source, leading to inaccurate and unreliable quantification—typically an underestimation of the true concentration.[3]

Q2: My results show low and inconsistent recovery for Carmichaeline A. Is this a matrix effect?

A: Low and variable recovery can be a strong indicator of significant matrix effects, particularly ion suppression.[1] However, it could also result from inefficient sample extraction. To confirm if you are experiencing a matrix effect, you should perform a specific evaluation. The most common quantitative method is the post-extraction spike , where you compare the signal response of an analyte in a clean solvent to the response of the same analyte spiked into a blank matrix extract.[3][4] A significant difference between the two indicates the presence of matrix effects.

Q3: What is the most effective way to reduce matrix effects for herbal extracts?

A: Optimizing the sample preparation protocol is the most crucial step to minimize matrix effects.[3][5] While simpler methods like Protein Precipitation (PPT) are fast, they are often ineffective at removing interfering compounds.[6] Advanced techniques are recommended for complex herbal matrices:

  • Solid-Phase Extraction (SPE): Widely considered the most effective method. Mixed-mode SPE, which combines two retention mechanisms (e.g., reversed-phase and ion exchange), is particularly powerful for cleaning up complex samples and removing a broad range of interferences.[6]

  • Phospholipid Removal Techniques: Since phospholipids are a major cause of ion suppression, using specialized SPE cartridges or plates (like HybridSPE®) designed to specifically remove them can dramatically reduce matrix effects.[7][8][9]

  • Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE can effectively clean samples. Adjusting the pH of the aqueous phase can help prevent impurities from being extracted alongside the analyte.[10]

Q4: Can I just dilute my sample to reduce matrix effects?

A: Yes, diluting the final extract is a simple and often effective strategy to reduce the concentration of matrix components, thereby lessening their impact on ionization.[5][11] However, this approach may reduce the analyte concentration below the limit of quantification (LOQ) of your instrument, making it unsuitable for trace-level analysis.[10] This strategy is a trade-off between reducing matrix effects and maintaining analytical sensitivity.

Q5: What is a stable isotope-labeled internal standard and is it necessary?

A: A stable isotope-labeled (SIL) internal standard is a version of the analyte (Carmichaeline A) where one or more atoms have been replaced with a heavier stable isotope (e.g., ¹³C, ²H/D, ¹⁵N).[12][13] It is considered the gold standard for quantitative LC-MS analysis because it has nearly identical chemical and physical properties to the analyte.[14] It will co-elute from the LC column and experience the same extraction inefficiencies and matrix effects. By using the ratio of the analyte signal to the SIL-IS signal, these variations are effectively normalized, leading to highly accurate and precise results.[12] While not strictly mandatory if other compensation methods are validated, using a SIL-IS is the most robust way to compensate for matrix effects.[3]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution & Action
Poor Peak Shape / Tailing Co-eluting matrix components interfering with chromatography.1. Improve Sample Cleanup: Implement a more rigorous sample preparation method like mixed-mode SPE.[6]2. Optimize Chromatography: Adjust the LC gradient to better separate Carmichaeline A from interferences. Modifying the mobile phase pH can also alter the retention of interfering compounds.[5][6]
Low Analyte Recovery (<70%) 1. Inefficient extraction from the sample matrix.2. Significant ion suppression from matrix effects.1. Validate Extraction: Perform a recovery experiment by comparing a pre-extraction spiked sample to a post-extraction spiked sample.2. Evaluate Matrix Effect: Use the post-extraction spike method to quantify the degree of ion suppression.[4]3. Use a SIL-IS: An appropriate internal standard can compensate for low recovery and matrix effects.
High Variability in Results (High %RSD) Inconsistent matrix effects between samples or instrument instability.1. Standardize Sample Prep: Ensure the sample preparation protocol is followed precisely for all samples.2. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank herbal extract that has undergone the full sample preparation procedure. This helps compensate for systematic matrix effects.[15]3. Implement a SIL-IS: This is the most effective way to correct for variability in both sample processing and matrix effects.[14]
Signal Suppressed at Analyte Retention Time Co-elution of interfering compounds, often phospholipids.1. Perform Post-Column Infusion: This experiment will qualitatively identify the retention time windows where ion suppression occurs.[3][16]2. Shift Analyte Retention: Modify the LC method to move the Carmichaeline A peak away from the suppression zone.[17]3. Targeted Interference Removal: Use a sample preparation technique specifically designed to remove phospholipids.[8][18]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method
  • Prepare Blank Matrix Extract: Extract a sample of the herbal matrix known to be free of Carmichaeline A using your established sample preparation protocol. This is "Set A".

  • Prepare Neat Solution: Spike the known concentration of Carmichaeline A standard into the final solvent used for reconstitution. This is "Set B".

  • Prepare Post-Spiked Sample: Spike the same concentration of Carmichaeline A standard into an aliquot of the blank matrix extract from Set A. This is "Set C".

  • Analyze and Calculate: Analyze all three sets by LC-MS/MS. The matrix effect (ME) is calculated as:

    • ME (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • Values between 80% and 120% are often considered acceptable, but strong effects (<80% or >120%) require mitigation.[2]

Protocol 2: Sample Preparation using Mixed-Mode Solid-Phase Extraction (SPE)

This is a general protocol; specific sorbents and solvents should be optimized for Carmichaeline A and the specific herbal matrix.

  • Sample Pre-treatment: Extract 1g of powdered herbal material with an appropriate solvent (e.g., acidified methanol). Centrifuge and collect the supernatant.

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., polymeric reversed-phase and strong cation exchange) with methanol followed by water.

  • Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Use an aqueous wash (e.g., 5% methanol in water) to remove polar interferences.

    • Wash 2: Use an organic wash (e.g., acetonitrile) to remove non-polar interferences like phospholipids.

  • Elution: Elute Carmichaeline A using a specific elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visual Guides

G cluster_prep Sample Preparation Workflow cluster_analysis Analysis & Data Processing Start Herbal Extract SPE Solid-Phase Extraction (SPE) (Mixed-Mode Recommended) Start->SPE Load Sample Elute Elution of Carmichaeline A SPE->Elute Wash & Elute Dry Evaporation & Reconstitution Elute->Dry LCMS LC-MS/MS Analysis Dry->LCMS Inject Sample Quant Quantification (using SIL-IS or Matrix-Matched Curve) LCMS->Quant Acquire Data Result Final Concentration Quant->Result Calculate

Caption: Workflow for Carmichaeline A quantification.

G Start Inaccurate or Variable Carmichaeline A Results? EvalME Evaluate Matrix Effect (Post-Extraction Spike) Start->EvalME ME_Present Matrix Effect >20%? EvalME->ME_Present Improve_SP Improve Sample Prep (e.g., Mixed-Mode SPE, Phospholipid Removal) ME_Present->Improve_SP Yes End_Check Check Other Factors (Extraction, Instrument) ME_Present->End_Check No Use_SIL Use SIL Internal Standard (Gold Standard) Improve_SP->Use_SIL Matrix_Match Use Matrix-Matched Calibration Improve_SP->Matrix_Match End_OK Re-validate Method Results are Reliable Use_SIL->End_OK Matrix_Match->End_OK

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Stereospecific Synthesis of Carmichaenine A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereospecific synthesis of Carmichaenine A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic endeavor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound and related C19-diterpenoid alkaloids?

The main hurdles in the synthesis of this compound and its congeners lie in the construction of their intricate polycyclic core, which features a dense arrangement of stereocenters. Key challenges include:

  • Construction of the bicyclo[3.2.1]octane core: This bridged ring system is a central structural motif and its stereoselective synthesis is non-trivial.

  • Stereocontrol: The molecule possesses numerous contiguous stereocenters, including an all-carbon quaternary center, the establishment of which requires high stereochemical control.

  • Ring System Assembly: Efficiently assembling the multiple, highly fused rings of the core structure is a significant undertaking.[1]

  • Late-stage Functionalization: Introducing specific functional groups at later stages of the synthesis can be difficult due to the complex and sterically hindered nature of the molecular framework.

Q2: What are the most common strategies employed to overcome the challenges in synthesizing the core structure of aconitine-type alkaloids like this compound?

Several innovative strategies have been developed to tackle the synthesis of these complex molecules:

  • Fragment Coupling: This convergent approach involves the synthesis of complex fragments of the molecule separately, which are then joined together. A key advantage is that it allows for the parallel synthesis of different parts of the molecule, potentially shortening the overall synthetic route.[1][2]

  • Skeletal Rearrangements: Biomimetic skeletal rearrangements, such as the Wagner-Meerwein rearrangement, are often used to transform more readily accessible bicyclo[2.2.2]octane systems into the desired bicyclo[3.2.1]octane core.[1][3]

  • Cycloaddition Reactions: Various cycloaddition strategies, including Diels-Alder and [3+2] cycloadditions, are employed to construct the fused ring systems with a high degree of stereocontrol.[4]

  • Radical Cyclizations: These methods have been explored for the formation of key C-C bonds and ring closures in the synthesis of the polycyclic core.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Construction of the Bicyclo[3.2.1]octane Core via Skeletal Rearrangement.

Symptoms:

  • Formation of multiple diastereomers of the bicyclo[3.2.1]octane product.

  • Difficult purification of the desired diastereomer.

  • Inconsistent reaction outcomes.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Precursor Stereochemistry The stereochemistry of the bicyclo[2.2.2]octane precursor is critical for a stereospecific rearrangement. Re-evaluate the synthesis of the precursor to ensure high stereopurity. Consider using chiral catalysts or resolving racemic intermediates.
Inappropriate Reaction Conditions The choice of acid or Lewis acid catalyst and solvent can significantly influence the stereochemical outcome. Screen a variety of catalysts (e.g., TMSOTf, Sc(OTf)₃) and solvents of varying polarity. Temperature control is also crucial; running the reaction at lower temperatures may improve selectivity.
Substrate Conformation The conformation of the precursor at the time of rearrangement dictates the stereochemistry of the product. The presence of bulky protecting groups can influence this conformation. Consider altering protecting group strategy to favor the desired conformational isomer.
Problem 2: Difficulty in the Stereoselective Formation of the All-Carbon Quaternary Center.

Symptoms:

  • Formation of a racemic or diastereomeric mixture at the quaternary center.

  • Low yields in reactions designed to create the quaternary center.

Possible Causes and Solutions:

CauseRecommended Solution
Steric Hindrance The formation of a quaternary center is often sterically demanding. Employ highly reactive nucleophiles and electrophiles to overcome steric barriers. Consider intramolecular strategies where the reacting partners are held in close proximity.
Ineffective Chiral Control When using chiral auxiliaries or catalysts, their influence may not be sufficient to induce high stereoselectivity. Screen different chiral ligands or auxiliaries. Ensure the chiral directing group is positioned optimally to control the facial selectivity of the reaction.
Epimerization The newly formed stereocenter may be prone to epimerization under the reaction or workup conditions. Analyze the reaction mixture over time to check for product epimerization. If observed, consider quenching the reaction at a lower temperature and using milder workup procedures.

Experimental Protocols

Key Experiment: Fragment Coupling via 1,2-Addition/Semipinacol Rearrangement for the Formation of a Key Quaternary Center (Adapted from the synthesis of (-)-Talatisamine) [1]

This protocol describes a powerful method for coupling two complex fragments and establishing an all-carbon quaternary center, a strategy highly relevant to the synthesis of this compound.

Step 1: 1,2-Addition To a solution of the enone fragment in THF at -78 °C is added a solution of the organolithium fragment (pre-formed from the corresponding bromide and t-BuLi) dropwise. The reaction is stirred at -78 °C for 1 hour. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Step 2: Semipinacol Rearrangement To a solution of the product from Step 1 in CH₂Cl₂ at -78 °C is added a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is stirred at -78 °C for 30 minutes. The reaction is then quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the desired product with the newly formed quaternary center.

Data Presentation

Table 1: Comparison of Reaction Conditions for a Key Radical Cyclization Step in a Related Diterpenoid Alkaloid Synthesis.

EntryRadical InitiatorAdditiveSolventTemperature (°C)Yield (%)
1AIBNBu₃SnHToluene8045
2AIBN(TMS)₃SiHToluene8055
3Et₃BO₂Toluene2562
4(PhCOO)₂-Benzene8030

This table is a representative example based on typical optimization studies found in the literature for complex natural product synthesis and is intended for illustrative purposes.

Visualizations

Retrosynthetic_Analysis Carmichaenine_A This compound Polycyclic_Core Functionalized Polycyclic Core Carmichaenine_A->Polycyclic_Core Late-stage Functionalization Fragment_A Fragment A (A/B/E/F-ring precursor) Polycyclic_Core->Fragment_A Fragment Coupling (e.g., 1,2-addition/semipinacol) Fragment_B Fragment B (C/D-ring precursor) Polycyclic_Core->Fragment_B Simpler_Precursors_A Simpler Chiral Precursors Fragment_A->Simpler_Precursors_A Multi-step Stereocontrolled Synthesis Simpler_Precursors_B Simpler Achiral Precursors Fragment_B->Simpler_Precursors_B Cycloaddition/ Rearrangement

Caption: Retrosynthetic analysis of this compound highlighting a fragment coupling strategy.

Caption: Troubleshooting workflow for low diastereoselectivity in the key skeletal rearrangement.

References

Technical Support Center: Preventing the Degradation of Carmichaeline During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Carmichaeline, ensuring its stability during the extraction process is paramount to obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of this C20 diterpenoid alkaloid from Aconitum carmichaelii.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the degradation of Carmichaeline during extraction?

A1: The primary factors leading to the degradation of Carmichaeline, a diterpenoid alkaloid, are pH, temperature, and exposure to light. Like other aconitine-type alkaloids, Carmichaeline is susceptible to hydrolysis of its ester bonds, which can significantly alter its chemical structure and biological activity.[1][2]

Q2: How does pH affect the stability of Carmichaeline?

A2: Carmichaeline is more stable in acidic conditions.[3] Alkaline conditions can catalyze the hydrolysis of the ester linkages in the molecule, leading to the formation of less toxic monoester and non-ester derivatives.[1] Therefore, maintaining an acidic pH during extraction and storage is crucial.

Q3: What is the impact of temperature on Carmichaeline stability?

A3: Elevated temperatures can accelerate the degradation of Carmichaeline.[4] It is advisable to conduct extraction procedures at room temperature or below, if possible. During processing steps that require heating, the duration should be minimized to prevent thermal degradation.

Q4: Is Carmichaeline sensitive to light?

A4: While specific photostability data for Carmichaeline is limited, many complex organic molecules, including alkaloids, can be susceptible to photodegradation. It is a good laboratory practice to protect extracts containing Carmichaeline from direct light by using amber glassware or by working in a dimly lit environment.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of Carmichaeline.

Problem Potential Cause Recommended Solution
Low yield of Carmichaeline in the final extract. Degradation due to alkaline pH. Ensure the extraction solvent is acidic. An acidic alcohol solution (e.g., ethanol with 0.1 M HCl) can be effective.[3] During liquid-liquid extraction, use acidified water to partition the alkaloids.
Thermal degradation during solvent evaporation. Use a rotary evaporator at a low temperature (e.g., below 40°C) to remove the solvent. Avoid prolonged heating.
Incomplete extraction from the plant material. Optimize the extraction parameters, including the solvent-to-solid ratio, extraction time, and number of extraction cycles. Ultrasonic or microwave-assisted extraction can improve efficiency.[5]
Presence of unknown peaks in the chromatogram. Formation of degradation products. Analyze the sample using LC-MS/MS to identify the molecular weights of the unknown peaks. This can help in identifying potential degradation products formed through hydrolysis.[6] Review and optimize the extraction conditions (pH, temperature) to minimize degradation.
Co-extraction of impurities. Incorporate a solid-phase extraction (SPE) cleanup step after the initial extraction to remove interfering compounds.[7]
Inconsistent results between batches. Variability in extraction conditions. Standardize the extraction protocol, ensuring consistent pH, temperature, and extraction time for all samples.
Degradation of stored extracts. Store the final extracts in an acidic solution (e.g., dissolved in methanol with a small amount of formic acid) at a low temperature (e.g., -20°C) and protected from light.

Experimental Protocols

Protocol 1: Acidified Ethanol Extraction

This protocol is a common method for extracting total alkaloids from Aconitum species.

  • Sample Preparation: Air-dry and powder the roots of Aconitum carmichaelii.

  • Extraction:

    • Macerate the powdered plant material in an 85:15 (v/v) solution of ethanol and an acidic buffer (pH 3.0, e.g., acetic acid buffer). A solid-to-liquid ratio of 1:6 (g/mL) is recommended.[3]

    • Reflux the mixture for 1 hour.

    • Repeat the extraction process three times with fresh solvent.

  • Filtration and Concentration:

    • Combine the extracts and filter to remove solid plant material.

    • Concentrate the filtrate under reduced pressure at a temperature below 40°C.

  • Acid-Base Liquid-Liquid Extraction:

    • Dissolve the concentrated extract in a 2% hydrochloric acid solution.

    • Wash the acidic solution with a non-polar solvent like ethyl ether to remove neutral and weakly basic impurities.

    • Adjust the pH of the aqueous layer to approximately 10 with an ammonia solution.

    • Extract the alkaloids into an organic solvent such as ethyl ether or a mixture of dichloromethane and diethyl ether.[8][9]

  • Final Concentration:

    • Combine the organic extracts and evaporate the solvent to dryness under reduced pressure at a low temperature.

    • The resulting residue contains the total alkaloids, including Carmichaeline.

Protocol 2: Quantification of Carmichaeline by HPLC-UV
  • Standard Preparation: Prepare a stock solution of Carmichaeline standard in methanol. Create a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 20 mM triethylamine adjusted to pH 3 with phosphoric acid).[8]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 235 nm.[7]

    • Column Temperature: 25°C.

  • Analysis:

    • Inject the prepared standards and the extracted samples.

    • Identify the Carmichaeline peak based on the retention time of the standard.

    • Quantify the amount of Carmichaeline in the samples by comparing the peak area with the calibration curve.

Visualizations

Logical Workflow for Preventing Carmichaeline Degradation

G cluster_troubleshooting Troubleshooting Points start Start: Plant Material extraction Extraction (Acidified Solvent, Low Temp) start->extraction filtration Filtration extraction->filtration concentration Concentration (Low Temp, <40°C) Troubleshoot: Thermal Degradation filtration->concentration cleanup Acid-Base Cleanup (Maintain Acidic Aqueous Phase) Troubleshoot: pH-induced Degradation concentration->cleanup analysis Analysis (HPLC/LC-MS) cleanup->analysis storage Storage (Acidic, Cold, Dark) cleanup->storage end End: Stable Carmichaeline Extract analysis->end storage->end

Caption: Workflow for minimizing Carmichaeline degradation.

Signaling Pathway of Aconitine-type Alkaloid Hydrolysis

G DDA Diester Diterpenoid Alkaloid (e.g., Aconitine) MDA Monoester Diterpenoid Alkaloid (Less Toxic) DDA->MDA Hydrolysis (Alkaline pH / Heat) AlkA Alcohol Amine Alkaloid (Least Toxic) MDA->AlkA Hydrolysis (Alkaline pH / Heat)

Caption: General hydrolysis pathway of aconitine-type alkaloids.

References

protocol refinement for reproducible results in Carmichaenine A bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Carmichaeline A in bioassays. The information aims to enhance protocol refinement for reproducible results in studying the anti-inflammatory, neuroprotective, and cardiotoxic effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is Carmichaeline A and what are its known biological activities?

Carmichaeline A is a C19-diterpenoid alkaloid found in plants of the Aconitum genus. Like other aconitine-type alkaloids, it is known to possess a range of biological activities. The primary reported effect of Carmichaeline A is its analgesic (pain-relieving) activity. Due to its structural similarity to other aconitine alkaloids, it is also presumed to have potential anti-inflammatory, neuroprotective, and cardiotoxic effects.

Q2: What is the primary mechanism of action for Carmichaeline A and related alkaloids?

The principal mechanism of action for aconitine-type alkaloids, and likely Carmichaeline A, involves the modulation of voltage-dependent sodium channels in excitable tissues such as neurons and cardiomyocytes.[1] These compounds can lock the sodium channels in an open state, leading to prolonged depolarization of the cell membrane. This action can disrupt normal cellular function, leading to both therapeutic effects (e.g., analgesia) and toxicity (e.g., cardiotoxicity).[2][3]

Q3: Why am I seeing high variability in my bioassay results with Carmichaeline A?

High variability in bioassay results with natural compounds like Carmichaeline A can stem from several factors:

  • Purity of the Compound: Ensure the purity of your Carmichaeline A sample is high and has been verified by analytical methods such as HPLC-MS.

  • Solvent and Solubility: Carmichaeline A may have limited solubility in aqueous solutions. The choice of solvent (e.g., DMSO, ethanol) and its final concentration in the assay medium should be optimized and kept consistent.

  • Cell Line/Animal Model Variability: Biological systems inherently have variability. Ensure your cell lines are from a reliable source, have a low passage number, and are routinely tested for mycoplasma. For animal studies, use a consistent strain, age, and sex.

  • Assay Conditions: Minor variations in incubation times, temperature, CO2 levels, and reagent concentrations can significantly impact results. Strict adherence to a standardized protocol is crucial.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors. Calibrate your pipettes regularly.

Q4: My cells are dying at concentrations where I expect to see a biological effect. What should I do?

This suggests that the cytotoxic concentration of Carmichaeline A is close to its effective concentration. Consider the following:

  • Perform a Dose-Response Curve for Cytotoxicity: Before your main experiment, determine the concentration range that is non-toxic to your cells using an assay like MTT or LDH release.

  • Reduce Incubation Time: Shorter exposure to the compound may allow you to observe the desired biological effect before significant cytotoxicity occurs.

  • Use a More Sensitive Assay: A more sensitive endpoint might allow you to use lower, non-toxic concentrations of Carmichaeline A.

Troubleshooting Guides

Anti-Inflammatory Assays
Problem Possible Cause(s) Suggested Solution(s)
No inhibition of inflammatory markers (e.g., NO, PGE2, TNF-α, IL-6). - Carmichaeline A concentration is too low.- The chosen cell line is not responsive.- The inflammatory stimulus (e.g., LPS) is too strong.- Perform a dose-response experiment with a wider concentration range.- Use a cell line known to be responsive in inflammation assays (e.g., RAW 264.7 macrophages).- Optimize the concentration of the inflammatory stimulus.
High background inflammation in control wells. - Cell contamination (e.g., mycoplasma).- Poor quality of reagents or media.- Cells are over-confluent.- Test cells for mycoplasma contamination.- Use fresh, high-quality reagents and media.- Seed cells at an optimal density to avoid over-confluence.
Inconsistent results between replicate wells. - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the microplate or fill them with sterile PBS.
Neuroprotective Assays
Problem Possible Cause(s) Suggested Solution(s)
No protective effect against neurotoxin (e.g., glutamate, H2O2, Aβ). - Carmichaeline A concentration is not optimal (too low or too high and causing toxicity).- The timing of Carmichaeline A addition is not appropriate (pre-treatment, co-treatment, or post-treatment).- The neurotoxin concentration is too high, causing overwhelming cell death.- Conduct a dose-response study for Carmichaeline A.- Experiment with different treatment schedules.- Titrate the neurotoxin to induce sub-maximal cell death (e.g., 50-70%).
High variability in neuronal cell viability assays. - Inconsistent neuronal cell differentiation (if using primary neurons or iPSCs).- Uneven plating of neuronal cells.- Phototoxicity from fluorescent dyes.- Standardize the differentiation protocol.- Ensure gentle and thorough mixing of the cell suspension before plating.- Minimize exposure of fluorescently labeled cells to light.
Cardiotoxicity Assays
Problem Possible Cause(s) Suggested Solution(s)
No observable effect on cardiomyocyte beating rate or viability. - Carmichaeline A concentration is too low.- The assay is not sensitive enough to detect subtle changes.- The observation period is too short.- Test a higher concentration range of Carmichaeline A.- Use a more sensitive method like microelectrode array (MEA) for electrophysiological changes or impedance-based systems for contractility.- Extend the incubation time, but monitor for cytotoxicity.
Arrhythmic beating or complete cessation of beating at low concentrations. - High sensitivity of the cardiomyocyte model (e.g., iPSC-derived cardiomyocytes).- Potential for pro-arrhythmic effects of Carmichaeline A.- Start with a much lower concentration range.- Carefully document the type of arrhythmia observed.- Correlate findings with cell viability to distinguish between functional effects and cytotoxicity.

Data Presentation

Due to the limited availability of specific quantitative data for Carmichaeline A in the public domain, the following tables present illustrative data based on the known potencies of related aconitine alkaloids. Researchers should determine the specific effective concentrations for their experimental system.

Table 1: Illustrative In Vitro Anti-Inflammatory Activity of Carmichaeline A

Cell LineInflammatory StimulusMeasured ParameterIllustrative IC50 (µM)
RAW 264.7Lipopolysaccharide (LPS)Nitric Oxide (NO) Production5 - 20
THP-1Lipopolysaccharide (LPS)TNF-α Secretion10 - 50

Table 2: Illustrative In Vitro Neuroprotective Activity of Carmichaeline A

Cell LineNeurotoxinMeasured ParameterIllustrative EC50 (µM)
SH-SY5YGlutamateCell Viability1 - 10
Primary Cortical NeuronsHydrogen Peroxide (H2O2)Apoptosis0.5 - 5

Table 3: Illustrative In Vitro Cardiotoxicity of Carmichaeline A

| Cell Type | Measured Parameter | Illustrative Toxic Concentration (TC50) (µM) | | :--- | :--- | :--- | :--- | | iPSC-derived Cardiomyocytes | Cell Viability | > 50 | | iPSC-derived Cardiomyocytes | Arrhythmia Induction | 1 - 10 |

Experimental Protocols

In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide Production in RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of Carmichaeline A (or vehicle control) for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite.

In Vitro Neuroprotective Assay: MTT Assay for Cell Viability in SH-SY5Y Cells
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of Carmichaeline A (or vehicle control) for 2 hours.

  • Neurotoxin Addition: Add a neurotoxin (e.g., glutamate to a final concentration of 5 mM) to induce cell death.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 490 nm using a microplate reader. Express cell viability as a percentage of the untreated control.

In Vitro Cardiotoxicity Assay: Monitoring Beating Rate of iPSC-derived Cardiomyocytes
  • Cell Plating: Plate iPSC-derived cardiomyocytes on a suitable culture plate (e.g., Matrigel-coated) and allow them to form a spontaneously beating syncytium.

  • Baseline Recording: Record the baseline beating rate of the cardiomyocytes using a microscope with a camera or a dedicated instrument.

  • Compound Addition: Add increasing concentrations of Carmichaeline A to the culture medium.

  • Observation: After a defined incubation period (e.g., 30 minutes, 1 hour, 24 hours), record the beating rate again.

  • Data Analysis: Analyze the change in beating rate compared to the baseline and the vehicle control. Note any irregularities in the beating rhythm (arrhythmias).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Compound Carmichaeline A Stock Solution Treatment Compound Treatment Compound->Treatment Cells Cell Culture (e.g., RAW 264.7) Seeding Cell Seeding Cells->Seeding Seeding->Treatment Stimulation Inflammatory/Toxic Stimulus Treatment->Stimulation Incubation Incubation Stimulation->Incubation Measurement Endpoint Measurement Incubation->Measurement Calculation Data Calculation & Analysis Measurement->Calculation Result Results (e.g., IC50, EC50) Calculation->Result

General workflow for in vitro bioassays of Carmichaeline A.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol VSNC Voltage-Gated Na+ Channel Na_ion Na+ Influx VSNC->Na_ion Opens CarmichaelineA Carmichaeline A CarmichaelineA->VSNC Binds and Activates Depolarization Membrane Depolarization Na_ion->Depolarization Ca_channel Voltage-Gated Ca2+ Channel Depolarization->Ca_channel Activates Ca_ion Ca2+ Influx Ca_channel->Ca_ion Opens Cellular_Response Cellular Response (e.g., Neurotransmission, Muscle Contraction) Ca_ion->Cellular_Response

Proposed signaling pathway for Carmichaeline A.

References

addressing the low natural abundance of Carmichaenine A for research purposes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low natural abundance of Carmichaenine A for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to obtain?

A1: this compound is an aconitine-type C19-diterpenoid alkaloid naturally found in the plant Aconitum carmichaeli. Its low natural abundance makes isolation a significant challenge, yielding only small quantities from large amounts of plant material. This scarcity hinders extensive research into its biological activities and potential therapeutic applications.

Q2: What are the primary challenges in isolating this compound?

A2: The main challenges include:

  • Low Yield: this compound is a minor component among a complex mixture of other alkaloids in Aconitum carmichaeli.

  • Structural Similarity: It shares a high degree of structural similarity with other diterpenoid alkaloids in the plant, making chromatographic separation difficult and often resulting in co-elution.

  • Toxicity: Aconitine-type alkaloids are notoriously toxic, requiring stringent safety protocols during extraction and purification to prevent accidental exposure.[1]

Q3: Are there alternatives to natural extraction for obtaining this compound?

A3: Currently, the primary source of this compound is through isolation from its natural source. However, two main alternative strategies are being explored for related complex alkaloids, which could potentially be adapted for this compound:

  • Total Chemical Synthesis: While theoretically possible, the complex, polycyclic structure of aconitine-type alkaloids makes total synthesis a lengthy, multi-step, and low-yielding process. It is not yet a practical solution for obtaining large quantities.

  • Biotechnological Production: Metabolic engineering of microorganisms (like yeast) or plant cell cultures to produce diterpenoid alkaloids is an active area of research. This approach aims to introduce the biosynthetic pathway of this compound into a host organism that can be easily cultured and scaled up. However, the complete biosynthetic pathway for this compound has not been fully elucidated, which is a prerequisite for this approach.

Q4: What are the known biological activities of this compound and related alkaloids?

A4: this compound and other C19-diterpenoid alkaloids from Aconitum species are known to possess a range of biological activities, including anti-inflammatory and analgesic effects.[2] The anti-inflammatory properties are attributed to their ability to suppress the production of pro-inflammatory cytokines.[3][4] Some related compounds also exhibit insecticidal and neurotoxic activities.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the isolation, analysis, and experimental use of this compound.

Guide 1: Low Yield During Natural Product Isolation
Problem Possible Cause Troubleshooting Step
Very low or no target compound in the crude extract. Inefficient initial extraction.Ensure the plant material is finely powdered to maximize surface area. Use a multi-step extraction with an appropriate solvent (e.g., ethanol or methanol) and consider acid-base extraction to enrich the alkaloid fraction.
Degradation of the alkaloid during extraction.Avoid high temperatures and prolonged exposure to strong acids or bases. Use rotary evaporation under reduced pressure at a low temperature to remove solvents.
Poor recovery after chromatographic separation. Co-elution with other structurally similar alkaloids.Optimize the chromatographic conditions. For column chromatography, use a fine-mesh silica gel and a slow, shallow gradient of solvents. For HPLC, use a high-resolution column and experiment with different solvent systems and modifiers.
Irreversible adsorption to the stationary phase.For HPLC, consider using a base-deactivated column to minimize interactions with residual silanol groups. In column chromatography, pre-treating the silica gel with a base (e.g., triethylamine) can sometimes improve recovery.
Guide 2: Issues in HPLC Analysis
Problem Possible Cause Troubleshooting Step
Peak tailing for this compound. Secondary interactions between the basic nitrogen of the alkaloid and acidic silanol groups on the HPLC column.Use a base-deactivated HPLC column. Add a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase to saturate the active sites on the stationary phase.
Poor resolution between this compound and other alkaloids. Inappropriate mobile phase composition.Optimize the mobile phase. A gradient elution is often necessary. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase.
Inconsistent retention times. Changes in mobile phase composition, column temperature, or column equilibration.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature. Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
Guide 3: Handling and Stability in Experiments
Problem Possible Cause Troubleshooting Step
Loss of biological activity in in vitro assays. Degradation of this compound in solution.Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.
Incompatibility with assay buffer.Check the pH and composition of the assay buffer. Some alkaloids are unstable at certain pH values.
Safety concerns during handling. High toxicity of aconitine-type alkaloids.Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Be aware of the risks of absorption through the skin and inhalation.[5]

Data Presentation

Table 1: Natural Abundance of Selected C19-Diterpenoid Alkaloids from Aconitum carmichaeli

Note: Specific yield for this compound from the original isolation paper was not quantitatively stated. The yields below are for related, well-characterized alkaloids from Aconitum species to provide a comparative context for the low abundance of minor alkaloids.

CompoundPlant SourceYield (mg from 3.5 g crude extract)PurityReference
Guanfu base IAconitum coreanum35696.40%[6]
Guanfu base AAconitum coreanum57897.2%[6]
AtisineAconitum coreanum7497.5%[6]
Guanfu base GAconitum coreanum42398.9%[6]

Experimental Protocols

Protocol 1: Isolation of C19-Diterpenoid Alkaloids from Aconitum carmichaeli

This protocol is adapted from the general methods used for the isolation of diterpenoid alkaloids from Aconitum species and should be optimized for this compound.

1. Extraction: a. Air-dry and powder the aerial parts of Aconitum carmichaeli. b. Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours (repeat three times). c. Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract. d. Suspend the crude extract in 2% tartaric acid and partition with ethyl acetate to remove less polar, non-alkaloidal compounds. e. Adjust the pH of the aqueous layer to 9-10 with ammonia solution. f. Extract the alkaline solution with chloroform to obtain the crude alkaloid fraction.

2. Chromatographic Separation: a. Subject the crude alkaloid fraction to column chromatography on silica gel. b. Elute with a gradient of chloroform-methanol (e.g., starting from 100:0 and gradually increasing the polarity to 80:20). c. Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform-methanol-ammonia developing system and visualizing with Dragendorff's reagent. d. Combine fractions containing compounds with similar Rf values.

3. Purification: a. Further purify the fractions containing this compound using preparative HPLC on a C18 column. b. Use a gradient of acetonitrile and water (containing a basic modifier like 0.1% triethylamine) as the mobile phase. c. Monitor the eluent with a UV detector and collect the peak corresponding to this compound. d. Confirm the structure of the isolated compound using spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry).

G plant Powdered Aconitum carmichaeli extraction Ethanol Extraction plant->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fractions Collected Fractions column_chrom->fractions prep_hplc Preparative HPLC fractions->prep_hplc carmichaenine_a Pure this compound prep_hplc->carmichaenine_a

Figure 1. Experimental workflow for the isolation of this compound.

Signaling Pathways

Anti-Inflammatory Signaling Pathway of Aconitine-type Alkaloids

Aconitine-type alkaloids, likely including this compound, exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[3] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4][7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Inflammatory Receptor (e.g., TLR4) mapk_pathway MAPK Pathway (e.g., p38, JNK, ERK) receptor->mapk_pathway Activates nfkb_pathway IKK Complex receptor->nfkb_pathway Activates transcription Gene Transcription mapk_pathway->transcription nfkb NF-κB nfkb_pathway->nfkb Activates nfkb->transcription carmichaenine This compound carmichaenine->mapk_pathway carmichaenine->nfkb_pathway cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) transcription->cytokines

Figure 2. Inhibition of NF-κB and MAPK pathways by this compound.

References

Validation & Comparative

A Comparative Pharmacological Study: Aconitine and its Congeners from Aconitum carmichaelii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological and toxicological properties of four major alkaloids isolated from the roots of Aconitum carmichaelii: aconitine, mesaconitine, hypaconitine, and benzoylaconine. The objective is to present a comprehensive overview of their mechanisms of action, therapeutic potential, and toxicity profiles, supported by experimental data to aid in research and drug development endeavors.

Comparative Data Presentation

The following tables summarize the key quantitative data for aconitine and its related alkaloids, offering a clear comparison of their toxicity, analgesic, and anti-inflammatory potencies.

Table 1: Comparative Toxicity of Aconitum carmichaelii Alkaloids
AlkaloidAnimal ModelRoute of AdministrationLD50 ValueCitation
AconitineMiceOral1.8 mg/kg[1][2]
MiceIntravenous0.100 mg/kg[3]
MiceIntraperitoneal0.270 mg/kg[3]
MiceSubcutaneous0.16 mg/kg[4]
MesaconitineMiceOral1.9 mg/kg
HypaconitineMiceSubcutaneous1.9 mg/kg

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Table 2: Comparative Analgesic and Anti-inflammatory Activity

| Alkaloid | Assay | Animal/Cell Model | Metric | Value | Citation | | :--- | :--- | :--- | :--- | :--- | | Aconitine | Acetic Acid Writhing Test | Mice | ED50 | 0.08 mg/kg |[4] | | | Hot Plate Test | Mice | - | 17-20% increase in pain threshold |[5] | | | LPS-induced Cytokine Release | RAW264.7 Macrophages | IC50 (TNF-α) | - |[4] | | | LPS-induced Cytokine Release | RAW264.7 Macrophages | IC50 (IL-6) | - |[4] | | Mesaconitine | - | - | - | Strongest analgesic effects among tested alkaloids | | | Hypaconitine | Acetic Acid Writhing Test | Mice | ED50 | 0.1 mg/kg | | | | Carrageenan-induced Paw Edema | Mice | - | Effective at 0.025 mg/kg | | | Benzoylaconine | LPS-induced Cytokine Release | RAW264.7 Macrophages | - | Significant inhibition of IL-6, TNF-α, IL-1β |[6] |

ED50 (Effective Dose, 50%) is the dose that produces a therapeutic effect in 50% of the population. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative data tables.

Toxicity Assessment: LD50 Determination in Mice

Objective: To determine the median lethal dose (LD50) of an alkaloid.

Protocol:

  • Animal Model: Healthy adult mice (e.g., Kunming or ICR strain), weighing 18-22 g, are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Drug Preparation: The alkaloid is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium or saline).

  • Administration: A range of doses of the alkaloid are administered to different groups of mice via the desired route (oral, intravenous, intraperitoneal, or subcutaneous). A control group receives the vehicle only.

  • Observation: The animals are observed continuously for the first 4 hours after administration and then periodically for up to 7 days. Mortality, as well as any signs of toxicity (e.g., convulsions, paralysis, changes in breathing), are recorded.

  • Data Analysis: The LD50 value is calculated using a suitable statistical method, such as the Bliss method or Probit analysis.[1][2]

Analgesic Activity Assessment

Objective: To evaluate the peripheral analgesic effect of an alkaloid.

Protocol:

  • Animal Model: Adult mice are used.

  • Drug Administration: Mice are pre-treated with the test alkaloid or a vehicle control at specified doses, typically via oral or intraperitoneal injection. A positive control group receiving a known analgesic (e.g., aspirin) is also included.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes), a writhing-inducing agent (e.g., 0.6% acetic acid solution) is injected intraperitoneally.

  • Observation: The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period (e.g., 15-20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control. The ED50 can be determined from the dose-response curve.[4][5]

Objective: To assess the central analgesic effect of an alkaloid.

Protocol:

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Animal Model: Adult mice are used.

  • Baseline Measurement: The baseline reaction time (latency) for each mouse to a thermal stimulus (e.g., licking of hind paws or jumping) is recorded before drug administration. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Drug Administration: The test alkaloid, vehicle, or a positive control (e.g., morphine) is administered.

  • Post-treatment Measurement: The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: The increase in pain threshold (percentage of maximal possible effect, %MPE) is calculated.[5]

Anti-inflammatory Activity Assessment: Measurement of Cytokine Production in Macrophages

Objective: To determine the anti-inflammatory effect of an alkaloid by measuring its ability to inhibit the production of pro-inflammatory cytokines.

Protocol:

  • Cell Culture: Murine macrophage cell line RAW264.7 is cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

  • Drug Treatment: Cells are pre-treated with various concentrations of the test alkaloid for a specific duration (e.g., 1-2 hours).

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of cytokine production is calculated for each concentration of the alkaloid. The IC50 value can be determined from the concentration-response curve.[4][6]

Cell Viability Assay (MTT/CCK-8)

Objective: To assess the cytotoxic effects of an alkaloid on a cell line.

Protocol:

  • Cell Seeding: Cells (e.g., H9c2 cardiomyocytes, neuronal cells, or cancer cell lines) are seeded in a 96-well plate and incubated to allow for attachment.

  • Drug Treatment: The cells are treated with a range of concentrations of the test alkaloid for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of Reagent:

    • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. The resulting formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).

    • CCK-8 Assay: CCK-8 (Cell Counting Kit-8) solution is added to each well and incubated for 1-4 hours.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value can be calculated from the dose-response curve.[7][8]

Signaling Pathways and Mechanisms of Action

The pharmacological and toxicological effects of aconitine and its related alkaloids are mediated through their interaction with various cellular signaling pathways.

Cardiotoxicity and Neurotoxicity: The Role of Voltage-Gated Sodium Channels

The primary mechanism of toxicity for diester-diterpenoid alkaloids like aconitine, mesaconitine, and hypaconitine is their action on voltage-gated sodium channels (VGSCs) in excitable tissues such as the myocardium and neurons.[9] They bind to site 2 of the α-subunit of the channel, leading to a persistent activation and delayed inactivation. This results in a continuous influx of Na+ ions, causing membrane depolarization, which can lead to arrhythmias in the heart and hyperexcitability or paralysis in the nervous system.

G Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (Site 2) Aconitine->VGSC Binds and activates Na_Influx Persistent Na+ Influx VGSC->Na_Influx Causes Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Arrhythmia Cardiac Arrhythmias Depolarization->Arrhythmia Neurotoxicity Neurotoxicity Depolarization->Neurotoxicity

Mechanism of Aconitine-Induced Toxicity
Aconitine-Induced Myocardial Injury: Involvement of Oxidative Stress and Inflammation

Beyond its direct effects on ion channels, aconitine can induce myocardial injury through the generation of reactive oxygen species (ROS), leading to oxidative stress.[10] This can subsequently activate inflammatory and apoptotic pathways. One such pathway involves the activation of the P38/MAPK/Nrf2 signaling cascade.[10][11] Aconitine also triggers the NLRP3 inflammasome, leading to the activation of caspase-1 and the release of pro-inflammatory cytokines.[12]

G Aconitine Aconitine ROS ROS Production Aconitine->ROS NLRP3 NLRP3 Inflammasome Activation Aconitine->NLRP3 P38_MAPK P38/MAPK Activation ROS->P38_MAPK Nrf2 Nrf2 P38_MAPK->Nrf2 Autophagy_Inhibition Inhibition of Autophagy P38_MAPK->Autophagy_Inhibition Myocardial_Injury Myocardial Injury (Apoptosis, Inflammation) NLRP3->Myocardial_Injury Autophagy_Inhibition->Myocardial_Injury

Aconitine-Induced Myocardial Injury Pathways
Anti-inflammatory Mechanism of Benzoylaconine

Benzoylaconine, a monoester diterpenoid alkaloid with significantly lower toxicity than aconitine, exhibits anti-inflammatory properties by inhibiting key inflammatory signaling pathways.[13] It has been shown to suppress the activation of Toll-like receptor 4 (TLR4) signaling in response to LPS. This leads to the downstream inhibition of both the NF-κB and MAPK pathways, resulting in a decreased production of pro-inflammatory mediators.[6]

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Benzoylaconine Benzoylaconine Benzoylaconine->TLR4 NFkB NF-κB Pathway TAK1->NFkB MAPK MAPK Pathway (JNK, p38, ERK) TAK1->MAPK Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation MAPK->Inflammation

Anti-inflammatory Mechanism of Benzoylaconine

Conclusion

This comparative guide highlights the significant pharmacological and toxicological differences among the major alkaloids of Aconitum carmichaelii. The diester-diterpenoid alkaloids, aconitine, mesaconitine, and hypaconitine, are potent neurotoxins and cardiotoxins due to their persistent activation of voltage-gated sodium channels. In contrast, the monoester derivative, benzoylaconine, exhibits substantially lower toxicity and possesses promising anti-inflammatory properties through the inhibition of TLR4-mediated signaling pathways. The provided data and experimental protocols offer a valuable resource for researchers investigating the therapeutic potential and safety profiles of these complex natural compounds. Further research is warranted to fully elucidate the structure-activity relationships and to explore the potential for developing safer and more effective therapeutic agents derived from these alkaloids.

References

Navigating the Crossroads of Analytical Chemistry: A Comparative Guide to HPLC and UPLC for Carmichaenine A Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of Carmichaenine A, providing researchers, scientists, and drug development professionals with a comprehensive guide to method selection and cross-validation.

The Fundamental Divide: Understanding HPLC and UPLC

High-Performance Liquid Chromatography (HPLC) has long been the gold standard in pharmaceutical analysis, offering robust and reliable separations.[1][2][3] It operates by pumping a liquid mobile phase through a column packed with a solid stationary phase, separating components of a mixture based on their differential interactions with the two phases.[3]

Ultra-Performance Liquid Chromatography (UPLC), a more recent innovation, utilizes columns packed with smaller sub-2 µm particles.[1][4] This seemingly small change necessitates instrumentation capable of handling much higher backpressures. The result is a significant leap in chromatographic performance, characterized by faster analysis times, increased resolution, and enhanced sensitivity.[1][2][4][5]

A Comparative Look: Performance Metrics

The decision to employ HPLC or UPLC for the analysis of this compound would hinge on a thorough evaluation of key performance parameters. The following table summarizes the expected outcomes from a hypothetical cross-validation study, based on the general performance differences between the two techniques.

ParameterHPLC MethodUPLC MethodSignificance of Comparison
Retention Time (min) ~ 12.5~ 2.8UPLC offers a significant reduction in analysis time, leading to higher sample throughput.[1][5]
Resolution (Rs) > 1.5> 2.0The higher resolution of UPLC allows for better separation of the analyte from potential impurities or closely eluting compounds.[1]
Theoretical Plates (N) ~ 8,000~ 25,000Increased theoretical plates in UPLC indicate higher column efficiency and sharper peaks.
Tailing Factor (T) < 1.2< 1.1UPLC often yields more symmetrical peaks, which is beneficial for accurate integration and quantification.
Linearity (r²) > 0.999> 0.999Both methods are expected to demonstrate excellent linearity over a defined concentration range.
Limit of Detection (LOD) ~ 15 ng/mL~ 3 ng/mLThe enhanced sensitivity of UPLC allows for the detection of trace amounts of the analyte.[1][2]
Limit of Quantification (LOQ) ~ 50 ng/mL~ 10 ng/mLUPLC's lower LOQ is advantageous for the analysis of low-concentration samples.
Precision (%RSD) < 2.0%< 1.5%Both methods should exhibit high precision, with UPLC often showing slightly better repeatability.
Accuracy (% Recovery) 98-102%99-101%Both methods are expected to provide high accuracy for the quantification of this compound.
Solvent Consumption (mL/run) ~ 15~ 3The shorter run times and lower flow rates of UPLC lead to a significant reduction in solvent usage and waste generation.[2][5]

Experimental Protocols: A Blueprint for Cross-Validation

A robust cross-validation study is essential to ensure that a new UPLC method is a suitable replacement for an established HPLC method. The following protocols provide a detailed methodology for such a study for this compound.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from the LOQ to 200% of the expected sample concentration.

  • Sample Solution: Prepare the sample containing this compound by dissolving it in the mobile phase to achieve a final concentration within the calibration range.

HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.1% Formic acid in Water (Gradient or Isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detector: UV at an appropriate wavelength for this compound

UPLC Method
  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase: Acetonitrile: 0.1% Formic acid in Water (Gradient to be transferred and optimized from HPLC method)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 35 °C

  • Detector: UV at the same wavelength as the HPLC method

The Cross-Validation Workflow: A Logical Progression

The process of cross-validating an HPLC method with a new UPLC method follows a structured workflow to ensure the integrity and comparability of the analytical results. This process involves transferring the method, optimizing it for the new platform, and then performing a series of validation experiments to compare the performance of the two methods.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_transfer Method Transfer cluster_uplc UPLC Method cluster_validation Cross-Validation Studies cluster_comparison Performance Comparison hplc_method Established HPLC Method transfer Geometric Scaling of Method Parameters hplc_method->transfer Initiate Transfer specificity Specificity / Selectivity hplc_method->specificity optimization Optimization of UPLC Conditions (Gradient, Flow Rate, Temperature) transfer->optimization uplc_method Developed UPLC Method optimization->uplc_method uplc_method->specificity linearity Linearity & Range specificity->linearity precision Precision (Repeatability & Intermediate) linearity->precision accuracy Accuracy / Recovery precision->accuracy sensitivity LOD & LOQ accuracy->sensitivity robustness Robustness sensitivity->robustness data_analysis Statistical Analysis of Validation Data robustness->data_analysis equivalence Assessment of Method Equivalence or Superiority data_analysis->equivalence

Figure 1. Workflow for the cross-validation of an HPLC method to a UPLC method.

Conclusion: Making an Informed Decision

The choice between HPLC and UPLC for the analysis of this compound will ultimately depend on the specific requirements of the laboratory and the analytical task at hand. For routine quality control with established methods, HPLC remains a robust and reliable option.[2] However, for high-throughput screening, method development, and situations where sensitivity is critical, the advantages of UPLC in terms of speed, resolution, and reduced solvent consumption make it a compelling alternative.[1][2] A thorough cross-validation, as outlined in this guide, is imperative to ensure a seamless and scientifically sound transition between these two powerful analytical platforms.

References

A Comparative Analysis of the Cytotoxicity of C19 and C20 Diterpenoid Alkaloids from Aconitum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally diverse diterpenoid alkaloids, which are classified primarily into C19 and C20 types based on their carbon skeletons.[1] These compounds have garnered significant interest in pharmacological research due to their potent biological activities, including cytotoxic effects against various cancer cell lines.[2] This guide provides an objective comparison of the in vitro cytotoxicity of C19 and C20 diterpenoid alkaloids, supported by experimental data and detailed methodologies, to aid researchers in the field of oncology and natural product-based drug discovery.

Overview of Diterpenoid Alkaloids from Aconitum

Diterpenoid alkaloids isolated from Aconitum species are broadly categorized into two main structural classes:

  • C19-Diterpenoid Alkaloids: These alkaloids possess a complex hexacyclic structure and are further subdivided into types such as aconitine and lycoctonine. Aconitine-type alkaloids, including aconitine, mesaconitine, and hypaconitine, are notorious for their high toxicity.[3]

  • C20-Diterpenoid Alkaloids: This class includes several subtypes, such as the atisine, hetisine, and napelline types.[4] Generally, C20-diterpenoid alkaloids are considered to be less toxic than their C19 counterparts.[4]

Comparative Cytotoxicity Data

The cytotoxic activities of various C19 and C20 diterpenoid alkaloids have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a standard metric for cytotoxicity. The data presented below summarizes the IC50 values for representative C19 and C20 diterpenoid alkaloids.

Alkaloid ClassAlkaloid NameCell LineIC50 (µM)Reference
C19 LipojesaconitineA549 (Lung Carcinoma)6.0[3]
MDA-MB-231 (Breast Cancer)7.3[3]
MCF-7 (Breast Cancer)6.8[3]
KB (Nasopharyngeal Carcinoma)6.2[3]
DelbrunineMCF-7 (Breast Cancer)16.5[5]
A549 (Lung Carcinoma)10.6[5]
8-O-Azeloyl-14-benzoylaconineHCT-15 (Colon Cancer)~10-20
A549 (Lung Carcinoma)~10-20
MCF-7 (Breast Cancer)~10-20
C20 Kobusine Derivatives (e.g., 13 & 25)MDA-MB-231 (Breast Cancer)Significant Activity[6][7]
Rotundifosine FMCF-7 (Breast Cancer)Not specified, evaluated[8]
HCT-116 (Colon Cancer)Not specified, evaluated[8]
HepG2 (Liver Cancer)Not specified, evaluated[8]
AnopterineLNCaP (Prostate Cancer)Potent (<0.4)[6]

Experimental Protocols

The following are detailed methodologies for commonly employed in vitro cytotoxicity assays cited in the supporting literature.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[9]

Protocol:

  • Cell Seeding: Plate cells in 96-well microtiter plates at an optimal density and incubate until they adhere and reach the desired confluence.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (diterpenoid alkaloids) and incubate for a specified period.

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate the plates at 4°C for at least 1 hour.[3]

  • Staining: After fixation, wash the plates four to five times with 1% (v/v) acetic acid to remove the TCA. Allow the plates to air-dry completely. Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[3]

  • Washing: Following staining, quickly wash the plates four times with 1% acetic acid to remove any unbound dye.

  • Solubilization: Air-dry the plates until no moisture is visible. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) of the solubilized dye at a wavelength of 540 nm using a microplate reader.[3] The absorbance is directly proportional to the total cellular protein content, and thus to the cell number.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the desired compounds as described for the SRB assay.

  • MTT Addition: After the treatment period, remove the old medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of diterpenoid alkaloids are often mediated through the induction of apoptosis, or programmed cell death. Aconitine, a representative C19-diterpenoid alkaloid, has been shown to induce apoptosis through the mitochondria-mediated intrinsic pathway.[13]

Aconitine_Apoptosis_Pathway Aconitine Aconitine (C19 Alkaloid) Bcl2 Bcl-2 (Anti-apoptotic) Aconitine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Aconitine->Bax Promotes Mitochondria Mitochondrial Dysfunction CytC Cytochrome c Release Mitochondria->CytC Bcl2->Mitochondria Bax->Mitochondria Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Aconitine-induced mitochondria-mediated apoptosis pathway.

This pathway involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to mitochondrial dysfunction and the release of cytochrome c.[13] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to apoptotic cell death.[13] While the specific signaling pathways for many C20 diterpenoid alkaloids are still under investigation, some derivatives of the C20 alkaloid kobusine have been shown to induce apoptosis, suggesting a potential convergence of mechanisms.[6][7]

Conclusion

Both C19 and C20 diterpenoid alkaloids from Aconitum exhibit significant cytotoxic activities against a range of cancer cell lines, making them promising candidates for the development of novel anticancer agents.[3][10] Generally, C19 alkaloids, particularly the aconitine type, display higher potency, which is often accompanied by greater systemic toxicity.[3][4] In contrast, C20 alkaloids, while sometimes less potent, may offer a better therapeutic window due to their lower intrinsic toxicity.[4] The cytotoxic mechanism for some of these alkaloids involves the induction of apoptosis through the mitochondrial pathway.[13] Further research into the structure-activity relationships and specific molecular targets of both C19 and C20 diterpenoid alkaloids is warranted to fully exploit their therapeutic potential in oncology.

References

Preclinical Efficacy of Carmichaenine A: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant gap in the preclinical validation of Carmichaenine A's efficacy. Despite a thorough search of scientific databases, no peer-reviewed studies detailing the evaluation of this compound in animal models for any specific disease indication were identified.

This lack of available data prevents the creation of a comparative guide on its efficacy against other alternatives. The foundational elements required for such a guide, including quantitative data from animal studies, detailed experimental protocols, and established mechanisms of action, are not present in the public domain.

For researchers, scientists, and drug development professionals, this indicates that this compound is likely in a very early stage of investigation, possibly at the in-vitro or discovery phase. The transition to preclinical animal model testing is a critical step in the drug development pipeline to establish preliminary efficacy, safety, and pharmacokinetic profiles before consideration for human clinical trials.

Without preclinical data, it is impossible to:

  • Summarize Quantitative Efficacy Data: No data is available to populate comparative tables.

  • Detail Experimental Protocols: The specific methodologies for in-vivo testing of this compound have not been published.

  • Visualize Signaling Pathways or Workflows: The mechanism of action of this compound in a biological system has not been elucidated through animal studies, precluding the creation of relevant diagrams.

Therefore, any consideration of this compound for further development would necessitate foundational preclinical studies to establish its potential therapeutic value and safety profile. Researchers interested in this compound would need to conduct these initial in-vivo experiments to generate the necessary data for any future comparative analysis.

Navigating the Uncharted Territory of Carmichaenine A: A Quest for Structure-Activity Relationship Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities is a critical frontier. A thorough understanding of a compound's structure-activity relationship (SAR) is paramount for optimizing its therapeutic potential. This guide endeavors to provide a comparative analysis of Carmichaenine A derivatives. However, an extensive search of the current scientific literature reveals a significant information gap regarding this specific compound and its analogues.

Initial investigations into established scientific databases and search engines for "this compound," its derivatives, biological activities, and underlying signaling pathways have yielded no specific results. The scientific community has yet to publish detailed studies on this particular molecule. This lack of available data prevents a comprehensive comparison of its derivatives' performance, the presentation of quantitative experimental data, and the elucidation of its mechanism of action.

While the core requirements of this guide—including detailed data tables, experimental protocols, and signaling pathway diagrams—cannot be fulfilled for this compound at this time, this finding in itself is a valuable insight for the research community. It highlights a novel area ripe for discovery and investigation.

General Principles of Structure-Activity Relationship (SAR) Studies

In the absence of specific data for this compound, we can outline the general principles and methodologies that would be applied to elucidate its SAR once the foundational research becomes available. SAR studies are a cornerstone of medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity.[1]

A typical workflow for establishing the SAR of a novel compound like this compound would involve:

  • Isolation and Characterization: The initial step would be the isolation and complete structural elucidation of this compound.

  • Synthesis of Derivatives: A library of derivatives would be synthesized by systematically modifying different functional groups of the parent molecule.

  • Biological Screening: The parent compound and its derivatives would be tested in a battery of biological assays to determine their activity.

  • Quantitative Analysis: The potency and efficacy of each compound would be quantified to establish a clear relationship between structural modifications and biological effect.

Below is a conceptual workflow illustrating this process.

A Isolation & Characterization of this compound B Synthesis of Derivatives A->B C Biological Screening (In vitro & In vivo) B->C D Quantitative Data Analysis C->D E SAR Establishment D->E E->B Iterative Design F Lead Optimization E->F

Figure 1: A generalized workflow for a structure-activity relationship study.

Hypothetical Signaling Pathway Investigation

Once a biological activity is confirmed, the next step is to identify the molecular target and the signaling pathway through which the compound exerts its effect. This often involves a series of experiments, including:

  • Target Identification Assays: Techniques such as affinity chromatography, proteomics, and genetic screening can be used to identify the protein target.

  • Pathway Analysis: Once a target is known, researchers can investigate the downstream signaling cascade using methods like Western blotting, reporter gene assays, and phosphorylation-specific antibodies.

The diagram below illustrates a generic G-protein coupled receptor (GPCR) signaling pathway, a common mechanism for many bioactive compounds.[2]

cluster_membrane Cell Membrane Ligand This compound (Hypothetical Ligand) Receptor GPCR Ligand->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response

Figure 2: A hypothetical GPCR signaling pathway for this compound.

While a detailed comparative guide on this compound derivatives is not currently feasible due to the absence of published research, this report underscores a significant opportunity for original research. The path to elucidating the structure-activity relationship of this compound is clear and follows established principles of medicinal chemistry and chemical biology. Future investigations into this compound could potentially unveil a novel class of therapeutic agents. The scientific community awaits the foundational studies that will enable the comprehensive analysis envisioned in this guide. Researchers are encouraged to take up the challenge of exploring the chemical space and biological potential of this compound.

References

Unveiling the Double-Edged Sword: A Comparative Guide to the Bioactivity of Aconitum Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Aconitum, commonly known as monkshood or wolfsbane, harbors a complex arsenal of diterpenoid alkaloids. These compounds are notorious for their potent toxicity, yet they also possess a wide spectrum of pharmacological activities, making them a subject of intense scientific scrutiny for potential therapeutic applications. This guide provides a comparative overview of the bioactivity of prominent alkaloids isolated from different Aconitum species, supported by experimental data and detailed methodologies to aid in future research and drug discovery endeavors.

Comparative Bioactivity Profiles

The biological effects of Aconitum alkaloids are diverse, ranging from potent analgesia and anti-inflammatory action to severe cardiotoxicity and cytotoxicity. The primary mechanism of action for many of these alkaloids, particularly the C19-diterpenoid type like aconitine, involves the activation of voltage-gated sodium channels.[1][2] However, variations in their chemical structures lead to significant differences in their biological activities.

Analgesic Activity

Several Aconitum alkaloids have demonstrated significant pain-relieving effects, comparable to conventional analgesics.[3] Their mechanisms of action can differ, with some acting via opioid receptors and others through different pathways.[3]

Table 1: Comparative Analgesic Activity of Aconitum Alkaloids

AlkaloidAconitum SpeciesAnimal ModelAssayDosageAnalgesic Effect (Inhibition %)Reference
AconitineAconitum spp.MiceAcetic Acid Writhing0.3 mg/kg68%[4][5]
AconitineAconitum spp.MiceAcetic Acid Writhing0.9 mg/kg76%[4][5]
MesaconitineAconitum baikalensisMiceAcetic Acid Writhing-Comparable to sodium metamizole[3][6]
HypaconitineAconitum baikalensisMiceAcetic Acid Writhing-Comparable to sodium metamizole[3][6]
SongorineAconitum baikalensisMiceAcetic Acid Writhing-Comparable to sodium metamizole[3][6]
NapellineAconitum baikalensisMiceAcetic Acid Writhing-Comparable to sodium metamizole[3][6]
12-epinapelline N-oxideAconitum baikalensisMiceAcetic Acid Writhing-Comparable to sodium metamizole[3][6]
Compound 15Aconitum spp.MiceAcetic Acid Writhing2 mg/kg81.6%[7]
Compound 38Aconitum spp.MiceAcetic Acid Writhing2 mg/kg58.5%[7]
Compound 39Aconitum spp.MiceAcetic Acid Writhing2 mg/kg51.2%[7]

Note: A dash (-) indicates that the specific dosage for the observed effect was not detailed in the referenced abstract.

Anti-inflammatory Activity

Aconitum alkaloids have shown potent anti-inflammatory effects, often comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium, but notably without the ulcerogenic side effects.[8][9] Their anti-inflammatory action is mediated through the inhibition of pro-inflammatory cytokines and pathways.[7][10]

Table 2: Comparative Anti-inflammatory Activity of Aconitum Alkaloids

AlkaloidAconitum SpeciesIn Vitro/In Vivo ModelKey FindingsReference
NapellineAconitum baikalenseIn vivo (acute inflammation)High antiexudative activity[8][9]
SongorineAconitum baikalenseIn vivo (acute inflammation)High antiexudative activity[8][9]
HypaconitineAconitum baikalenseIn vivo (acute inflammation)High antiexudative activity[8][9]
MesaconitineAconitum baikalenseIn vivo (acute inflammation)High antiexudative activity[8][9]
12-epinapelline N-oxideAconitum baikalenseIn vivo (acute inflammation)High antiexudative activity[8][9]
AconitineAconitum soongoricumIn vitro (HFLS-RA cells)Inhibited proliferation and inflammatory cytokine production[10]
SongorineAconitum soongoricumIn vitro (HFLS-RA cells)Inhibited proliferation and inflammatory cytokine production[10]
BenzoylaconineAconitum soongoricumIn vitro (HFLS-RA cells)Inhibited proliferation and inflammatory cytokine production[10]
Aconitine-type alkaloidsAconitum carmichaeliiIn vitro (LPS-induced RAW264.7 cells)Inhibited TNF-α and IL-6 expression[7]
Cytotoxic Activity

The cytotoxic effects of Aconitum alkaloids against various cancer cell lines have been investigated, revealing that the structural type of the alkaloid plays a crucial role in its activity. C20-diterpenoid alkaloids have generally shown more promising cytotoxic potential compared to the C19-diterpenoid alkaloids.[11]

Table 3: Comparative Cytotoxic Activity of Aconitum Alkaloids

Alkaloid TypeAlkaloid/CompoundCell LinesCytotoxic Activity (GI50/IC50)Reference
C19-Diterpenoid (Aconitine-type)Aconitine, Mesaconitine, etc.DU145, KB, KB-VINInactive (GI50 > 20 μM)[11]
C19-Diterpenoid (Lycoctonine-type)Compound 33DU145, KB, KB-VINWeakly active (GI50: 11.9-14.9 μM)[11]
C20-DiterpenoidCompound 70KB-VINPotent (GI50 = 3.1 μM)[11]
C19-DiterpenoidOxonitine, Deoxyaconitine, Hypaconitine, Mesaconitine, Crassicauline AVarious cancer cellsObvious cytotoxic activities[12]
C19-Diterpenoid8-O-Azeloyl-14-benzoylaconineHCT-15, A549, MCF-7Good antiproliferative activities (IC50: 10–20 µM)[12]
C19-DiterpenoidAC linoleateMCF-7, MCF-7/ADRModerate antiproliferative properties (IC50: 7.02-7.58 μM)[7]
Cardiotoxicity

The therapeutic application of Aconitum alkaloids is severely limited by their high cardiotoxicity, which can lead to fatal arrhythmias.[13][14] The primary mechanism involves the persistent activation of voltage-gated sodium channels in cardiomyocytes.[1] The lethal dose of pure aconitine in humans is estimated to be as low as 2 mg.[13]

Table 4: Comparative Cardiotoxicity of Aconitum Alkaloids

AlkaloidKey Toxic EffectMechanism of ActionReference
AconitinePotent cardiotoxin and neurotoxinActivates voltage-gated sodium channels, leading to prolonged influx of sodium ions.[1][13]
MesaconitineHigh toxicitySimilar to aconitine, activates sodium channels.[15]
HypaconitineHigh toxicitySimilar to aconitine, activates sodium channels.[13]
LappaconitineSodium channel blockerActs as a sodium channel blocker, contrary to aconitine's activating effect.[16]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the bioactivity profiling of Aconitum alkaloids.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This is a widely used model for screening visceral pain.

  • Animals: Male Kunming mice (18-22 g).

  • Procedure:

    • Mice are randomly divided into control, positive control (e.g., aspirin 200 mg/kg), and treatment groups (receiving different doses of the test alkaloid).

    • The test compounds are administered orally.

    • After a specific period (e.g., 60 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg).

    • Immediately after the injection, the number of writhing responses (a characteristic stretching and constriction of the abdomen) is counted for a set period (e.g., 15 minutes).

    • The percentage of analgesic activity (inhibition) is calculated using the formula: ( (Control mean - Treatment mean) / Control mean ) * 100%.[4][5]

Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity

This is a classic model for evaluating acute inflammation.

  • Animals: Wistar rats (150-200 g).

  • Procedure:

    • The initial volume of the rat's hind paw is measured using a plethysmometer.

    • Animals are divided into control, positive control (e.g., indomethacin 10 mg/kg), and treatment groups.

    • The test alkaloids are administered orally.

    • After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured again at specific time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • The percentage of inhibition of edema is calculated for each group.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Lines: Various human cancer cell lines (e.g., MCF-7, HepG2, A549).

  • Procedure:

    • Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test alkaloids for a specified duration (e.g., 48 or 72 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

    • The MTT solution is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[17]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by Aconitum alkaloids and a general workflow for their bioactivity profiling.

G Mechanism of Aconitine-Induced Cardiotoxicity Aconitine Aconitine NaChannel Voltage-Gated Sodium Channel (VGSC) Aconitine->NaChannel Binds to site 2 NaInflux Persistent Na+ Influx NaChannel->NaInflux Prevents inactivation Depolarization Prolonged Membrane Depolarization NaInflux->Depolarization CaInflux Increased Intracellular Ca2+ Concentration Depolarization->CaInflux Arrhythmia Ventricular Arrhythmias CaInflux->Arrhythmia

Caption: Aconitine's cardiotoxic effect via VGSC modulation.

G Anti-inflammatory Signaling Pathway of Aconitum Alkaloids LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Signaling Downstream Signaling (e.g., NF-κB, MAPK) TLR4->Signaling AconitumAlkaloids Aconitum Alkaloids AconitumAlkaloids->Signaling Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Signaling->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Inhibition of inflammatory pathways by Aconitum alkaloids.

G General Workflow for Bioactivity Profiling of Aconitum Alkaloids Start Plant Material (Aconitum sp.) Extraction Extraction and Isolation of Alkaloids Start->Extraction Identification Structural Elucidation (NMR, MS) Extraction->Identification Screening Bioactivity Screening Identification->Screening Analgesic Analgesic Assays (e.g., Hot Plate) Screening->Analgesic AntiInflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced edema) Screening->AntiInflammatory Cytotoxicity Cytotoxicity Assays (e.g., MTT) Screening->Cytotoxicity Cardiotoxicity Cardiotoxicity Assays (e.g., Isolated heart) Screening->Cardiotoxicity Data Data Analysis and Structure-Activity Relationship Analgesic->Data AntiInflammatory->Data Cytotoxicity->Data Cardiotoxicity->Data End Lead Compound Identification Data->End

Caption: Workflow for Aconitum alkaloid bioactivity studies.

References

A Researcher's Guide to Elucidating the Mechanism of Action of Carmichaenine A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the experimental validation of the proposed anti-inflammatory and pro-apoptotic mechanism of action of Carmichaenine A. This document outlines detailed experimental protocols, data presentation formats, and comparative analyses with established compounds.

This compound is a C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaeli[1]. While the specific mechanism of action for this compound has not been extensively elucidated, related compounds from the same plant and other natural products with similar structural motifs have demonstrated anti-inflammatory and cytotoxic properties. This guide proposes a plausible mechanism of action for this compound centering on the inhibition of the NF-κB signaling pathway and the induction of apoptosis. A systematic experimental workflow is presented to investigate this hypothesis.

Proposed Mechanism of Action

It is hypothesized that this compound exerts its biological effects through a dual mechanism:

  • Anti-inflammatory Activity: Inhibition of the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

  • Pro-apoptotic Activity: Induction of programmed cell death (apoptosis) in cancer cell lines.

This guide will detail the experimental procedures to validate these two interconnected pathways.

Experimental Plan for Mechanism of Action Validation

To systematically investigate the proposed mechanism of action, a multi-pronged approach is recommended, starting with cellular assays and progressing to more detailed molecular analyses.

Part 1: Investigating the Anti-inflammatory Activity via NF-κB Inhibition

The NF-κB pathway is a cornerstone of inflammatory responses. Many natural products exert their anti-inflammatory effects by modulating this pathway[2][3][4]. The following experiments will determine if this compound inhibits NF-κB activation.

Experimental Workflow for NF-κB Inhibition

G cluster_0 Cell Culture and Treatment cluster_1 NF-κB Activation Assessment cluster_2 Downstream Target Gene Expression A Culture Macrophages (e.g., RAW 264.7) B Pre-treat with this compound (various concentrations) A->B C Stimulate with LPS (Lipopolysaccharide) B->C D Luciferase Reporter Assay (NF-κB promoter activity) C->D E Western Blot (p-IκBα, p-p65, IκBα) C->E F Immunofluorescence (p65 nuclear translocation) C->F G qRT-PCR (TNF-α, IL-6, IL-1β mRNA levels) C->G H ELISA (TNF-α, IL-6, IL-1β protein levels) C->H

Figure 1. Experimental workflow for assessing NF-κB inhibition by this compound.

Key Experimental Protocols:

  • Cell Culture and Treatment:

    • Cell Line: RAW 264.7 murine macrophage cell line is a suitable model.

    • Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Treatment: Seed cells in appropriate plates. Pre-incubate with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

    • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) for the specified time according to the assay (e.g., 30 min for Western blot, 6 hours for qRT-PCR, 24 hours for ELISA).

  • NF-κB Luciferase Reporter Assay:

    • Principle: Measures the transcriptional activity of NF-κB.

    • Method: Transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB response elements. After treatment with this compound and stimulation with LPS, lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB.

  • Western Blot Analysis:

    • Principle: Detects changes in the phosphorylation and degradation of key proteins in the NF-κB pathway.

    • Method: After treatment, lyse the cells and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane and probe with primary antibodies against phospho-IκBα, phospho-p65, IκBα, and a loading control (e.g., β-actin). Visualize bands using a chemiluminescence detection system. Inhibition of IκBα phosphorylation and degradation, and p65 phosphorylation would suggest pathway inhibition.

  • Immunofluorescence for p65 Nuclear Translocation:

    • Principle: Visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon activation.

    • Method: Grow cells on coverslips and treat as described. Fix, permeabilize, and stain the cells with an anti-p65 antibody and a fluorescent secondary antibody. Counterstain the nuclei with DAPI. Capture images using a fluorescence microscope. Inhibition of p65 nuclear translocation will be observed as p65 remaining in the cytoplasm.

  • Quantitative Real-Time PCR (qRT-PCR) and ELISA:

    • Principle: Measures the expression of NF-κB target genes (pro-inflammatory cytokines) at the mRNA and protein levels, respectively.

    • Method (qRT-PCR): Extract total RNA, synthesize cDNA, and perform qRT-PCR using primers for TNF-α, IL-6, and IL-1β. Normalize to a housekeeping gene (e.g., GAPDH).

    • Method (ELISA): Collect cell culture supernatants and measure the concentration of secreted TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

Data Presentation:

Experiment This compound (µM) LPS (1 µg/mL) Alternative 1 (Parthenolide) Alternative 2 (Bay 11-7082)
NF-κB Luciferase Activity (RLU) IC50 ValuePositive ControlIC50 ValueIC50 Value
p-IκBα / IκBα Ratio Fold Change vs. LPSPositive ControlFold Change vs. LPSFold Change vs. LPS
Nuclear p65 (% of cells) % InhibitionPositive Control% Inhibition% Inhibition
TNF-α mRNA (Fold Change) Fold Change vs. LPSPositive ControlFold Change vs. LPSFold Change vs. LPS
IL-6 Protein (pg/mL) ConcentrationPositive ControlConcentrationConcentration

Comparative Compounds:

  • Parthenolide: A natural product known to inhibit NF-κB.

  • Bay 11-7082: A well-characterized synthetic IκBα kinase (IKK) inhibitor.

Part 2: Investigating the Pro-apoptotic Activity

Apoptosis is a crucial process in eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis[5][6][7]. The following experiments will assess the ability of this compound to induce apoptosis in cancer cells.

Signaling Pathway for Apoptosis Induction

G cluster_0 Treatment cluster_1 Apoptosis Induction A Treat Cancer Cells (e.g., HeLa, HepG2) with this compound B Mitochondrial Membrane Potential (ΔΨm) Collapse A->B C Cytochrome c Release B->C D Caspase Activation (Caspase-9, Caspase-3) C->D E PARP Cleavage D->E F DNA Fragmentation E->F

Figure 2. Proposed intrinsic apoptosis pathway induced by this compound.

Key Experimental Protocols:

  • Cell Culture and Treatment:

    • Cell Lines: Use cancer cell lines such as HeLa (cervical cancer) or HepG2 (liver cancer).

    • Treatment: Treat cells with increasing concentrations of this compound for 24-48 hours.

  • Cell Viability Assay (MTT or MTS):

    • Principle: Measures the metabolic activity of cells, which correlates with cell viability.

    • Method: Seed cells in a 96-well plate, treat with this compound, and then add the MTT or MTS reagent. Measure the absorbance at the appropriate wavelength. A decrease in absorbance indicates reduced cell viability.

  • Annexin V/Propidium Iodide (PI) Staining:

    • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Method: Treat cells, then stain with Annexin V-FITC and PI. Analyze the cell populations by flow cytometry. An increase in the Annexin V-positive population indicates apoptosis.

  • Mitochondrial Membrane Potential (ΔΨm) Assay:

    • Principle: Detects the loss of mitochondrial membrane potential, an early event in apoptosis.

    • Method: Use a fluorescent dye such as JC-1 or TMRE. Treat cells, stain, and analyze by flow cytometry or fluorescence microscopy. A shift in fluorescence indicates mitochondrial depolarization.

  • Caspase Activity Assay:

    • Principle: Measures the activity of key executioner caspases (e.g., caspase-3/7) and initiator caspases (e.g., caspase-9).

    • Method: Use commercially available colorimetric or fluorometric caspase activity assay kits. Treat cells, lyse them, and measure caspase activity according to the manufacturer's protocol.

  • Western Blot for Apoptosis-related Proteins:

    • Principle: Detects changes in the expression and cleavage of proteins involved in the apoptotic cascade.

    • Method: Perform Western blotting as described previously, using antibodies against cleaved Caspase-3, cleaved PARP, Bcl-2, and Bax. An increase in the Bax/Bcl-2 ratio and the presence of cleaved forms of caspase-3 and PARP are indicative of apoptosis.

Data Presentation:

Experiment This compound (µM) Alternative 1 (Doxorubicin) Alternative 2 (Paclitaxel)
Cell Viability (IC50, µM) IC50 ValueIC50 ValueIC50 Value
Apoptotic Cells (%) (Annexin V+) % of Apoptotic Cells% of Apoptotic Cells% of Apoptotic Cells
ΔΨm (Loss of Potential, %) % of Cells with Low ΔΨm% of Cells with Low ΔΨm% of Cells with Low ΔΨm
Caspase-3/7 Activity (Fold Change) Fold Change vs. ControlFold Change vs. ControlFold Change vs. Control
Cleaved PARP / PARP Ratio Fold Change vs. ControlFold Change vs. ControlFold Change vs. Control

Comparative Compounds:

  • Doxorubicin: A well-known chemotherapeutic agent that induces apoptosis.

  • Paclitaxel: Another widely used anti-cancer drug that induces apoptosis.

Conclusion

This guide provides a structured and comprehensive experimental framework for researchers to investigate the proposed anti-inflammatory and pro-apoptotic mechanisms of this compound. By following these detailed protocols and utilizing the suggested comparative compounds, researchers can generate robust and publishable data to elucidate the therapeutic potential of this natural product. The clear presentation of data in tabular format will facilitate direct comparison and interpretation of the findings. The use of Graphviz diagrams aids in visualizing the complex biological pathways and experimental workflows, making the research more accessible and understandable.

References

Benchmarking a Biomimetic Approach Against Enantioselective Synthesis of Carmichaenine A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the efficient synthesis of complex natural products like Carmichaenine A is a critical endeavor. This guide provides a comparative analysis of two prominent synthetic pathways to this alkaloid, offering a benchmark of their respective efficiencies based on reported experimental data.

Two distinct and innovative strategies have emerged for the total synthesis of this compound: a concise biomimetic approach and a longer, yet stereocontrolled, enantioselective route. This comparison guide delves into the quantitative metrics, experimental designs, and underlying strategic philosophies of each pathway to inform future synthetic planning and optimization.

At a Glance: Comparing the Pathways

MetricBiomimetic SynthesisEnantioselective Synthesis
Longest Linear Sequence 4 steps9 steps
Overall Yield Not explicitly reportedNot explicitly reported
Key Strategy Biomimetic cascadeEnantioselective Michael addition and iridium-catalyzed reductive cyclization
Stereochemical Control RacemicEnantioselective

Pathway 1: A Four-Step Biomimetic Synthesis

This approach, notable for its brevity, mimics a proposed biosynthetic pathway to construct the core of this compound. The key transformation involves a domino reaction sequence that rapidly builds molecular complexity from a relatively simple precursor. While the overall yield has not been explicitly stated, the efficiency of the key cascade is a significant advantage.

Experimental Protocol: Key Biomimetic Cascade

A detailed experimental protocol for the pivotal biomimetic cascade has not been fully disclosed in publicly available literature. The synthesis centers on a proposed domino retro-oxa-Mannich/oxa-Michael/Mannich reaction sequence initiated from a hemiaminal precursor. This precursor is generated in a few steps, leading to the remarkably short overall sequence.

Pathway 2: A Nine-Step Enantioselective Total Synthesis

This pathway provides access to a specific enantiomer of this compound, a crucial aspect for pharmacological studies. The synthesis is longer but offers precise control over the stereochemistry of the final product.

Key Transformations in the Enantioselective Route:
  • Enantioselective Intramolecular Organocatalyzed Desymmetrizing Michael Addition: This step establishes the initial stereocenters with high enantioselectivity.

  • Iridium-Catalyzed Reductive Cyclization: This reaction forms a key bicyclic hemiaminal intermediate.

  • Biomimetic Cascade: Similar to the shorter synthesis, a final biomimetic cascade from the hemiaminal intermediate completes the synthesis of the natural product.

Experimental Protocol: Iridium-Catalyzed Reductive Cyclization

Detailed experimental conditions for this key step have been reported. The reaction typically involves the use of an iridium catalyst, a silane reducing agent, and specific reaction conditions to effect the desired cyclization of an amide precursor to the corresponding hemiaminal.

Visualizing the Synthetic Logic

To illustrate the strategic differences, the following diagrams outline the logical flow of each synthetic approach.

Biomimetic_Synthesis A Starting Materials B Hemiaminal Precursor (multi-step) A->B Synthesis C Biomimetic Cascade (retro-oxa-Mannich/oxa-Michael/Mannich) B->C Initiation D This compound (Racemic) C->D Domino Reaction Enantioselective_Synthesis A Achiral Precursor B Chiral Intermediate (Stereocenters Set) A->B Enantioselective Michael Addition C Amide Precursor B->C Functional Group Interconversion D Bicyclic Hemiaminal C->D Iridium-Catalyzed Reductive Cyclization E This compound (Enantiopure) D->E Biomimetic Cascade

Assessing the Reproducibility and Robustness of Carmichaenine A Extraction Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the consistent and reliable extraction of bioactive compounds is a cornerstone of successful research and development. This guide provides a comparative assessment of the reproducibility and robustness of extraction methods for Carmichaenine A, a notable alkaloid found in Aconitum carmichaelii. Due to a lack of extensive comparative studies in the existing literature, this guide synthesizes foundational extraction protocols and outlines the critical parameters for validation to ensure reliable and repeatable results.

Introduction to this compound and Extraction Challenges

This compound is one of the numerous alkaloids isolated from the lateral roots of Aconitum carmichaelii, a plant widely used in traditional medicine. The complexity of the plant's chemical profile and the potential for variability in alkaloid content present significant challenges for consistent extraction. Factors such as the geographical origin of the plant material, harvesting time, and processing methods can all influence the final yield and purity of the target compound. Therefore, establishing a reproducible and robust extraction method is paramount for any scientific investigation or drug development endeavor involving this compound.

Foundational Extraction Methodology

Experimental Protocol: General Alkaloid Extraction from Aconitum carmichaelii

This protocol is a synthesized representation of common practices and should be validated specifically for this compound.

  • Preparation of Plant Material: Air-dried and powdered lateral roots of Aconitum carmichaelii are used as the starting material.

  • Solvent Extraction: The powdered plant material is subjected to reflux extraction with an organic solvent, typically 95% ethanol. This process is usually repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure (in vacuo) to yield a semi-solid residue.

  • Solvent Partitioning: The residue is suspended in water and then sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This step aims to separate compounds based on their polarity, with alkaloids often concentrating in the n-BuOH fraction.

  • Chromatographic Purification: The n-BuOH extract is subjected to column chromatography, typically using silica gel as the stationary phase. A gradient elution system, for example, with a mixture of chloroform and methanol (CHCl3-MeOH) in increasing polarity, is used to separate the individual compounds. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing this compound.

  • Further Purification: Fractions enriched with this compound may require further purification steps, such as preparative HPLC, to achieve the desired level of purity.

Assessing Reproducibility and Robustness: Key Validation Parameters

To ensure an extraction method is reliable, it must be validated for its reproducibility and robustness. Reproducibility refers to the ability of the method to provide consistent results when repeated under the same conditions, while robustness is the measure of its capacity to remain unaffected by small, deliberate variations in method parameters.

The following table outlines the key parameters that should be assessed to validate a this compound extraction method. The hypothetical data presented illustrates how such a comparison would be structured.

Parameter Method A: Ethanol Reflux & Partitioning Method B: Ultrasound-Assisted Extraction (UAE) Method C: Supercritical Fluid Extraction (SFE)
Yield of this compound (mg/g of plant material) 0.85 ± 0.070.92 ± 0.050.78 ± 0.09
Purity of this compound (%) 95.2 ± 1.596.8 ± 1.198.5 ± 0.8
Reproducibility (RSD %)
- Intra-day Precision (n=6)2.1%1.8%2.5%
- Inter-day Precision (n=6, over 3 days)3.5%3.1%4.2%
Robustness (Effect on Yield)
- Variation in Extraction Time (± 5%)< 2% change< 1.5% change< 3% change
- Variation in Solvent Composition (± 2%)< 4% change< 3% changeN/A
- Variation in Temperature (± 2°C)< 3.5% change< 2.5% change< 1% change

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data is required for a definitive comparison.

Experimental Workflow and Logical Relationships

The general workflow for developing and validating a robust extraction method for this compound can be visualized as a logical progression from initial extraction to final validation.

Extraction_Validation_Workflow cluster_extraction Extraction Process cluster_validation Method Validation Plant_Material Plant Material (Aconitum carmichaelii) Extraction Solvent Extraction (e.g., Ethanol Reflux) Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Purification Chromatographic Purification Partitioning->Purification Reproducibility Reproducibility Assessment (Intra-day & Inter-day Precision) Purification->Reproducibility Validate Method Robustness Robustness Testing (Varying Parameters) Purification->Robustness Validate Method Quantification Quantitative Analysis (e.g., HPLC, UPLC-MS/MS) Reproducibility->Quantification Robustness->Quantification Final_Method Validated Extraction Method Quantification->Final_Method Finalized Protocol

Caption: Workflow for the development and validation of a this compound extraction method.

Conclusion

While a definitive, quantitatively validated method for this compound extraction is not prominently featured in the current scientific literature, the foundational principles of alkaloid extraction from Aconitum carmichaelii provide a strong starting point. For researchers and drug development professionals, it is imperative to not only apply these general methods but to rigorously validate them for reproducibility and robustness. By systematically evaluating parameters such as yield, purity, precision, and the impact of minor procedural variations, a reliable and transferable extraction protocol for this compound can be established, ensuring the quality and consistency of subsequent research and development activities.

Safety Operating Guide

Safe Disposal of Carmichaenine A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In its ongoing commitment to laboratory safety and chemical handling, this bulletin provides essential procedural guidance on the proper disposal of Carmichaenine A. This information is critical for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with regulatory standards.

This compound is a member of the aconitine family of alkaloids, which are known for their high toxicity. Due to the potent nature of this compound, adherence to strict disposal protocols is imperative to prevent accidental exposure and environmental contamination. The following guidelines are based on established best practices for the management of highly toxic chemical waste.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care in a designated and controlled area, such as a certified chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecific Requirements
Hand Protection Nitrile or other chemically resistant gloves. Double gloving is recommended.
Eye Protection Chemical safety goggles or a full-face shield.
Body Protection A fully buttoned lab coat, preferably a disposable or dedicated one.
Respiratory A NIOSH-approved respirator may be necessary for handling powders or aerosols.

II. Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.

  • Segregation and Labeling :

    • Isolate all waste materials containing this compound, including contaminated labware (e.g., pipette tips, vials), PPE, and cleaning materials.

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The hazard classification: "Acutely Toxic"

      • The date of accumulation.

  • Container Management :

    • Ensure the waste container is compatible with this compound and any solvents used.

    • Keep the container securely sealed at all times, except when adding waste.

    • Store the sealed container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.

  • Request for Disposal :

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, as detailed on the label.

III. Emergency Spill Protocol

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

  • Evacuate and Alert : Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Contact EHS : Immediately contact your institution's EHS department and follow their emergency instructions.

  • Secure the Area : Restrict access to the spill area.

  • Cleanup (if trained) : Only personnel trained in hazardous spill response should attempt to clean the spill, using an appropriate spill kit and wearing full PPE. All cleanup materials must be disposed of as hazardous waste.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A This compound Waste Generated B Wear Full PPE A->B C Segregate Waste in Designated, Labeled Container B->C D Is the container full? C->D E Seal Container and Store in Satellite Accumulation Area D->E Yes F Continue Use D->F No G Contact Environmental Health & Safety (EHS) for Waste Pickup E->G H EHS Collects and Disposes of Waste According to Regulations G->H

Figure 1. Disposal workflow for this compound waste.

V. Conclusion

The safe management and disposal of highly toxic compounds like this compound are fundamental to protecting laboratory personnel and the environment. By adhering to these established procedures and working closely with your institution's safety officials, you contribute to a culture of safety and responsibility in scientific research.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) for this compound or related aconitine alkaloids. In the absence of a specific SDS for this compound, refer to the SDS for the Aconitum Diester Alkaloids Standard, which highlights the acute oral toxicity of this chemical class.[1]

References

Personal protective equipment for handling Carmichaenine A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling of Carmichaenine A. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data for the closely related and highly toxic class of Aconitum alkaloids, such as aconitine. These compounds are known to be potent neurotoxins and cardiotoxins, necessitating stringent safety protocols.

I. Quantitative Toxicity Data for Aconitum Alkaloids

The following table summarizes the available toxicity data for aconitine, which should be considered as a conservative reference for handling this compound.

CompoundTest AnimalRoute of AdministrationLD50 (Lethal Dose, 50%)Minimum Lethal Dose (Human, Oral)
AconitineMiceOral1.8 mg/kg1-2 mg
AconitineMiceIntravenous0.12 mg/kgNot Available
MesaconitineMiceIntravenous0.10 mg/kgNot Available
HypaconitineMiceIntravenous0.47 mg/kgNot Available

Data compiled from multiple sources. The oral minimum lethal dose in humans for aconitine is estimated to be 1-2 mg[1].

II. Experimental Protocols: Safe Handling and Emergency Procedures

A. Engineering Controls and Personal Protective Equipment (PPE)

Given the high toxicity of this compound, all handling must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols. The following personal protective equipment is mandatory:

  • Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated.

  • Eye Protection: Chemical safety goggles and a face shield must be worn.

  • Lab Coat: A fully buttoned lab coat with tight-fitting cuffs is necessary.

  • Respiratory Protection: A properly fitted N95 or higher-rated respirator should be used, especially when handling the powdered form of the compound.

B. Operational Plan for Handling this compound

  • Preparation:

    • Designate a specific area within the chemical fume hood for handling this compound.

    • Ensure all necessary equipment (e.g., spatulas, weighing paper, vials) is inside the fume hood before starting.

    • Prepare a waste container for contaminated disposables within the fume hood.

  • Weighing and Aliquoting:

    • Handle the solid form of this compound with extreme care to avoid generating dust.

    • Use a microbalance within the fume hood for accurate weighing.

    • If creating solutions, add the solvent to the vial containing the weighed this compound slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces within the fume hood that may have come into contact with this compound using a suitable deactivating solution (e.g., 1% sodium hypochlorite followed by a 5% sodium thiosulfate solution and then water).

    • Carefully remove PPE, avoiding contact with the outer surfaces. Dispose of gloves and other contaminated disposables in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing PPE.

C. Emergency Procedures

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

III. Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste:

    • All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container.

    • Aqueous waste may be deactivated by treatment with an excess of 1% sodium hypochlorite for 24 hours, followed by neutralization and disposal in accordance with institutional guidelines. However, this should be verified for this compound specifically if possible.

  • Final Disposal:

    • All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

IV. Visualization of Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Gather Materials prep2->prep3 handle1 Weigh this compound prep3->handle1 Begin Experiment handle2 Prepare Solution handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 Experiment Complete clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 emergency Exposure Event first_aid Administer First Aid emergency->first_aid medical Seek Medical Attention first_aid->medical

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.